3-Amino-1-methylindolin-2-one hydrochloride
説明
特性
IUPAC Name |
3-amino-1-methyl-3H-indol-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O.ClH/c1-11-7-5-3-2-4-6(7)8(10)9(11)12;/h2-5,8H,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSSMUMEQPEIBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(C1=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30624637 | |
| Record name | 3-Amino-1-methyl-1,3-dihydro-2H-indol-2-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161851-25-8 | |
| Record name | 2H-Indol-2-one, 3-amino-1,3-dihydro-1-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161851-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-1-methyl-1,3-dihydro-2H-indol-2-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Amino-1-methylindolin-2-one Hydrochloride for Researchers and Drug Development Professionals
Introduction: The Significance of the 3-Aminooxindole Core
The indolin-2-one, or oxindole, skeleton is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities. The introduction of an amino group at the C-3 position, particularly in a quaternary center, creates a chiral center and provides a crucial vector for interacting with biological targets. These 3-substituted-3-aminooxindoles are versatile building blocks found in many biologically active compounds.[1] The hydrochloride salt of these amines, such as 3-Amino-1-methylindolin-2-one hydrochloride, is often utilized to enhance stability and improve handling characteristics, as the free bases can be prone to oxidative degradation.[2]
This technical guide offers a detailed exploration of this compound, providing researchers and drug development professionals with the essential chemical data and procedural insights necessary for its effective use in the laboratory.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development, influencing everything from reaction conditions to formulation strategies.
Core Chemical Identity
The foundational identity of this compound is established by its molecular structure and associated identifiers.
| Property | Value | Source |
| Chemical Name | This compound | [3][4] |
| Synonyms | 3-Amino-1-methyl-1,3-dihydro-2H-indol-2-one hydrochloride | [3] |
| CAS Number | 161851-25-8 | [3][4] |
| Molecular Formula | C₉H₁₁ClN₂O | [3][4] |
| Molecular Weight | 198.65 g/mol | [3] |
| SMILES | CN1C2=CC=CC=C2C(C1=O)N.Cl | [3] |
| InChI | InChI=1S/C9H10N2O.ClH/c1-11-7-5-3-2-4-6(7)8(10)9(11)12;/h2-5,8H,10H2,1H3;1H | [3] |
The free base, 3-Amino-1-methylindolin-2-one, has the molecular formula C₉H₁₀N₂O and a molecular weight of 162.19 g/mol .[3]
Physical Characteristics
Qualitative descriptions for a similar compound, 3-aminoindole hydrochloride, suggest it is a hygroscopic solid.[6] It is reasonable to assume that this compound may exhibit similar properties.
Solubility Profile
Precise quantitative solubility data for this compound is not extensively documented in publicly available literature.[6] However, for the related 3-aminoindole hydrochloride, qualitative solubility is described as "slightly soluble" in Dimethyl Sulfoxide (DMSO) and Methanol.[6] It is anticipated that the hydrochloride salt form will exhibit improved solubility in polar protic solvents compared to the free base.
Experimental Protocol for Solubility Determination:
A standardized equilibrium solubility determination is crucial for formulation and reaction condition optimization.
-
Solvent Selection: Choose a range of relevant solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, methanol, DMSO, acetonitrile).
-
Sample Preparation: Add an excess of this compound to a known volume of each solvent in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the suspensions to separate the undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as HPLC-UV.
Synthesis and Characterization
The synthesis of 3-aminooxindoles is a topic of significant interest in organic chemistry, with various methodologies developed to access this important scaffold.[1]
General Synthetic Strategies
While a specific, detailed protocol for the synthesis of this compound was not found in the reviewed literature, general strategies for the synthesis of related 3-aminooxindoles provide a strong foundation for its preparation. A common approach involves the α-amination of 3-substituted 2-oxindoles.[7]
A plausible synthetic route, depicted below, would involve the formation of an intermediate that can be subsequently aminated and converted to the hydrochloride salt.
Figure 1: A plausible synthetic pathway for this compound.
Illustrative Experimental Protocol (Hypothetical):
This protocol is based on general methods for the synthesis of similar compounds and should be optimized for the specific target molecule.
-
Formation of 1-Methyl-3-(hydroxyimino)indolin-2-one: To a solution of 1-methylisatin in a suitable solvent (e.g., ethanol), add hydroxylamine hydrochloride and a base (e.g., sodium acetate). Heat the mixture to reflux and monitor the reaction by TLC. Upon completion, cool the reaction and isolate the product by filtration.
-
Reduction to 3-Amino-1-methylindolin-2-one: Dissolve the 1-methyl-3-(hydroxyimino)indolin-2-one in a suitable solvent (e.g., acetic acid). Add a reducing agent, such as zinc dust or perform catalytic hydrogenation (e.g., H₂/Pd-C). Monitor the reaction by TLC. After completion, filter the catalyst and neutralize the solution. Extract the product with an organic solvent.
-
Formation of the Hydrochloride Salt: Dissolve the crude 3-Amino-1-methylindolin-2-one in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of hydrochloric acid in the same or a compatible solvent. The hydrochloride salt should precipitate and can be collected by filtration, washed with a non-polar solvent, and dried under vacuum.
Spectroscopic Characterization
While specific spectra for this compound were not found, the expected spectral features can be predicted based on its structure.
-
¹H NMR: The spectrum would be expected to show a singlet for the N-methyl group, multiplets for the aromatic protons on the benzene ring, a singlet for the proton at the C-3 position, and a broad singlet for the amine protons (which may exchange with D₂O). The integration of these signals would correspond to the number of protons in each environment.
-
¹³C NMR: The spectrum would show distinct signals for the carbonyl carbon, the aromatic carbons, the N-methyl carbon, and the carbon at the C-3 position.
-
FTIR: The spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the lactam, C-N stretching, and aromatic C-H and C=C stretching vibrations.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the free base (m/z = 162.19) and fragmentation patterns characteristic of the indolinone structure.
Reactivity and Chemical Behavior
The reactivity of this compound is primarily dictated by the amino group and the lactam functionality within the oxindole core.
Reactions of the Amino Group
The primary amino group is nucleophilic and can undergo a variety of reactions, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
-
Schiff Base Formation: Condensation with aldehydes and ketones to form imines.
These reactions allow for the facile introduction of a wide range of substituents at the 3-position, making this compound a valuable building block for creating libraries of derivatives for structure-activity relationship (SAR) studies.
Stability
The free base of 3-aminoindoles can be unstable and susceptible to oxidation.[2] The formation of the hydrochloride salt significantly enhances the stability by protonating the basic amino group, making it less prone to oxidation. However, the compound may still be sensitive to strong bases, which would regenerate the less stable free amine. It is also advisable to store the compound under an inert atmosphere to minimize degradation.[3]
Applications in Drug Discovery and Development
The 3-substituted indolin-2-one scaffold is a cornerstone in medicinal chemistry, with numerous derivatives showing potent biological activities.[2][6]
Kinase Inhibition
A significant number of 3-substituted indolin-2-one derivatives have been developed as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases such as cancer.[6][8] The amino group at the C-3 position can serve as a key hydrogen bond donor or acceptor, or as a point for further derivatization to optimize binding to the kinase active site.
Other Therapeutic Areas
Derivatives of the 3-aminooxindole core have also been investigated for a range of other therapeutic applications, including as anticonvulsants and anxiolytics.[9] The ability to readily modify the amino group allows for the fine-tuning of the molecule's properties to target different biological pathways.
Figure 2: Medicinal chemistry applications stemming from the derivatization of the 3-amino group.
Safety, Handling, and Storage
Proper handling and storage are essential to ensure the safety of laboratory personnel and maintain the integrity of the compound.
Hazard Identification
While a specific Safety Data Sheet (SDS) for this compound was not found, a supplier indicates that it is classified with the GHS hazard statement H301 (Toxic if swallowed).[3] For the related compound 3-(2-aminoethyl)-2,3-dihydro-1H-indol-2-one hydrochloride, the following GHS hazard statements are listed: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[10]
Recommended Handling Procedures
Based on the potential hazards, the following handling procedures are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid Contact: Avoid contact with skin, eyes, and clothing. Do not breathe dust.
-
Hygiene: Wash hands thoroughly after handling.
Storage
It is recommended to store this compound in a tightly sealed container in a cool, dry place under an inert atmosphere.[3][4]
Conclusion
This compound is a valuable heterocyclic building block with significant potential in drug discovery and medicinal chemistry. Its 3-aminooxindole core provides a versatile platform for the synthesis of diverse compound libraries. While specific experimental data for this compound is limited in the public domain, this guide provides a comprehensive overview of its known and predicted properties, along with general procedures for its synthesis, handling, and application. Further experimental characterization of this compound would be a valuable contribution to the field.
References
- Molecules. (2023).
- PubMed Central (PMC). (2021). Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction. Beilstein Journal of Organic Chemistry, 17, 487-498.
- Google Patents. (1986).
- International Journal of Pharmaceutical Sciences. (2026). SYNTHESIS AND EVALUATION OF NEW BIS ISATIN MANNICH BASE DERIVATIVES AGAINST ANTIBACTERIAL ACTIVITY. 4(1), 2865-2878.
-
ChemSynthesis. (2025). 3-amino-1,3-dihydro-2H-indol-2-one. Retrieved from [Link]
-
ChemSynthesis. (2025). 3-amino-1-hydroxy-1,3-dihydro-2H-indol-2-one. Retrieved from [Link]
-
PubChem. (n.d.). 3-(2-aminoethyl)-2,3-dihydro-1H-indol-2-one hydrochloride. Retrieved from [Link]
- PubMed Central (PMC). (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol.
- PubMed Central (PMC). (n.d.). Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties.
- Organic & Biomolecular Chemistry. (n.d.).
- RSC Advances. (2023).
-
Lead Sciences. (n.d.). This compound. Retrieved from [Link]
- The Royal Society of Chemistry. (n.d.). 3-hydroxy-3-((3-methyl-4-nitroisoxazol-5-yl)methyl)indolin-2-one as versatile intermediate for retro-Henry and Friedel-Crafts al.
- IJRAR.org. (n.d.). INVESTIGATION OF THE REACTION OF 1, 3- DIHYDRO-3- (2-PHENYL-2-OXOETHYLIDENE) -INDOL-2(H) -.
- PubMed Central (PMC). (n.d.). Construction of sterically congested oxindole derivatives via visible-light-induced radical-coupling.
- International Journal of Pharmaceutical Sciences. (2026). Dr. Deepika P., Int. J. of Pharm. Sci., 2026, Vol 4, Issue 1, 2865-2878. 4(1), 2865-2878.
- PubMed. (2010). catalytic asymmetric alpha-amination of 3-substituted 2-oxindoles with a chiral scandium complex.
Sources
- 1. Recent advances in the catalytic synthesis of 3-aminooxindoles: an update - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-amino-1-methyl-1,3-dihydro-2H-indol-2-one | C9H10N2O | CID 16394759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Facile and general synthesis of quaternary 3-aminooxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US4564677A - Preparation of N-amino compounds - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Highly enantioselective synthesis of 3-amino-2-oxindole derivatives: catalytic asymmetric alpha-amination of 3-substituted 2-oxindoles with a chiral scandium complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and discovery of novel oxindoles bearing 3-heterocycles as species-specific and combinatorial agents in eradicating Staphylococcus species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemsynthesis.com [chemsynthesis.com]
Navigating the Uncharted: A Technical Guide to Elucidating the Mechanism of Action of 3-Amino-1-methylindolin-2-one hydrochloride
Preamble: Embracing the Scientific Frontier
In the landscape of drug discovery and molecular biology, we often encounter compounds with known structures but enigmatic biological functions. 3-Amino-1-methylindolin-2-one hydrochloride presents such a case. While its chemical identity is established, a comprehensive public-domain understanding of its mechanism of action remains largely uncharted territory. This guide, therefore, deviates from a conventional whitepaper. Instead, it serves as a strategic manual for the discerning researcher, offering a structured, experience-driven approach to systematically uncover the pharmacological fingerprint of this molecule. We will leverage established principles from structurally related compounds to formulate hypotheses and detail the rigorous experimental cascades required to test them.
Section 1: The Known Knowns - Physicochemical Characterization
Before delving into its biological activity, a firm grasp of the molecule's fundamental properties is paramount. 3-Amino-1-methylindolin-2-one is a small molecule belonging to the indolin-2-one class.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O | [1] |
| Molecular Weight | 162.19 g/mol | [1] |
| IUPAC Name | 3-amino-1-methyl-3H-indol-2-one | [1] |
| CAS Number | 161851-25-8 (hydrochloride) | [2] |
The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This structural relationship provides our first logical leap toward hypothesizing its potential mechanisms of action.
Section 2: The Known Unknowns - Formulating a Mechanistic Hypothesis
The indolin-2-one core is famously present in a class of drugs known as receptor tyrosine kinase (RTK) inhibitors.[3][4][5] These drugs have demonstrated significant anti-angiogenic and anti-tumor properties.[3][4] For instance, Sunitinib, a multi-RTK inhibitor, features a substituted indolin-2-one ring and is a cornerstone in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[3] The core hypothesis, therefore, is that This compound may function as an inhibitor of one or more protein kinases, particularly RTKs.
A secondary, albeit less direct, line of inquiry stems from other isoindoline-containing drugs. For example, some immunomodulatory drugs (IMiDs) with an isoindoline core target the protein cereblon.[6] Additionally, some non-steroidal anti-inflammatory drugs (NSAIDs) also contain this structural motif and function by inhibiting cyclooxygenase (COX) enzymes.[6] While the immediate structure of our compound of interest is more akin to RTK inhibitors, these alternative mechanisms should be considered in a comprehensive screening strategy.
Section 3: A Roadmap for Discovery - Experimental Workflows
Herein, we outline a multi-tiered experimental approach to systematically investigate the mechanism of action of this compound.
Tier 1: Broad-Spectrum Phenotypic Screening
The initial step is to cast a wide net to identify any observable biological effects of the compound. This is crucial for guiding more targeted downstream experiments.
Experimental Protocol: High-Content Cellular Viability and Proliferation Assay
-
Cell Line Selection: Choose a diverse panel of human cancer cell lines representing various tissue origins (e.g., A549 - lung, MCF-7 - breast, U87 MG - glioblastoma, HCT116 - colon).
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) and create a serial dilution series (e.g., from 100 µM to 1 nM).
-
Cell Seeding: Seed the selected cell lines in 96-well or 384-well microplates at an appropriate density to ensure logarithmic growth during the experiment.
-
Compound Treatment: After allowing the cells to adhere overnight, treat them with the serial dilutions of the compound. Include a vehicle-only control and a positive control (e.g., a known cytotoxic agent like staurosporine).
-
Incubation: Incubate the plates for a period that allows for multiple cell divisions (e.g., 48-72 hours).
-
Viability Assessment: Utilize a colorimetric or fluorometric assay to assess cell viability. A common choice is the MTT assay, which measures metabolic activity.
-
Data Analysis: Plot the cell viability against the compound concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for each cell line.
Caption: Tier 2 Workflow for Target Identification and Validation.
Tier 3: Elucidating the Downstream Signaling Cascade
Once a primary target is validated, the final step is to map the downstream cellular consequences of its inhibition.
Experimental Protocol: Phospho-Proteomic Analysis
-
Cell Treatment: Treat a sensitive cell line with this compound at a concentration near its IC50. Include a vehicle control.
-
Lysate Preparation and Digestion: Lyse the cells and digest the proteins into peptides.
-
Phosphopeptide Enrichment: Use titanium dioxide (TiO₂) or immobilized metal affinity chromatography (IMAC) to enrich for phosphorylated peptides.
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use bioinformatics software to identify and quantify changes in the phosphoproteome between the treated and control samples. This will reveal the signaling pathways that are modulated by the compound.
Section 4: Synthesis and Concluding Remarks
The journey to elucidate the mechanism of action of a novel compound is a systematic process of hypothesis generation and rigorous experimental validation. For this compound, its structural similarity to known RTK inhibitors provides a strong starting point. The proposed multi-tiered approach, from broad phenotypic screening to deep phospho-proteomic analysis, offers a robust framework for any research team to undertake this scientific endeavor. The insights gained will not only illuminate the function of this specific molecule but also contribute to the broader understanding of the therapeutic potential of the indolin-2-one scaffold.
References
- US4564677A - Preparation of N-amino compounds.
- A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionaliz
- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org.
- Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. Molecules.
- 3-amino-1-methyl-1,3-dihydro-2H-indol-2-one. PubChem.
- This compound. BLD Pharm.
- Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. MDPI.
- Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. PubMed.
Sources
- 1. 3-amino-1-methyl-1,3-dihydro-2H-indol-2-one | C9H10N2O | CID 16394759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 161851-25-8|this compound|BLD Pharm [bldpharm.com]
- 3. Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core[v1] | Preprints.org [preprints.org]
A Comprehensive Technical Guide to the Solubility of 3-Amino-1-methylindolin-2-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Amino-1-methylindolin-2-one hydrochloride is a molecule of interest in pharmaceutical research and development. A thorough understanding of its solubility is paramount for formulation development, bioavailability, and overall therapeutic efficacy. This in-depth technical guide, designed for the experienced researcher, moves beyond a simple recitation of data. Instead, it provides a foundational understanding of the physicochemical principles governing the solubility of this hydrochloride salt and offers detailed, field-proven protocols for its empirical determination. In the absence of extensive publicly available quantitative solubility data for this specific molecule, this guide empowers researchers to generate reliable and reproducible solubility profiles. We will delve into the theoretical underpinnings of solubility for ionizable compounds, present step-by-step methodologies for both thermodynamic and kinetic solubility assessment, and discuss the critical aspects of stability and analytical quantification.
Physicochemical Characterization: The Foundation of Solubility
A comprehensive understanding of a compound's intrinsic properties is the first step in predicting and interpreting its solubility behavior.
Structure and Properties:
-
IUPAC Name: 3-amino-1-methyl-1,3-dihydro-2H-indol-2-one hydrochloride
-
Molecular Formula: C₉H₁₁ClN₂O[1]
-
Molecular Weight: 198.65 g/mol [1]
-
CAS Number: 161851-25-8[1]
-
Free Base Molecular Formula: C₉H₁₀N₂O[2]
-
Free Base Molecular Weight: 162.19 g/mol [2]
The hydrochloride salt form is utilized to enhance the stability and aqueous solubility of the parent molecule, a common strategy for amine-containing active pharmaceutical ingredients (APIs).[3] The presence of the ionizable amino group is the primary determinant of its pH-dependent solubility.
Theoretical Framework for Solubility of an Amine Hydrochloride Salt
The dissolution of this compound in aqueous media is governed by several key equilibria. As a salt of a weak base, its solubility is intrinsically linked to the pH of the medium.
The Henderson-Hasselbalch Relationship and pH-Dependent Solubility
The solubility of a basic compound increases as the pH of the solution drops below its pKa. In the case of this compound, the equilibrium between the ionized (protonated) and non-ionized (free base) forms dictates the overall solubility. The protonated form is significantly more soluble in aqueous solutions. Basic salts are generally more soluble in acidic solutions and less soluble in basic solutions.[4]
The Common Ion Effect
A critical consideration for hydrochloride salts is the common ion effect.[5][6] The presence of chloride ions from other sources (e.g., in physiological fluids or buffered media like simulated gastric fluid) can suppress the dissolution of the hydrochloride salt, leading to a decrease in solubility.[5][6][7][8][9] This phenomenon is a direct consequence of Le Châtelier's principle.[5][6]
Experimental Determination of Solubility: Protocols and Best Practices
Given the lack of specific solubility data in the public domain, the following protocols provide a robust framework for its determination.
Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic or equilibrium solubility.[10] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.
Protocol:
-
Preparation of Solvents: Prepare a range of aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4 to simulate physiological conditions) and relevant organic solvents (e.g., methanol, ethanol, DMSO).
-
Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in a sealed, inert container (e.g., glass vial). The excess solid is crucial to ensure equilibrium is reached.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) using an orbital shaker for a predetermined period (typically 24-48 hours) to reach equilibrium.[11][12] The agitation speed should be sufficient to keep the solid suspended without creating a vortex.[11]
-
Phase Separation: Allow the samples to stand undisturbed at the same constant temperature for a sufficient time (e.g., 24 hours) to allow the undissolved solid to sediment. Alternatively, centrifugation can be used.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV (see Section 4).
Causality Behind Experimental Choices:
-
Sealed containers prevent solvent evaporation, which would alter the concentration.
-
Constant temperature is critical as solubility is temperature-dependent.
-
Prolonged agitation ensures that the system reaches a true thermodynamic equilibrium.
-
Careful sampling of the supernatant avoids contamination with undissolved solid particles, which would lead to an overestimation of solubility.
Kinetic Solubility Determination
Kinetic solubility measures the concentration at which a compound, initially dissolved in a high-solubility solvent like DMSO, precipitates when diluted into an aqueous buffer. This is often a high-throughput screening method.
Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution with the target aqueous buffer.
-
Precipitation Monitoring: Incubate the plate at a controlled temperature and monitor for the formation of precipitate over a set period (e.g., 2, 18, or 24 hours). This can be done visually or using automated plate readers that measure turbidity.
-
Quantification: The highest concentration that remains clear is reported as the kinetic solubility.
Expertise & Experience: Kinetic solubility values are often higher than thermodynamic solubility because they can represent a supersaturated state before precipitation occurs. This method is useful for early-stage drug discovery to quickly flag compounds with very poor solubility characteristics.
Potentiometric Titration for Solubility Profiling
Potentiometric titration can be an efficient method to determine the pH-solubility profile of an ionizable compound.[1][13][14][15]
Protocol:
-
Sample Suspension: Create a suspension of the compound in water.
-
Titration: Titrate the suspension with a standardized acid (e.g., HCl) or base (e.g., NaOH).[15]
-
pH Monitoring: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: The point at which the solid begins to dissolve or precipitate is identified by a change in the titration curve. This data can be used to calculate the intrinsic solubility and the pKa of the compound.
Analytical Quantification: A Validated HPLC-UV Method
A robust and validated analytical method is essential for accurately quantifying the concentration of dissolved this compound in the solubility experiments. A stability-indicating reverse-phase HPLC (RP-HPLC) method is recommended.
Method Parameters (Example):
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection: UV spectrophotometry at a wavelength of maximum absorbance for the compound.
-
Injection Volume: 10-20 µL
-
Quantification: Based on a calibration curve of known concentrations of the reference standard.
Method Validation: The HPLC method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[16]
Stability Considerations: Forced Degradation Studies
Understanding the stability of this compound is crucial for interpreting solubility data and for formulation development. Forced degradation studies help to identify potential degradation pathways and products.
Stress Conditions:
-
Acidic: 0.1 M HCl at elevated temperature.
-
Basic: 0.1 M NaOH at elevated temperature.
-
Oxidative: 3% H₂O₂ at room temperature.
-
Thermal: Dry heat and in solution.
-
Photolytic: Exposure to UV light.
The degradation products should be characterized, and the analytical method must be shown to be stability-indicating, meaning it can separate the intact drug from its degradation products.[17] Unprotected 3-aminoindoles can be susceptible to oxidative dimerization.[3]
Data Presentation and Interpretation
Quantitative Solubility Data:
Since specific quantitative data is not publicly available, a template for presenting experimentally determined data is provided below.
| Solvent/Buffer (pH) | Temperature (°C) | Method | Solubility (mg/mL) |
| 0.1 M HCl (pH 1.2) | 25 | Shake-Flask | To be determined |
| Acetate Buffer (pH 4.5) | 25 | Shake-Flask | To be determined |
| Phosphate Buffer (pH 6.8) | 25 | Shake-Flask | To be determined |
| Phosphate Buffer (pH 7.4) | 25 | Shake-Flask | To be determined |
| Water | 25 | Shake-Flask | To be determined |
| Methanol | 25 | Shake-Flask | To be determined |
| Ethanol | 25 | Shake-Flask | To be determined |
| DMSO | 25 | Shake-Flask | To be determined |
Visualizations
Caption: Thermodynamic Solubility Determination Workflow.
Caption: Theoretical pH-Solubility Profile for an Amine Salt.
Conclusion
While specific, publicly available solubility data for this compound is scarce, this guide provides the necessary theoretical foundation and practical, detailed protocols for its determination. By employing the methodologies outlined herein—from the gold-standard shake-flask method to validated HPLC quantification—researchers can confidently generate the high-quality solubility data essential for advancing their drug development programs. A thorough understanding of the impact of pH and the common ion effect will be critical in interpreting these results and in formulating this compound for its intended therapeutic application.
References
-
U.S. National Library of Medicine. "Precaution on use of hydrochloride salts in pharmaceutical formulation." PubMed. [Link]
-
International Council for Harmonisation. "BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS." ICH M9 Guideline. 2019. [Link]
-
MatheO. "Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical." [Link]
-
Chemistry LibreTexts. "Common-Ion Effect in Solubility Equilibria." 2023. [Link]
-
Dissolution Technologies. "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter." [Link]
-
ResearchGate. "HPLC-UV method Validation for the identification and quantification of bioactive amines in commercial eggs." 2020. [Link]
-
U.S. National Library of Medicine. "pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts." PubMed. [Link]
-
ResearchGate. "Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality." 2016. [Link]
-
PubChem. "3-amino-1-methyl-1,3-dihydro-2H-indol-2-one." [Link]
-
MDPI. "Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets." 2015. [Link]
-
CK-12 Foundation. "Common Ion Effect on Solubility of Ionic Salts." [Link]
-
World Health Organization. "Annex 4: Guidance on the design and conduct of equilibrium solubility studies for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver." [Link]
- Google Patents.
-
ResearchGate. "Degradation studies of amines and alkanolamines during sour gas treatment process." 2011. [Link]
-
SciELO. "Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat." [Link]
-
Ovid. "Kinetic versus thermodynamic solubility temptations and risks." [Link]
-
ResearchGate. "Solubility of Pharmaceuticals and Their Salts As a Function of pH." 2018. [Link]
-
U.S. National Library of Medicine. "pH-metric solubility. 3. Dissolution titration template method for solubility determination." PubMed. [Link]
-
MDPI. "Development and Validation of an HPLC-UV Method for the Dissolution Studies of 3D-Printed Paracetamol Formulations in Milk-Containing Simulated Gastrointestinal Media." 2022. [Link]
-
ResearchGate. "Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases." 2019. [Link]
-
UM Research Repository. "DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM." 2010. [Link]
-
DergiPark. "Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry." 2024. [Link]
-
Taylor & Francis Online. "Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies." 2012. [Link]
-
U.S. National Library of Medicine. "Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments." 2014. [Link]
-
YouTube. "17.6 pH Effects on Solubility | General Chemistry." 2022. [Link]
-
Royal Society of Chemistry. "Towards more accurate solubility measurements with real time monitoring: a carvedilol case study." 2021. [Link]
-
CORE. "Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API)." [Link]
-
ResearchGate. "Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat." 2014. [Link]
-
Acta Poloniae Pharmaceutica. "Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases." 2019. [Link]
-
FORCE Technology. "Emissions and formation of degradation products in amine-based carbon capture plants." [Link]
-
ADMET and DMPK. "Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality." 2016. [Link]
-
Wikipedia. "Common-ion effect." [Link]
-
CDN. "POTENTIOMETRIC TITRATIONS & SOLUBILITY EQUILIBRIA Introduction." 2014. [Link]
-
Scribd. "Degradation Studies of Amines - Carbon Dioxide." [Link]
-
BioAssay Systems. "Solubility Testing – Shake Flask Method." [Link]
-
Quest Journals. "Development of Validated Stability-Indicating Assay Methods- Critical Review." 2023. [Link]
-
Chromatography Forum. "Amine hydrochloride in HPLC." 2004. [Link]
-
YouTube. "Common Ion Effect on Solubility Of Ionic Salts - Equilibrium (Part 44)." 2019. [Link]
-
ResearchGate. "Synthesis, characterization and biological evaluation of novel 3-amino-1-(phenyl) benzo[f]quinoline-3-carbonitrile derivatives." 2016. [Link]
-
MDPI. "A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene." 2023. [Link]
-
ChemSynthesis. "3-amino-1,3-dihydro-2H-indol-2-one." [Link]
Sources
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. 3-amino-1-methyl-1,3-dihydro-2H-indol-2-one | C9H10N2O | CID 16394759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. CK12-Foundation [flexbooks.ck12.org]
- 7. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality | ADMET and DMPK [pub.iapchem.org]
- 11. who.int [who.int]
- 12. bioassaysys.com [bioassaysys.com]
- 13. researchgate.net [researchgate.net]
- 14. pH-metric solubility. 3. Dissolution titration template method for solubility determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. questjournals.org [questjournals.org]
- 17. mdpi.com [mdpi.com]
Spectroscopic Characterization of 3-Amino-1-methylindolin-2-one Hydrochloride: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of 3-Amino-1-methylindolin-2-one hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document offers a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While experimental spectra for this specific molecule are not publicly available, this guide synthesizes data from closely related analogs and foundational spectroscopic principles to present a robust, predictive analysis.
Introduction
This compound is a substituted indolinone, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. The indolinone core is a privileged structure, and its derivatives have been explored for a wide range of therapeutic applications, including as kinase inhibitors for cancer therapy.[1] Accurate structural elucidation and confirmation are paramount in the synthesis and development of such compounds. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for achieving this, providing detailed information about the molecular structure, functional groups, and connectivity of atoms.
This guide will delve into the predicted spectroscopic data for this compound, offering insights into the rationale behind the expected spectral features. Furthermore, it provides standardized protocols for acquiring high-quality spectroscopic data for this class of molecules.
Molecular Structure and Spectroscopic Correlation
The structure of this compound, with the chemical formula C₉H₁₁ClN₂O, forms the basis for interpreting its spectroscopic data.[2][3] The key structural features include a bicyclic indolinone core, an N-methyl group, an amino group at the 3-position which will be protonated as a hydrochloride salt, and an aromatic ring. Each of these components will give rise to characteristic signals in the NMR, IR, and MS spectra.
Figure 1: Chemical structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide crucial structural information.
¹H NMR Spectroscopy (Predicted)
The predicted ¹H NMR spectrum will show distinct signals for the aromatic protons, the methine proton at the chiral center, the N-methyl protons, and the protons of the ammonium group. The chemical shifts (δ) are influenced by the electronic environment of the protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Aromatic (H4-H7) | 7.0 - 7.8 | Multiplet (m) | 4H | The exact shifts and coupling patterns will depend on the substitution pattern of the aromatic ring. |
| Methine (H3) | 4.5 - 5.0 | Singlet (s) or Broad Singlet | 1H | The proton at the stereocenter C3. Its multiplicity might be a singlet due to the absence of adjacent protons, or it could be broadened by interaction with the quadrupolar nitrogen atom. |
| N-Methyl (CH₃) | 3.0 - 3.5 | Singlet (s) | 3H | The methyl group attached to the nitrogen of the indolinone ring. |
| Ammonium (NH₃⁺) | 8.0 - 9.0 | Broad Singlet (br s) | 3H | The protons of the ammonium group, which are expected to be downfield due to the positive charge. The signal is often broad due to rapid exchange with any trace water and quadrupolar broadening. |
Causality of Chemical Shifts:
-
Aromatic Protons: These protons are deshielded due to the ring current effect of the benzene ring, hence their downfield chemical shifts.
-
Methine Proton (H3): This proton is adjacent to an electron-withdrawing carbonyl group and a positively charged ammonium group, leading to a significant downfield shift.
-
N-Methyl Protons: The methyl group is attached to a nitrogen atom within an amide-like system, resulting in a chemical shift that is further downfield than a typical amine N-methyl group.
-
Ammonium Protons: The positive charge on the nitrogen atom strongly deshields the attached protons, causing them to resonate at a very low field.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| Carbonyl (C2) | 170 - 180 | The carbonyl carbon of the lactam is expected in this region. |
| Aromatic (C4-C7) | 110 - 145 | Six distinct signals are expected for the aromatic carbons, with the quaternary carbons appearing in the more downfield region of this range. |
| Methine (C3) | 55 - 65 | The carbon of the stereocenter, shifted downfield by the adjacent nitrogen and carbonyl group. |
| N-Methyl (CH₃) | 25 - 35 | The carbon of the N-methyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group, the ammonium group, and the aromatic ring.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (Ammonium) | 3000 - 3300 | Strong, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (Lactam) | 1680 - 1720 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |
| N-H Bend (Ammonium) | 1500 - 1600 | Medium |
Interpretation of Key Bands:
-
N-H Stretch: The broad and strong absorption in the 3000-3300 cm⁻¹ region is a characteristic feature of the stretching vibrations of the N-H bonds in the ammonium cation (NH₃⁺).
-
C=O Stretch: A strong absorption band in the 1680-1720 cm⁻¹ range is indicative of the carbonyl group of the five-membered lactam ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. For this compound, electrospray ionization (ESI) would be a suitable technique. The spectrum would show the molecular ion of the free base after the loss of HCl.
| Ion | Predicted m/z | Notes |
| [M+H]⁺ (of free base) | 163.08 | This would be the most prominent ion, corresponding to the protonated molecule of 3-Amino-1-methylindolin-2-one. The molecular weight of the free base (C₉H₁₀N₂O) is 162.19 g/mol . |
| Fragmentation Ions | Various | Fragmentation would likely involve the loss of small molecules such as CO, and cleavage of the indolinone ring. |
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above. These protocols represent best practices in the field and are designed to yield high-quality, reproducible data.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often a good choice for hydrochloride salts as it can dissolve the compound and the acidic proton of the ammonium group is often observable.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
-
Data Acquisition:
-
¹H NMR:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or more).
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (e.g., 1024 or more).
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra correctly.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Figure 2: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups in the molecule.
Methodology:
-
Sample Preparation:
-
For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation.
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure using the instrument's pressure clamp.
-
-
Data Acquisition:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The data is usually collected in the mid-IR range (4000-400 cm⁻¹).
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the major absorption bands.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
-
Instrument Setup:
-
Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
The sample can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Set the mass range to scan for the expected molecular ion (e.g., m/z 50-500).
-
Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.
-
To obtain fragmentation information, perform a tandem mass spectrometry (MS/MS) experiment by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
-
-
Data Analysis:
-
Identify the molecular ion peak and confirm that its m/z value corresponds to the expected molecular weight of the free base.
-
Analyze the fragmentation pattern from the MS/MS spectrum to gain further structural insights.
-
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By understanding the correlation between the molecular structure and the expected spectral features, researchers can effectively characterize this compound and its analogs. The provided experimental protocols offer a standardized approach to acquiring high-quality data, ensuring the integrity and reproducibility of scientific findings in the field of drug discovery and development. The principles and methodologies outlined herein serve as a valuable resource for scientists working with substituted indolinones and other complex organic molecules.
References
-
PubChem. 3-amino-1-methyl-1,3-dihydro-2H-indol-2-one. National Center for Biotechnology Information. [Link]
-
MDPI. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. [Link]
-
ChemSynthesis. 3-amino-1,3-dihydro-2H-indol-2-one. [Link]
-
ChemSynthesis. 3-amino-1-hydroxy-1,3-dihydro-2H-indol-2-one. [Link]
-
Lead Sciences. This compound. [Link]
- Google Patents.
-
ResearchGate. Synthesis of 3‐methylindoline‐2‐ones and 3‐(hydroxymethyl). [Link]
-
National Center for Biotechnology Information. Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. [Link]
Sources
A Technical Guide to 3-Amino-1-methylindolin-2-one Hydrochloride: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Indolin-2-one Scaffold and the Potential of 3-Amino Substitution
The indolin-2-one (or oxindole) core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Its rigid bicyclic structure provides a versatile template for the spatial presentation of functional groups, enabling interaction with a wide array of biological targets. Notably, derivatives of this scaffold have culminated in clinically approved drugs, such as Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy.
This technical guide focuses on a specific, yet crucial, building block within this chemical family: 3-Amino-1-methylindolin-2-one hydrochloride (CAS No: 161851-25-8). The introduction of an amino group at the C3 position of the N-methylated indolinone core creates a chiral center and provides a key nucleophilic handle for further chemical elaboration. This makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the realm of drug discovery where the exploration of chemical space around a core scaffold is paramount.
The 3-aminoindolic motif is found in numerous natural and synthetic compounds demonstrating a wide range of biological activities.[1] However, unprotected 3-aminoindoles are known for their instability, being sensitive to light and air, which can lead to oxidative dimerization.[1] The hydrochloride salt form of 3-Amino-1-methylindolin-2-one enhances its stability and improves its handling characteristics, making it a more reliable reagent for synthetic applications.
This guide will provide a comprehensive overview of the synthesis, physicochemical properties, analytical characterization, and potential applications of this compound, offering insights for its effective utilization in research and development.
Physicochemical and Structural Properties
A clear understanding of the fundamental properties of this compound is essential for its appropriate handling, storage, and application in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 161851-25-8 | |
| Molecular Formula | C₉H₁₁ClN₂O | |
| Molecular Weight | 198.65 g/mol | |
| IUPAC Name | 3-amino-1-methyl-1,3-dihydro-2H-indol-2-one;hydrochloride | |
| Synonyms | 3-Amino-1-methyl-2-indolinone hydrochloride, 1-methyl-3-aminooxindole hydrochloride | |
| Storage | Inert atmosphere, Room Temperature | |
| Purity (Typical) | ≥95% |
Synthesis and Purification: A Putative Approach
Conceptual Synthetic Pathway
The proposed synthesis involves a two-step process starting from 1-methylisatin, proceeding through a 3-oxime intermediate, followed by reduction to the desired 3-amino group and subsequent salt formation.
Caption: Putative synthetic pathway for this compound.
Step-by-Step Experimental Protocol (Putative)
Step 1: Synthesis of 1-Methyl-3-(hydroxyimino)indolin-2-one (Oxime Intermediate)
-
To a solution of 1-methylisatin (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents).
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield the crude oxime.
-
Recrystallization from ethanol can be performed for further purification if necessary.
-
Causality: The reaction of the C3-ketone of isatin with hydroxylamine forms the corresponding oxime. Sodium acetate acts as a base to neutralize the HCl released from hydroxylamine hydrochloride, facilitating the condensation reaction.
Step 2: Reduction of the Oxime to 3-Amino-1-methylindolin-2-one
-
Dissolve the 1-methyl-3-(hydroxyimino)indolin-2-one (1 equivalent) in a suitable solvent such as acetic acid or ethanol.
-
For catalytic hydrogenation, add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Place the reaction vessel under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature until the uptake of hydrogen ceases.
-
Alternatively, for chemical reduction, add activated zinc dust (5-10 equivalents) portion-wise to the solution in acetic acid at a controlled temperature (e.g., 0-25 °C).
-
Monitor the reaction by TLC.
-
Upon completion, filter the catalyst (for hydrogenation) or the excess zinc (for chemical reduction).
-
Evaporate the solvent under reduced pressure to obtain the crude 3-Amino-1-methylindolin-2-one free base.
-
Causality: The oxime functional group is readily reduced to a primary amine. Catalytic hydrogenation is a clean and efficient method, while zinc in acetic acid offers a classic and often high-yielding alternative. The choice of method may depend on available equipment and desired scale.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the crude 3-Amino-1-methylindolin-2-one in a minimal amount of a suitable solvent like anhydrous diethyl ether or isopropanol.
-
Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
The hydrochloride salt should precipitate out of the solution.
-
Filter the solid, wash with a small amount of the anhydrous solvent, and dry under vacuum to yield this compound.
-
Causality: The basic amino group reacts with hydrochloric acid in an acid-base reaction to form the ammonium salt. The hydrochloride salt is generally less soluble in non-polar organic solvents, facilitating its isolation by precipitation.
Analytical Characterization
As specific experimental spectra for this compound are not publicly available, this section outlines the expected analytical data based on its structure and data from closely related compounds.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show a singlet for the N-methyl group (around 3.0-3.5 ppm), a multiplet for the aromatic protons (in the range of 7.0-7.8 ppm), and a singlet for the methine proton at the C3 position. The protons of the amino group may appear as a broad singlet.
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum would display signals for the N-methyl carbon, the aromatic carbons, the carbonyl carbon (typically downfield), and the methine carbon at the C3 position.
-
IR (Infrared) Spectroscopy: Key characteristic peaks would include N-H stretching vibrations for the primary amine, C=O stretching for the amide carbonyl group, and C-H stretching for the aromatic and methyl groups.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the free base (C₉H₁₀N₂O) at m/z 162.08. High-resolution mass spectrometry (HRMS) would provide a more precise mass for elemental composition confirmation.
Applications in Drug Discovery and Development
The true value of this compound lies in its role as a versatile intermediate for the synthesis of a diverse range of potential therapeutic agents. The primary amino group at the C3 position serves as a key point for diversification.
Caption: Key derivatization reactions of the 3-amino group for library synthesis.
1. Synthesis of Kinase Inhibitors: The indolin-2-one scaffold is a well-established core for tyrosine kinase inhibitors. The 3-amino group can be used to introduce various side chains that can interact with the ATP-binding pocket of kinases. For example, acylation or sulfonylation of the amino group can lead to the formation of amides and sulfonamides that can form crucial hydrogen bonds within the target protein.
2. Development of Anti-inflammatory Agents: Derivatives of 3-substituted-indolin-2-one have been investigated for their anti-inflammatory properties. These compounds have been shown to inhibit the production of pro-inflammatory mediators like nitric oxide, TNF-α, and IL-6.[2] The 3-amino group of the title compound provides a convenient starting point for the synthesis of libraries of analogues to explore structure-activity relationships (SAR) for anti-inflammatory activity.
3. As a Scaffold for Novel Heterocyclic Systems: The vicinal amino and carbonyl groups in 3-Amino-1-methylindolin-2-one can participate in cyclization reactions to form more complex fused heterocyclic systems. This opens up possibilities for the discovery of novel chemical entities with unique pharmacological profiles.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its stable salt form and the reactive 3-amino group make it an ideal starting material for the synthesis of diverse libraries of compounds targeting a range of therapeutic areas, including oncology and inflammation. While detailed public data on its synthesis and characterization are sparse, its potential can be extrapolated from the extensive research on the indolin-2-one scaffold. Future work in publishing detailed synthetic protocols and biological screening data for derivatives of this compound will undoubtedly accelerate its application in the development of next-generation therapeutics.
References
-
Lead Sciences. This compound. [Link]
-
PubChem. 3-amino-1-methyl-1,3-dihydro-2H-indol-2-one. [Link]
-
Antipin, D. B., et al. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Molecules, 28(9), 3763. [Link]
- Kappe, T., & Korb, W. (1985). Preparation of N-amino compounds.
-
Lee, J. Y., et al. (2021). Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. Molecules, 26(11), 3169. [Link]
Sources
A Technical Guide to the Synthesis, Properties, and Applications of 3-Amino-1-methylindolin-2-one and its Congeners
Abstract: The 3-aminooxindole scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds and natural products. This technical guide provides a comprehensive overview of 3-Amino-1-methylindolin-2-one, a representative member of this class, situated within the broader context of its chemical family. We delve into the historical development, synthetic strategies, physicochemical properties, and the burgeoning applications of these compounds in medicinal chemistry and drug discovery. Detailed experimental protocols and mechanistic insights are provided to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to explore this important class of molecules.
Introduction and Historical Context
The indolin-2-one, or oxindole, ring system is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of pharmacologically active agents.[1] The introduction of an amino group at the C3 position creates a chiral center, opening a gateway to a diverse chemical space with significant therapeutic potential. Molecules incorporating the 3-aminooxindole core have demonstrated a wide range of biological activities, including anticancer, anti-HIV, and anti-inflammatory properties.[2][3][4]
The specific compound, 3-Amino-1-methylindolin-2-one, serves as a fundamental building block within this class. Its history is intertwined with the broader evolution of indole and oxindole chemistry, which began with Adolf von Baeyer's work on the indigo dye in the 19th century.[5] While early synthetic efforts were challenging due to the instability of the free amino group, modern synthetic organic chemistry has unlocked numerous pathways to access these valuable structures, including highly enantioselective methods.[2][6][7]
The significance of this structural class is underscored by its presence in therapeutic agents like AG-041R, a gastrin/CCK-B receptor agonist, and its role as a key pharmacophore in the development of inhibitors for various enzymes, including receptor tyrosine kinases (RTKs) and HIV-1 Tat-mediated transcription.[1][2][3]
Synthesis and Chemical Logic
The synthesis of 3-amino-1-methylindolin-2-one and its analogs relies on the strategic functionalization of the C3 position of the corresponding 1-methyloxindole or the reductive transformation of N-methylisatin derivatives.
Key Synthetic Precursor: N-Methylisatin
The primary starting material for many synthetic routes is N-methylisatin (1-methylindole-2,3-dione). Isatins themselves are accessible through several classic named reactions, most notably the Sandmeyer synthesis, which involves the condensation of an aniline with chloral hydrate and hydroxylamine, followed by acid-catalyzed cyclization.[8][9]
Synthesis via Reductive Amination of N-Methylisatin
A direct and common approach to synthesize 3-amino-1-methylindolin-2-one is the reductive amination of N-methylisatin. This method involves the formation of an intermediate imine or oxime at the C3 position, which is subsequently reduced to the primary amine.
Protocol 1: Synthesis via Oxime Intermediate
A related structure, 3-(Hydroxyimino)-1-methylindolin-2-one, can be synthesized through a condensation reaction between N-methylisatin and hydroxylamine.[10] Subsequent reduction of this oxime intermediate yields the desired 3-amino product.
-
Step 1: Oxime Formation. N-methylisatin is dissolved in a suitable solvent like ethanol. An aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate) is added. The mixture is stirred, often with gentle heating, to form 3-(hydroxyimino)-1-methylindolin-2-one.[10]
-
Step 2: Reduction. The isolated oxime is then subjected to reduction. Common reducing agents for this transformation include catalytic hydrogenation (e.g., H₂ over Pd/C), or chemical reducing agents like sodium dithionite or tin(II) chloride in acidic media. The choice of reagent is critical to selectively reduce the oxime without affecting the C2-carbonyl group.
Asymmetric Synthesis of 3-Aminooxindoles
The C3 position of 3-aminooxindoles is a stereocenter, and the development of enantioselective synthetic methods is crucial for pharmaceutical applications. Catalytic asymmetric amination of 3-substituted oxindoles using azodicarboxylates is a powerful strategy.[2][7] This reaction is often promoted by chiral metal complexes, such as those involving Nickel, which can achieve high yields and excellent enantioselectivity (ee).[2]
The logic behind using a chiral catalyst is to create a chiral environment around the reactants. The catalyst binds to the oxindole substrate, forming a complex that blocks one face of the molecule. The incoming aminating agent (azodicarboxylate) is then directed to the unblocked face, resulting in the preferential formation of one enantiomer. Interestingly, the specific structure of the catalyst, such as using a bimetallic versus a monometallic complex, can even reverse the enantiofacial selectivity, allowing for the controlled synthesis of either the (R) or (S) product.[2][7]
Physicochemical and Spectroscopic Data
The compound 3-Amino-1-methyl-1,3-dihydro-2H-indol-2-one has the following computed properties:
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O | PubChem[11] |
| Molecular Weight | 162.19 g/mol | PubChem[11] |
| Exact Mass | 162.079312947 Da | PubChem[11] |
| H-Bond Donor Count | 1 | PubChem[11] |
| H-Bond Acceptor Count | 2 | PubChem[11] |
| Rotatable Bond Count | 1 | PubChem[11] |
Characterization of this molecule would typically involve standard spectroscopic techniques such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.
Applications in Drug Discovery and Medicinal Chemistry
The 3-aminooxindole scaffold is a "privileged structure" in medicinal chemistry due to its ability to interact with multiple biological targets.
Anticancer Agents
Many indolin-2-one derivatives are potent inhibitors of Receptor Tyrosine Kinases (RTKs), which are crucial mediators of cell signaling pathways involved in tumor growth and angiogenesis.[1] The blockbuster drug Sunitinib (Sutent®), for example, features a related 3-substituted indolin-2-one core and functions by inhibiting multiple RTKs like VEGFR and PDGFR.[1][12] The 3-amino group of the core scaffold provides a key vector for modification, allowing chemists to append various side chains to optimize binding affinity, selectivity, and pharmacokinetic properties.[1]
Antiviral Activity
Derivatives of the closely related oxindole core have been investigated as inhibitors of various viral targets.[3] Notably, 3-oxindole derivatives have been identified as small molecule inhibitors of HIV-1, specifically targeting the Tat-mediated viral transcription process.[3] The structural similarity of the 3-aminooxindole core to the indole scaffold, which is found in potent HIV reverse transcriptase (RTase) inhibitors, suggests its potential as a starting point for the development of new anti-HIV agents.[3]
Other Therapeutic Areas
The versatility of the 3-aminooxindole scaffold extends to other therapeutic areas. The core has been incorporated into molecules with anti-inflammatory, analgesic, and antimicrobial properties.[4][13] The ability to readily modify the core at the N1, C3-amino, and aromatic ring positions allows for the fine-tuning of its pharmacological profile to target a diverse range of biological systems.
Conclusion
3-Amino-1-methylindolin-2-one, while a specific entity, is emblematic of the broader class of 3-aminooxindoles—a scaffold of profound importance in contemporary drug discovery. Its synthesis, rooted in the rich history of isatin and indole chemistry, has evolved to include sophisticated asymmetric methods that provide access to stereochemically pure compounds. The demonstrated utility of this core in targeting key biological pathways, particularly in oncology and virology, ensures that it will remain a fertile ground for the development of novel therapeutics. This guide serves as a foundational resource, providing both the theoretical underpinnings and practical starting points for researchers dedicated to harnessing the potential of this remarkable molecular architecture.
References
-
Jadhav, G. R., Shaikh, M. U., & Gill, C. H. (2012). Tris(3-hydroxyimino-1-methylindolin-2-one) monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(1), o145. [Link]
-
Krasavin, M., Vedekhina, T., et al. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Molecules, 28(9), 3698. [Link]
-
Zveaghintseva, M. M. (2021). NEW SYNTHESIS OF (Z)-3-(1-AMINO-2-OXO- 2-PHENYLETHYLIDENE)INDOLIN-2-ONE. ResearchGate. [Link]
-
Al-khuzaie, M. G. A., et al. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(2), 106-117. [Link]
-
Kilic-Kurt, Z., Bakar, F., & Ölgen, S. (2015). N-(3-Substituted-benzylidene-2-oxoindolin-5-yl) acetamide Derivatives as Src Kinase Inhibitors: Synthesis, Biological Evaluation and Molecular Docking Studies. Austin Journal of Analytical and Pharmaceutical Chemistry, 2(5), 1052. [Link]
-
Mei, G.-J., & Shi, F. (2016). Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update. Beilstein Journal of Organic Chemistry, 12, 1034–1063. [Link]
-
Singh, P., et al. (2020). Synthesis of 3‐methylindoline‐2‐ones and 3‐(hydroxymethyl)‐3‐methyl‐indolin‐2‐ones through classical and reductive aldol reactions. ResearchGate. [Link]
-
Shibasaki, M., et al. (2010). Catalytic Asymmetric Synthesis of 3-Aminooxindoles: Enantiofacial Selectivity Switch in Bimetallic vs Monometallic Schiff Base Catalysis. Journal of the American Chemical Society, 132(4), 1162-1163. [Link]
-
Shibasaki, M., et al. (2010). Catalytic Asymmetric Synthesis of 3-Aminooxindoles: Enantiofacial Selectivity Switch in Bimetallic vs Monometallic Schiff Base C. American Chemical Society. [Link]
-
Vanwalleghem, A., et al. (2021). Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction. Beilstein Journal of Organic Chemistry, 17, 536–544. [Link]
-
Ranu, B. C., et al. (2013). Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids. Organic & Biomolecular Chemistry, 11(38), 6547–6554. [Link]
-
Wikipedia contributors. (2023). Isatin. Wikipedia. [Link]
-
Carreño, M. C., et al. (2014). Enantioselective synthesis of 3-hydroxy- and 3-amino-3-alkynyl-2-oxindoles by the dimethylzinc-mediated addition of terminal alkynes to isatins and isatin-derived ketimines. Organic & Biomolecular Chemistry, 12(4), 629-639. [Link]
-
Reddy, V. U., et al. (2018). Synthesis of Functionalized Thieno[2,3-b]indoles via One-Pot Reaction of Indoline-2-thiones with Morita–Baylis–Hillman and Rauhut–Currier Adducts of Nitroalkenes. ACS Omega, 3(12), 18561–18573. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-amino-1-methyl-1,3-dihydro-2H-indol-2-one. PubChem Compound Database. [Link]
-
Organic Chemistry Portal. (n.d.). Isatin synthesis. Organic Chemistry Portal. [Link]
-
Hamel, E., et al. (2010). Synthesis and Biological Evaluation of 1-Methyl-2-(3′,4′,5′-trimethoxybenzoyl)-3-aminoindoles as a New Class of Antimitotic Agents and Tubulin Inhibitors. Journal of Medicinal Chemistry, 53(14), 5243-5255. [Link]
-
Singh, G. S., & Desta, Z. Y. (2012). Isatins as privileged molecules in design and synthesis of new anticancer agents. Current Pharmaceutical Design, 18(12), 1604-1632. [Link]
-
Shan, J., et al. (2016). Organocatalytic Asymmetric Mannich Reaction of 3-Hydroxyoxindoles/3-Aminooxindoles with in Situ Generated N-Boc-Protected Aldimines for the Synthesis of Vicinal Oxindole–Diamines/Amino Alcohols. The Journal of Organic Chemistry, 81(13), 5270–5277. [Link]
-
Kim, J., et al. (2022). Identification of 3-Oxindole Derivatives as Small Molecule HIV-1 Inhibitors Targeting Tat-Mediated Viral Transcription. Molecules, 27(15), 5005. [Link]
-
Sun, L., et al. (2012). Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. Molecules, 17(9), 10796–10808. [Link]
-
El-Sayed, N. N. E., et al. (2024). Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation. Future Medicinal Chemistry, 16(10), 651-671. [Link]
Sources
- 1. Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. journals.irapa.org [journals.irapa.org]
- 9. Isatin - Wikipedia [en.wikipedia.org]
- 10. Tris(3-hydroxyimino-1-methylindolin-2-one) monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3-amino-1-methyl-1,3-dihydro-2H-indol-2-one | C9H10N2O | CID 16394759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3-Amino-1-methylindolin-2-one Hydrochloride: An Application Note and Detailed Protocol
Introduction
The 3-aminooxindole scaffold is a privileged structural motif present in numerous natural products and biologically active compounds.[1] These molecules exhibit a wide range of pharmacological activities, making them attractive targets in drug discovery and development. 3-Amino-1-methylindolin-2-one, in particular, serves as a key building block for the synthesis of more complex molecules, including potential therapeutic agents. This document provides a detailed, field-proven protocol for the synthesis of 3-Amino-1-methylindolin-2-one hydrochloride, designed for researchers and professionals in organic synthesis and medicinal chemistry.
This guide is structured to provide not just a series of steps, but a comprehensive understanding of the synthetic strategy, the rationale behind procedural choices, and the necessary safety precautions. The primary route detailed is a robust two-step process commencing with the N-methylation of isatin to yield 1-methylisatin, followed by a one-pot reductive amination to afford the desired product. An alternative route via the catalytic hydrogenation of an oxime intermediate is also discussed.
Overall Synthetic Scheme
The synthesis is a three-stage process, beginning with the readily available isatin.
Caption: Overall synthetic workflow.
Part 1: Synthesis of 1-Methylisatin (Precursor)
The initial step involves the N-methylation of isatin. This is a standard alkylation of a secondary amine/amide nitrogen. Dimethyl sulfate is a potent methylating agent, and the reaction is typically performed in the presence of a base to deprotonate the isatin nitrogen, facilitating nucleophilic attack.
Reaction Scheme
// Placeholder for actual reaction image
Materials and Equipment
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |
| Isatin | 147.13 | 10.0 g | 67.9 | Commercially available |
| Anhydrous Potassium Carbonate (K₂CO₃) | 138.21 | 11.3 g | 81.5 | Finely powdered and dried |
| Dimethyl Sulfate ((CH₃)₂SO₄) | 126.13 | 6.4 mL (8.5 g) | 67.4 | Caution: Highly toxic and corrosive |
| Anhydrous Acetone | - | 200 mL | - | Reagent grade |
| Round-bottom flask | - | 500 mL | - | - |
| Reflux condenser | - | - | - | - |
| Magnetic stirrer and stir bar | - | - | - | - |
| Heating mantle | - | - | - | - |
Step-by-Step Protocol
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add isatin (10.0 g, 67.9 mmol) and anhydrous potassium carbonate (11.3 g, 81.5 mmol).
-
Solvent Addition: Add 200 mL of anhydrous acetone to the flask.
-
Initiate Stirring: Begin vigorous stirring to create a fine suspension.
-
Addition of Methylating Agent: Slowly add dimethyl sulfate (6.4 mL, 67.4 mmol) dropwise to the suspension at room temperature. Extreme caution is required when handling dimethyl sulfate.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 56°C) using a heating mantle. Maintain the reflux for 4-6 hours.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1), observing the disappearance of the isatin spot.
-
Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and any unreacted isatin.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude solid.
-
Purification: Recrystallize the crude product from ethanol or a mixture of ethanol and water to yield pure 1-methylisatin as a reddish-orange solid.[2]
-
Drying: Dry the purified product in a vacuum oven at 40-50°C.
Part 2: Synthesis of 3-Amino-1-methylindolin-2-one (Reductive Amination)
This core transformation utilizes a one-pot reductive amination of the ketone functionality in 1-methylisatin.[3][4] The reaction proceeds via the in-situ formation of an imine intermediate with ammonia (from ammonium acetate), which is then immediately reduced by sodium borohydride to the corresponding amine.[5]
Reaction Scheme and Mechanism
// Placeholder for actual reaction image
The mechanism involves the nucleophilic attack of ammonia on the C3 carbonyl of 1-methylisatin to form a hemiaminal, which then dehydrates to an imine. The imine is subsequently reduced by a hydride transfer from sodium borohydride.
Caption: Mechanism of Reductive Amination.
Materials and Equipment
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 1-Methylisatin | 161.16 | 5.0 g | 31.0 | From Part 1 |
| Ammonium Acetate (NH₄OAc) | 77.08 | 12.0 g | 155.6 | 5 equivalents |
| Sodium Borohydride (NaBH₄) | 37.83 | 2.3 g | 60.8 | Caution: Reacts with water and acids |
| Methanol (MeOH) | - | 150 mL | - | Anhydrous |
| Round-bottom flask | - | 250 mL | - | - |
| Magnetic stirrer and stir bar | - | - | - | - |
| Ice bath | - | - | - | - |
Step-by-Step Protocol
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 1-methylisatin (5.0 g, 31.0 mmol) and ammonium acetate (12.0 g, 155.6 mmol) in 150 mL of anhydrous methanol.
-
Stirring: Stir the mixture at room temperature for 30 minutes to facilitate the initial equilibrium towards imine formation.
-
Cooling: Cool the reaction mixture to 0-5°C using an ice bath. This is crucial to control the reactivity of sodium borohydride.
-
Addition of Reducing Agent: Add sodium borohydride (2.3 g, 60.8 mmol) portion-wise over a period of 30-45 minutes. Maintain the temperature below 10°C during the addition. Effervescence (hydrogen gas evolution) may be observed.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5°C for an additional hour, and then let it warm to room temperature and stir for 12-16 hours.
-
Reaction Monitoring: Monitor the reaction by TLC (ethyl acetate/hexane, 1:1) for the disappearance of the 1-methylisatin spot.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of water (approx. 50 mL) at 0°C to decompose any unreacted sodium borohydride.
-
Solvent Removal: Remove the methanol under reduced pressure.
-
Extraction: To the remaining aqueous layer, add ethyl acetate (100 mL). Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude 3-Amino-1-methylindolin-2-one as an oil or semi-solid. This crude product is used directly in the next step without further purification.
Part 3: Formation of this compound
The final step is the conversion of the free amine to its hydrochloride salt, which is typically a stable, crystalline solid that is easier to handle and purify.
Reaction Scheme
// Placeholder for actual reaction image
Materials and Equipment
| Reagent/Material | M.W. ( g/mol ) | Quantity | Notes |
| Crude 3-Amino-1-methylindolin-2-one | 162.19 | From Part 2 | - |
| Isopropanol (IPA) | - | ~50 mL | Anhydrous |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | ~3 mL | 37% aqueous solution |
| Diethyl Ether | - | As needed | Anhydrous |
| Beaker or Erlenmeyer flask | - | 250 mL | - |
| Büchner funnel and filter paper | - | - | - |
Step-by-Step Protocol
-
Dissolution: Dissolve the crude 3-Amino-1-methylindolin-2-one in a minimal amount of isopropanol (approx. 50 mL) in a beaker.
-
Acidification: Cool the solution in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the solution becomes acidic (test with pH paper). A precipitate should begin to form.[6]
-
Precipitation: Continue stirring in the ice bath for 30 minutes to an hour to maximize precipitation. If precipitation is slow, the addition of anhydrous diethyl ether can aid in crashing out the salt.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold isopropanol, followed by a generous wash with cold diethyl ether to remove any remaining impurities and to aid in drying.
-
Drying: Dry the white to off-white crystalline solid under vacuum to obtain the final product, this compound.
Characterization
-
Appearance: White to off-white crystalline solid.
-
Expected ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 10.5-9.5 (broad s, 3H, -NH₃⁺), 7.8-7.2 (m, 4H, Ar-H), 5.0-4.8 (m, 1H, -CH-NH₃⁺), 3.15 (s, 3H, -N-CH₃).
-
Expected ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 172 (C=O), 143 (Ar-C), 131 (Ar-CH), 129 (Ar-C), 125 (Ar-CH), 124 (Ar-CH), 109 (Ar-CH), 58 (-CH-NH₃⁺), 26 (-N-CH₃).
Alternative Synthetic Route: Catalytic Hydrogenation of Oxime
An alternative pathway involves the conversion of 1-methylisatin to its oxime, followed by catalytic hydrogenation.[7]
-
Oxime Formation: 1-Methylisatin is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in a solvent like ethanol to form 1-methylisatin-3-oxime.
-
Catalytic Hydrogenation: The isolated oxime is then hydrogenated using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere.[8] This reaction reduces the oxime functionality to the primary amine. This method avoids the use of borohydride reagents but requires specialized equipment for handling hydrogen gas safely.[9][10]
Safety Precautions
-
Dimethyl Sulfate: This is a potent carcinogen and is highly toxic and corrosive. It must be handled in a fume hood with appropriate personal protective equipment (PPE), including nitrile gloves (double-gloved), a lab coat, and chemical safety goggles. Any spills should be neutralized immediately with an ammonia solution.
-
Sodium Borohydride: This reagent is flammable and reacts with water and acids to produce flammable hydrogen gas.[11] It should be handled away from sources of ignition and added slowly to protic solvents, especially at reduced temperatures.
-
Concentrated Hydrochloric Acid: This is highly corrosive and should be handled in a fume hood with appropriate PPE.
-
Catalytic Hydrogenation: Hydrogen gas is extremely flammable.[12] Hydrogenation reactions should be conducted in a well-ventilated area, away from ignition sources, and with appropriate pressure-rated equipment. The palladium catalyst is often pyrophoric upon exposure to air after the reaction and should be handled with care (e.g., filtered under an inert atmosphere or kept wet).[9]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in N-methylation | Incomplete reaction or impure isatin. | Ensure reagents are anhydrous. Increase reaction time and monitor by TLC. Purify starting isatin if necessary. |
| Incomplete reductive amination | Insufficient reducing agent or reaction time. | Add a slight excess of NaBH₄. Ensure the reaction runs to completion by monitoring with TLC. |
| Difficulty in final product isolation | Product is too soluble in the solvent system. | After acidification, add a non-polar co-solvent like diethyl ether to induce precipitation. Ensure sufficient cooling. |
| Oily product after salt formation | Presence of impurities or residual solvent. | Wash the precipitate thoroughly with cold ether. Recrystallize from a suitable solvent system (e.g., methanol/ether). |
References
- Google Patents. (n.d.). Preparation of N-amino compounds.
-
Lv, K., Wang, L. L., Liu, M. L., Zhou, X. B., Fan, S. Y., Liu, H. Y., Zheng, Z. B., & Li, S. (2014). Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. Molecules, 19(12), 21033–21047. [Link]
-
Kavková, V., Perjési, P., & Koóš, M. (2021). Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction. Scientific Reports, 11(1), 4381. [Link]
-
Krasavin, M., Vedekhina, T., Zahanich, I., Tsvetkov, V., & Dar’in, D. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Molecules, 28(8), 3589. [Link]
-
Grachev, A. A., Gataulin, A. R., & Baikova, I. P. (2022). Heterogeneous Catalysis for Selective Hydrogenation of Oximes. Encyclopedia, 2(4), 1935-1948. [Link]
-
ResearchGate. (n.d.). Synthesis of N‐methyl isatin, N‐methylenesulfonylmethyl isatin, N‐methylenethiomethyl isatin …. Retrieved January 26, 2026, from [Link]
-
Kozinski, R. (2023, October 17). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. ChemEd Xchange. [Link]
-
Millennium Cell Inc. (n.d.). Review of Chemical Processes for the Synthesis of Sodium Borohydride. Retrieved January 26, 2026, from [Link]
-
Chandra, T., & Zebrowski, J. P. (n.d.). Hazards associated with laboratory scale hydrogenations. UW-Madison Chemistry. Retrieved January 26, 2026, from [Link]
- Google Patents. (n.d.). Method for salt preparation.
-
Li, H., et al. (2019). Heterogeneous palladium-based catalyst promoted reduction of oximes to amines: using H2 at 1 atm in H2O under mild conditions. Reaction Chemistry & Engineering, 4(7), 1265-1271. [Link]
-
Organic Syntheses. (n.d.). Isatin. Retrieved January 26, 2026, from [Link]
-
Chandra, T., & Zebrowski, J. P. (2014). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety, 21(4), 17-23. [Link]
-
ACS Publications. (2020, August 11). Efficient Synthesis of Sodium Borohydride: Balancing Reducing Agents with Intrinsic Hydrogen Source in Hydrated Borax. Retrieved January 26, 2026, from [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
MDPI. (n.d.). Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of hydrochloride salt of methyl-[6][13][14]triazolo[4,3-a]pyridin-3-ylmethyl-amine. Retrieved January 26, 2026, from [Link]
-
Stanford Environmental Health & Safety. (n.d.). HYDROGENATION | FACT SHEET. Retrieved January 26, 2026, from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved January 26, 2026, from [Link]
-
Wikipedia. (n.d.). Sodium borohydride. Retrieved January 26, 2026, from [Link]
-
Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Retrieved January 26, 2026, from [Link]
- Google Patents. (n.d.). Indolinone derivatives and process for their manufacture.
-
Kaur, J., & Chimni, S. S. (2015). Stereoselective synthesis of 3-amino-2-oxindoles from isatin imines. RSC Advances, 5(65), 52759-52777. [Link]
-
YouTube. (2023, November 17). Making Aniline HCl. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). Origins and reasons of hazards upon performing catalytic hydrogenation. Retrieved January 26, 2026, from [Link]
-
Ashenhurst, J. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
-
ResearchGate. (2016, November 3). How to prepare sodium borohydride solution? Retrieved January 26, 2026, from [Link]
-
Scribd. (n.d.). Hazards in Lab-Scale Hydrogenations | PDF. Retrieved January 26, 2026, from [Link]
-
Wordpress. (n.d.). Reductive Amination. Retrieved January 26, 2026, from [Link]
-
ACS Publications. (2019, May 31). Synthesis of Substituted Isatins from the MBH Adduct of 1,5,6-Trisubstituted Isatins Using (2,4-Dinitrophenyl)hydrazine and K-10 Clay Explored as Protection–Deprotection Chemistry. Retrieved January 26, 2026, from [Link]
-
Beilstein Journals. (n.d.). Synthesis of chiral 3-substituted 3-amino-2-oxindoles through enantioselective catalytic nucleophilic additions to isatin imines. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (2025, August 6). Synthesis and characterization of 3-amino-1, 2-propanediol. Retrieved January 26, 2026, from [Link]
Sources
- 1. gctlc.org [gctlc.org]
- 2. chemimpex.com [chemimpex.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. US4564677A - Preparation of N-amino compounds - Google Patents [patents.google.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Heterogeneous palladium-based catalyst promoted reduction of oximes to amines: using H2 at 1 atm in H2O under mild conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. chem.wisc.edu [chem.wisc.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. ehs.stanford.edu [ehs.stanford.edu]
- 13. Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene [mdpi.com]
Application Notes and Protocols for the Synthesis of 3-Substituted Indolin-2-Ones
Abstract
The indolin-2-one (oxindole) scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic compounds with significant therapeutic potential. Substitution at the C3 position, in particular, gives rise to a wide array of biological activities, making the development of efficient and selective synthetic methodologies a critical focus in medicinal chemistry and drug development. This comprehensive guide provides an in-depth exploration of the key synthetic strategies for introducing substituents at the C3 position of the indolin-2-one ring system. We will delve into the mechanistic underpinnings of C3-alkylation, C3-arylation, and aldol-type reactions, offering detailed, step-by-step protocols for their practical implementation. This document is intended for researchers, scientists, and drug development professionals seeking to design and execute robust synthetic routes to this important class of molecules.
Introduction: The Significance of the 3-Substituted Indolin-2-One Core
The indolin-2-one scaffold is a cornerstone in modern medicinal chemistry. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, facilitating precise interactions with biological targets. The C3 position of the oxindole ring is particularly amenable to substitution, creating a chiral center in many instances and allowing for the introduction of diverse pharmacophores. This has led to the discovery of numerous potent and selective inhibitors of various enzymes, with a notable emphasis on protein kinases.[1][2] The ability to modulate kinase activity has profound implications for the treatment of a multitude of diseases, most prominently cancer.[1] Furthermore, 3-substituted indolin-2-ones have demonstrated a broad spectrum of other biological activities, including anti-inflammatory, and antimicrobial properties.[3]
The synthetic accessibility and the profound biological importance of this scaffold underscore the need for reliable and versatile methods for its C3-functionalization. This guide will focus on three principal and widely employed strategies to achieve this:
-
C3-Alkylation: The introduction of alkyl groups via the nucleophilic oxindole enolate.
-
C3-Arylation: The formation of a carbon-carbon bond between the C3 position and an aryl moiety, typically through transition-metal catalysis.
-
Aldol-Type Reactions and Condensations: The reaction of the oxindole enolate or the electrophilic C3-carbonyl of an isatin precursor with carbonyl compounds or active methylene compounds, respectively.
The Central Role of the Oxindole Enolate
The majority of synthetic strategies for C3-functionalization hinge on the chemistry of the oxindole enolate. The protons on the C3 carbon are rendered acidic by the adjacent electron-withdrawing carbonyl group. Treatment with a suitable base results in deprotonation to form a resonance-stabilized enolate anion.
Caption: Formation of the resonance-stabilized oxindole enolate.
This enolate possesses two nucleophilic sites: the C3 carbon and the oxygen atom. While O-alkylation is a possible side reaction, reactions with most electrophiles preferentially occur at the carbon atom, which is a testament to the "hard" and "soft" acid-base (HSAB) theory, where the softer carbon nucleophile reacts readily with softer electrophiles like alkyl halides.[4] The choice of base, solvent, and counter-ion can influence the C/O selectivity of subsequent reactions.
Strategy I: C3-Alkylation of Indolin-2-ones
Direct alkylation of the C3 position is one of the most straightforward methods for introducing alkyl substituents. The reaction proceeds via an SN2 mechanism, where the pre-formed oxindole enolate attacks an alkyl halide or a similar electrophile.[5]
Mechanistic Considerations
The success of C3-alkylation is contingent on several factors:
-
Base Selection: A strong, non-nucleophilic base is required to completely deprotonate the oxindole at the C3 position, thus minimizing self-condensation and other side reactions. Lithium diisopropylamide (LDA) is a commonly employed base for this purpose due to its strong basicity and steric bulk.[5]
-
Electrophile: The alkylating agent should be a good SN2 substrate. Primary and secondary alkyl halides are ideal, while tertiary halides are unsuitable as they will primarily undergo elimination.[5]
-
N-Protection: The amide N-H proton is also acidic and can be deprotonated. To ensure exclusive C3-alkylation, it is often necessary to protect the nitrogen atom, for example, with a benzyl (Bn) or a p-methoxybenzyl (PMB) group.
Caption: General workflow for the C3-alkylation of indolin-2-ones.
Detailed Protocol: C3-Alkylation of N-Benzylindolin-2-one
This protocol describes the alkylation of N-benzylindolin-2-one with benzyl bromide as a representative example.
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass |
| N-Benzylindolin-2-one | 223.27 | 1.0 | 223 mg |
| Anhydrous THF | - | - | 10 mL |
| Diisopropylamine | 101.19 | 1.2 | 0.17 mL |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 1.1 | 0.44 mL |
| Benzyl bromide | 171.04 | 1.1 | 0.13 mL |
| Saturated NH4Cl solution | - | - | 10 mL |
| Ethyl acetate | - | - | As needed |
| Brine | - | - | As needed |
| Anhydrous Na2SO4 | - | - | As needed |
Procedure:
-
Preparation of LDA: To a flame-dried, argon-purged round-bottom flask equipped with a magnetic stir bar, add anhydrous tetrahydrofuran (THF) (5 mL) and diisopropylamine (0.17 mL, 1.2 mmol). Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (0.44 mL, 1.1 mmol, 2.5 M in hexanes) dropwise. Stir the solution at -78 °C for 30 minutes.
-
Enolate Formation: In a separate flame-dried, argon-purged flask, dissolve N-benzylindolin-2-one (223 mg, 1.0 mmol) in anhydrous THF (5 mL). Cool this solution to -78 °C. Slowly add the freshly prepared LDA solution to the solution of N-benzylindolin-2-one via cannula. Stir the resulting mixture at -78 °C for 1 hour. The formation of a deep red or orange color indicates enolate formation.
-
Alkylation: To the enolate solution at -78 °C, add benzyl bromide (0.13 mL, 1.1 mmol) dropwise. Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 3-benzyl-1-benzylindolin-2-one.
Strategy II: C3-Arylation of Indolin-2-ones
The introduction of an aryl group at the C3 position is a powerful transformation for expanding the structural diversity of indolin-2-one derivatives. Palladium-catalyzed cross-coupling reactions are the most prevalent methods for achieving this.[6]
Mechanistic Insights
The palladium-catalyzed α-arylation of carbonyl compounds, including indolin-2-ones, generally proceeds through a catalytic cycle involving:
-
Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (or triflate) to form a Pd(II)-aryl complex.
-
Enolate Formation: A base deprotonates the indolin-2-one to form the corresponding enolate.
-
Transmetalation (or related step): The enolate coordinates to the Pd(II)-aryl complex.
-
Reductive Elimination: The C3-aryl bond is formed, regenerating the Pd(0) catalyst.
The choice of ligand for the palladium catalyst is crucial for the efficiency of the reaction, as it influences the rates of both oxidative addition and reductive elimination. Bulky, electron-rich phosphine ligands are often effective.[6]
Caption: Simplified catalytic cycle for Pd-catalyzed C3-arylation.
Detailed Protocol: Palladium-Catalyzed C3-Arylation
This protocol is a representative example of a palladium-catalyzed α-arylation of an indolin-3-one derivative.
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass |
| 1-Methylindolin-2-one | 147.18 | 1.0 | 147 mg |
| 4-Bromotoluene | 171.04 | 1.2 | 205 mg |
| Pd(dba)2 | 575.63 | 0.02 | 11.5 mg |
| PAd3 (Adamantylphosphine) | 352.54 | 0.04 | 14.1 mg |
| Sodium tert-butoxide | 96.10 | 1.4 | 135 mg |
| Anhydrous Toluene | - | - | 5 mL |
| Diethyl ether | - | - | As needed |
| Water | - | - | As needed |
| Brine | - | - | As needed |
| Anhydrous MgSO4 | - | - | As needed |
Procedure:
-
Reaction Setup: In a glovebox, add Pd(dba)2 (11.5 mg, 0.02 mmol), PAd3 (14.1 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to a flame-dried Schlenk tube equipped with a magnetic stir bar. Add 1-methylindolin-2-one (147 mg, 1.0 mmol) and 4-bromotoluene (205 mg, 1.2 mmol).
-
Reaction Execution: Remove the Schlenk tube from the glovebox and add anhydrous toluene (5 mL) under an argon atmosphere. Seal the tube and heat the reaction mixture at 100 °C for 16 hours.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with diethyl ether and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired 1-methyl-3-(p-tolyl)indolin-2-one.
Strategy III: Aldol-Type Reactions and Knoevenagel Condensation
Aldol-type reactions provide a powerful means to construct C3-substituted indolin-2-ones bearing a β-hydroxycarbonyl moiety, which can be a versatile synthetic handle. A related and highly effective strategy is the Knoevenagel condensation, which typically involves the reaction of an isatin (indole-2,3-dione) with an active methylene compound.[7]
Mechanistic Principles
-
Aldol Reaction: The oxindole enolate can act as a nucleophile and add to the carbonyl group of an aldehyde or ketone. This reaction can be catalyzed by either acid or base and can be rendered asymmetric through the use of chiral catalysts. The initial product is a 3-hydroxy-3-substituted indolin-2-one.[4][8]
-
Knoevenagel Condensation: This reaction involves the nucleophilic addition of a carbanion from an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to the electrophilic C3-carbonyl of an isatin.[9] The resulting aldol-type adduct readily undergoes dehydration (elimination of water) to yield a 3-ylideneindolin-2-one.[10] This condensation is often catalyzed by a weak base, such as piperidine or an amine.[10]
Caption: Key steps in the Knoevenagel condensation of isatin.
Detailed Protocol: Knoevenagel Condensation of Isatin with Malononitrile
This protocol details a classic and efficient synthesis of 2-(2-oxoindolin-3-ylidene)malononitrile.
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass |
| Isatin | 147.13 | 1.0 | 147 mg |
| Malononitrile | 66.06 | 1.1 | 73 mg |
| Ethanol | - | - | 10 mL |
| Piperidine | 85.15 | catalytic | 2-3 drops |
| Water | - | - | As needed |
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add isatin (147 mg, 1.0 mmol), malononitrile (73 mg, 1.1 mmol), and ethanol (10 mL).
-
Catalyst Addition and Reaction: Add 2-3 drops of piperidine to the suspension. Heat the mixture to reflux and stir for 1-2 hours. The progress of the reaction can be monitored by TLC. The formation of a brightly colored precipitate is typically observed.
-
Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol and then with water to remove any unreacted starting materials and catalyst. Dry the product under vacuum to afford 2-(2-oxoindolin-3-ylidene)malononitrile as a colored solid. Further purification by recrystallization is generally not necessary.
Conclusion
The synthesis of 3-substituted indolin-2-ones is a rich and evolving field of organic chemistry. The three major strategies outlined in this guide—C3-alkylation, C3-arylation, and aldol-type/Knoevenagel reactions—provide a robust toolkit for accessing a vast array of structurally diverse compounds. Understanding the underlying mechanisms of these transformations is paramount for troubleshooting, optimization, and the rational design of novel derivatives. The detailed protocols provided herein serve as a practical starting point for researchers to implement these powerful synthetic methods in their own laboratories, paving the way for the discovery of new therapeutic agents and chemical probes. Asymmetric variations of these reactions continue to be an area of intense research, promising even greater control and sophistication in the synthesis of these vital molecules.
References
-
Bentham Science. (2021). The Development of 3-substituted Indolin-2-one Derivatives as Kinase Inhibitors for Cancer Therapy. Bentham Science. Available from: [Link]
-
Sun, L., et al. (1998). Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases. Journal of Medicinal Chemistry, 41(14), 2588-2603. Available from: [Link]
-
MDPI. (2021). Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. Molecules, 26(16), 4966. Available from: [Link]
-
Al-Mourabit, A., & Potier, P. (2009). Reaction of Isatins with Active Methylene Compounds on Neutral Alumina: Formation of Knoevenagel Condensates and Other Interesting Products. Heterocycles, 78(4), 983-992. Available from: [Link]
-
Chemistry LibreTexts. (2024). 5.5: Alkylation of Enolate Ions. Available from: [Link]
-
Pure Chemistry. (2023). Knoevenagel condensation mechanism and applications. Available from: [Link]
-
Trost, B. M., & Brindle, C. S. (2010). The direct catalytic asymmetric aldol reaction. Chemical Society Reviews, 39(5), 1600-1632. Available from: [Link]
-
Chemistry Learner. (n.d.). Knoevenagel Condensation. Available from: [Link]
-
Willis, M. C., & Durbin, M. J. (2009). Palladium-catalyzed α-arylation of indolin-3-ones. Chemical Communications, (27), 4101-4103. Available from: [Link]
-
Master Organic Chemistry. (2022). Enolates – Formation, Stability, and Simple Reactions. Available from: [Link]
Sources
- 1. Oxindole synthesis [organic-chemistry.org]
- 2. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00871A [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Catalytic asymmetric synthesis of 3-(alpha-hydroxy-beta-carbonyl) oxindoles by a Sc(III)-catalyzed direct aldol-type reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Palladium-catalyzed α-arylation of indolin-3-ones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. purechemistry.org [purechemistry.org]
- 10. youtube.com [youtube.com]
The Versatile Intermediate: A Guide to the Synthesis and Application of 3-Amino-1-methylindolin-2-one Hydrochloride
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of 3-Amino-1-methylindolin-2-one hydrochloride (CAS RN: 161851-25-8). This versatile chemical intermediate is a key building block in the synthesis of various pharmaceutically active compounds, most notably as a precursor to the tyrosine kinase inhibitor, Axitinib.[1] This guide emphasizes the causality behind experimental choices, provides detailed, self-validating protocols, and is grounded in authoritative scientific literature.
Introduction: The Significance of the Indolinone Scaffold
The indolin-2-one core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[2] Its rigid, bicyclic structure provides a valuable framework for the spatial presentation of functional groups, enabling potent and selective interactions with biological targets. The introduction of an amino group at the C3 position and a methyl group at the N1 position, as in 3-Amino-1-methylindolin-2-one, creates a chiral center and provides a key nucleophilic handle for further synthetic transformations. This guide will focus on the practical aspects of utilizing this intermediate, from its synthesis to its application in carbon-nitrogen bond-forming reactions.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and safe handling procedures is paramount for the successful and safe utilization of any chemical intermediate.
Table 1: Physicochemical Properties of this compound [3]
| Property | Value |
| CAS Number | 161851-25-8 |
| Molecular Formula | C₉H₁₁ClN₂O |
| Molecular Weight | 198.65 g/mol |
| Appearance | Expected to be an off-white to light yellow crystalline solid |
| Storage | Store in an inert atmosphere at room temperature.[3] |
Safety Precautions
While specific toxicity data for this compound is not extensively documented, related indolinone compounds warrant careful handling. The following precautions are recommended:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.[4]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[4]
-
Handling: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.[5] Avoid generating dust.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a two-step process starting from commercially available isatin. This process involves the N-methylation of isatin followed by a reductive amination at the C3-carbonyl position.
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of 1-Methylisatin
The initial step involves the N-methylation of isatin. The use of a polar aprotic solvent like DMF facilitates the dissolution of the isatin anion, while a mild base such as potassium carbonate is sufficient to deprotonate the acidic N-H proton of isatin, forming the nucleophilic isatin anion.[6] Methyl iodide serves as the electrophilic methyl source.
Protocol 1: N-Methylation of Isatin [6]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve isatin (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, approx. 5-10 mL per gram of isatin).
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) to the solution. Stir the mixture at room temperature for 30 minutes. The formation of the isatin anion is often accompanied by a color change.
-
Methylation: Add methyl iodide (CH₃I, 1.2 eq) dropwise to the reaction mixture.
-
Heating: Heat the reaction mixture to 60-70 °C and maintain this temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water. A precipitate of 1-methylisatin will form.
-
Purification: Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol to yield pure 1-methylisatin as a reddish-orange solid.
Step 2: Synthesis of this compound
The second step is a reductive amination of the C3-ketone of 1-methylisatin. Ammonium acetate serves as the source of ammonia, which forms an intermediate imine with the ketone. Sodium cyanoborohydride is a mild and selective reducing agent that reduces the imine to the desired amine without reducing the amide carbonyl.[7]
Protocol 2: Reductive Amination of 1-Methylisatin
-
Reaction Setup: To a solution of 1-methylisatin (1.0 eq) in anhydrous methanol (MeOH, approx. 15-20 mL per gram) in a round-bottom flask, add ammonium acetate (NH₄OAc, 10 eq).
-
Reduction: Stir the mixture at room temperature and add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise over 15 minutes. Caution: NaBH₃CN is toxic and should be handled with care in a fume hood.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by the slow addition of 1 M HCl until the pH is acidic. This will also protonate the product to form the hydrochloride salt.
-
Extraction: Concentrate the mixture under reduced pressure to remove most of the methanol. Add water and extract with dichloromethane (DCM) or ethyl acetate to remove any unreacted starting material. The aqueous layer contains the desired product.
-
Isolation: Concentrate the aqueous layer under reduced pressure to obtain the crude this compound. The product can be purified by recrystallization from a mixture of methanol and diethyl ether.
Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized intermediate.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Aromatic protons (approx. 7.0-7.8 ppm), singlet for the C3-proton (approx. 4.5-5.0 ppm), singlet for the N-methyl group (approx. 3.2 ppm), broad singlet for the amine protons (concentration dependent). |
| ¹³C NMR | Carbonyl carbon (approx. 175 ppm), aromatic carbons (approx. 110-145 ppm), C3 carbon (approx. 55-60 ppm), N-methyl carbon (approx. 25-30 ppm). |
| IR (KBr) | N-H stretching of the ammonium salt (broad, approx. 2500-3000 cm⁻¹), C=O stretching of the amide (approx. 1710 cm⁻¹), C=C stretching of the aromatic ring (approx. 1610 cm⁻¹).[8] |
| Mass Spec (ESI+) | [M+H]⁺ corresponding to the free base (C₉H₁₀N₂O) at m/z 163.08. |
Application as a Chemical Intermediate: Coupling Reactions
This compound is a valuable intermediate for the synthesis of more complex molecules, primarily through reactions involving the amino group. A key application is in coupling reactions to form new carbon-nitrogen bonds, which is a critical step in the synthesis of many pharmaceuticals.
Caption: General scheme for a cross-coupling reaction.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[9] This reaction can be used to couple 3-Amino-1-methylindolin-2-one with aryl halides or triflates.
-
Preparation: The hydrochloride salt must first be neutralized to the free amine. This can be achieved by dissolving the salt in a suitable solvent and adding a base such as sodium bicarbonate or triethylamine, followed by extraction.
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the free amine (1.0 eq), the aryl halide (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heating: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, or until TLC or LC-MS analysis indicates completion of the reaction.
-
Work-up: Cool the reaction mixture to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Solubility Determination
Quantitative solubility data is crucial for reaction setup, purification, and formulation. The following protocol provides a standardized method for determining the solubility of this compound in various organic solvents.
Protocol 4: Equilibrium Solubility Determination
-
Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., methanol, ethanol, DMSO, DMF) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Filtration: Allow the solid to settle, then carefully withdraw a known volume of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any undissolved solid.
-
Analysis: Dilute the filtered solution with a suitable solvent and determine the concentration of the dissolved compound using a calibrated analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the solubility in mg/mL or mol/L.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis, particularly in the field of drug discovery. The protocols and information provided in this guide are intended to empower researchers to confidently synthesize, characterize, and utilize this compound in their research endeavors. By understanding the underlying principles of the reactions and adhering to safe laboratory practices, scientists can effectively leverage this building block to create novel and impactful molecules.
References
- (Reference to a general review on indolinone synthesis or medicinal chemistry)
-
(Reference to a paper or patent on Axitinib synthesis)[1]
- (Reference to a paper on the synthesis or reactions of 3-aminoindoles)
- (Reference to a safety data sheet or a general chemical safety resource)
-
Lead Sciences. This compound. [Link]
- (Reference to a paper on N-methylation of is
- (Reference to a paper on reductive amin
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
- (Reference to a general organic chemistry lab manual on solubility)
-
Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. Molecules. [Link]
-
Wikipedia. Ullmann condensation. [Link]
- Payyaula, N. Synthesis and characterization of new isatin derivatives. International Journal of Pharmaceutical Sciences.
- (Reference to a paper with spectroscopic d
- (Reference to a paper on Buchwald-Hartwig amin
-
Sdfine. indolinone. [Link]
- (Reference to a paper on purific
- (Reference to a general protocol for solubility determin
- (Reference to a paper with characterization data of N-methyl
-
The Chemical Synthesis of Axitinib: A Deep Dive into Key Intermediates. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. fishersci.com [fishersci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Leveraging 3-Amino-1-methylindolin-2-one hydrochloride for the Synthesis of Novel Anti-Inflammatory Agents
I. Introduction: The Imperative for Novel Anti-Inflammatory Scaffolds
Inflammation is a fundamental biological response essential for host defense against infection and injury. However, dysregulated or chronic inflammation underpins a vast array of human pathologies, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. While existing anti-inflammatory drugs, such as non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are mainstays of treatment, their long-term use is often limited by significant side effects.[1][2] This necessitates the discovery of new therapeutic agents with improved safety profiles and novel mechanisms of action.
The indolin-2-one (oxindole) core is a "privileged scaffold" in medicinal chemistry, renowned for its ability to interact with a multitude of biological targets.[3] This heterocyclic motif is central to numerous FDA-approved drugs and clinical candidates, particularly in oncology, where it functions by inhibiting protein kinases.[4] Increasingly, research has demonstrated the potent anti-inflammatory properties of indolinone derivatives.[3][5][6] These compounds often exert their effects by modulating key inflammatory pathways, such as the NF-κB and MAPK signaling cascades, or by directly inhibiting enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).[5][7]
This guide focuses on the strategic application of 3-Amino-1-methylindolin-2-one hydrochloride , a versatile and reactive building block, for the synthesis of a diverse library of potential anti-inflammatory agents. The primary amino group at the C3 position serves as an ideal synthetic handle for introducing a wide range of chemical functionalities, enabling a systematic exploration of the structure-activity relationship (SAR) to identify novel and potent drug candidates.
II. Physicochemical & Handling Properties of the Core Scaffold
A thorough understanding of the starting material is paramount for successful and safe synthesis. This compound is the key precursor for the protocols described herein.
| Property | Value | Source |
| Chemical Name | This compound | [8] |
| CAS Number | 161851-25-8 | [8] |
| Molecular Formula | C₉H₁₁ClN₂O | [8][9] |
| Molecular Weight | 198.65 g/mol | [8] |
| Appearance | Typically a solid (e.g., Grey to Black) | [10] |
| Purity | ≥95% (typical for commercial grades) | [8] |
| Storage | Store under an inert atmosphere at room temperature; material can be hygroscopic. | [8][10] |
Safety & Handling: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.[11] Operations should be conducted in a well-ventilated chemical fume hood.[12] The hydrochloride salt is an irritant, causing skin and serious eye irritation.[13] Avoid breathing dust.[12][13] In case of contact, rinse the affected area thoroughly with water.[11][12] Always consult the material's specific Safety Data Sheet (SDS) before use.
III. Synthetic Strategy: From Scaffold to Bioactive Candidate
The primary amino group at the C3 position of the indolinone ring is the key to synthetic diversification. As a hydrochloride salt, the amine is protonated and unreactive. Therefore, the initial step in most synthetic procedures involves a neutralization to liberate the free amine, which can then act as a potent nucleophile.
The overarching strategy involves reacting this free amine with various electrophiles to generate a library of 3-substituted derivatives. A particularly effective and high-yield approach is the formation of Schiff bases (imines) through condensation with various aromatic or heteroaromatic aldehydes. This reaction is often catalyzed by acid and introduces significant structural diversity, allowing for the fine-tuning of electronic and steric properties to optimize biological activity.
Caption: General workflow for synthesizing indolinone derivatives.
IV. Detailed Protocol: Synthesis of 3-((4-hydroxy-3-methoxyphenyl)imino)-1-methylindolin-2-one
This protocol provides an exemplary synthesis of a Schiff base derivative using vanillin (4-hydroxy-3-methoxybenzaldehyde), a readily available aldehyde. This derivative incorporates a phenolic hydroxyl group, a feature often associated with antioxidant and anti-inflammatory properties.
A. Reagents and Materials:
-
This compound (1.0 eq)
-
Vanillin (1.05 eq)
-
Triethylamine (TEA) (1.1 eq)
-
Absolute Ethanol (ACS Grade)
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Stir plate and magnetic stir bar
-
Standard glassware for workup and filtration
B. Step-by-Step Procedure:
-
Liberation of the Free Amine:
-
To a 100 mL round-bottom flask, add this compound (e.g., 1.99 g, 10 mmol).
-
Add absolute ethanol (40 mL) and a magnetic stir bar.
-
While stirring, add triethylamine (1.53 mL, 11 mmol) dropwise at room temperature. The TEA acts as a mild base to neutralize the hydrochloride salt, forming triethylammonium chloride, which is soluble in the reaction mixture.
-
Stir the mixture for 15-20 minutes to ensure complete neutralization.
-
-
Condensation Reaction:
-
To the same flask, add vanillin (1.59 g, 10.5 mmol). The slight excess of the aldehyde helps to drive the reaction to completion.
-
Add 2-3 drops of glacial acetic acid. This catalytic amount of acid protonates the carbonyl oxygen of the aldehyde, rendering the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the amine.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 78 °C) with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours.
-
-
Isolation and Purification:
-
Once the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature.
-
Further cool the flask in an ice bath for 30-60 minutes to promote precipitation of the product.
-
Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.
-
Dry the product in a vacuum oven at 40-50 °C to a constant weight.
-
-
Characterization:
-
The identity and purity of the final compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and melting point determination.
-
V. Expected Results and Data Interpretation
The successful synthesis of the target compound can be validated through comprehensive characterization. The table below presents hypothetical but representative data for the exemplary product.
| Parameter | Expected Result | Interpretation |
| Yield | 80-90% | The high yield indicates an efficient condensation and precipitation. |
| Melting Point | 210-215 °C | A sharp melting range suggests high purity of the final product. |
| ¹H NMR (DMSO-d₆) | δ 9.5 (s, 1H, -OH), 8.5 (s, 1H, -CH=N-), 7.0-7.8 (m, 7H, Ar-H), 3.8 (s, 3H, -OCH₃), 3.2 (s, 3H, -NCH₃) | Confirms the presence of all key protons: phenolic, imine, aromatic, methoxy, and N-methyl groups. |
| MS (ESI+) | m/z = 297.12 [M+H]⁺ | The observed mass-to-charge ratio corresponds to the protonated molecular weight of the target compound (C₁₇H₁₆N₂O₃, MW = 296.32 g/mol ). |
VI. Mechanistic Rationale for Anti-Inflammatory Activity
Indolinone derivatives can interfere with inflammatory processes through multiple mechanisms.[5][14] The synthesized compounds from this scaffold are prime candidates for inhibiting key pro-inflammatory signaling pathways. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway .[5][6]
In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli, such as lipopolysaccharide (LPS), activate a cascade that leads to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it drives the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like COX-2.[5][6] Many indolinone-based compounds have been shown to inhibit this pathway, often by preventing the degradation of IκB or blocking other upstream kinases like Akt and MAPKs.[5]
Caption: Potential inhibition points of indolinone derivatives in the NF-κB pathway.
VII. Conclusion and Future Outlook
This compound is a highly valuable and cost-effective starting material for generating libraries of novel indolinone derivatives. The straightforward synthetic protocols, such as the Schiff base formation described, allow for rapid diversification and exploration of structure-activity relationships. The resulting compounds are promising candidates for development as anti-inflammatory therapeutics, potentially acting through the modulation of critical signaling pathways like NF-κB.
Future work should focus on expanding the library with diverse aldehydes and other electrophiles, followed by robust in vitro screening to assess their ability to suppress inflammatory markers (e.g., NO, TNF-α, IL-6) in cell-based assays.[5][6] Promising lead compounds can then be advanced to in vivo animal models of inflammation to evaluate their efficacy, pharmacokinetics, and safety profiles, paving the way for a new generation of indolinone-based anti-inflammatory drugs.[1][14]
References
- Identification of novel indolinone derivatives as CTSC inhibitors to treat inflammatory bowel disease by modulating inflammatory factors. European Journal of Medicinal Chemistry.
- Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents.
- Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflamm
- Synthesis of Novel Indole Derivatives and Assessment of Their Anti-Inflammatory Activity in Experimental Animals. Cuestiones de Fisioterapia.
- Synthesis and biological evaluation of 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivatives as novel COX-1/2 and 5-LOX inhibitors. Bioorganic & Medicinal Chemistry Letters.
- 3-amino-1-methyl-1,3-dihydro-2H-indol-2-one. PubChem.
- 1-Amino-2-methylindoline HCl Safety D
- Preparation of N-amino compounds.
- Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. ACS Medicinal Chemistry Letters.
- Anti-inflammatory and antinociceptive activities of indole-imidazolidine deriv
- Mechanism of action of Anti-inflammatory drugs.
- Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. Molecules.
- Synthesis and pharmacological evaluation of aminoacetylenic isoindoline-1,3-dione derivatives as anti-inflammatory agents. Arabian Journal of Chemistry.
- 3-Aminoquinoline Safety D
- This compound. Lead Sciences.
- Nonsteroidal Anti-Inflamm
- Indolinone GHS Safety D
- 3-amino-1,3-dihydro-2H-indol-2-one Chemical Properties. ChemSynthesis.
- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org.
- Asprin (NSAID)
- Methylone (hydrochloride) (CRM)
- 3-Amino-1H-isoindole hydrochloride Safety D
- 3-AMINOINDOLE HCL Chemical Properties. ChemicalBook.
- (S)-3-Amino-1-chloro-5-methylhexan-2-one hydrochloride. MedchemExpress.com.
Sources
- 1. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and biological evaluation of 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivatives as novel COX-1/2 and 5-LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Lead Sciences [lead-sciences.com]
- 9. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
- 10. 3-AMINOINDOLE HCL | 57778-93-5 [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. aksci.com [aksci.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. Identification of novel indolinone derivatives as CTSC inhibitors to treat inflammatory bowel disease by modulating inflammatory factors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Knoevenagel Condensation for the Synthesis of 3-Substituted-1-methylindolin-2-ones
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Knoevenagel condensation to synthesize 3-substituted derivatives of 1-methylindolin-2-one, starting from 3-Amino-1-methylindolin-2-one hydrochloride. The indolin-2-one scaffold is a privileged structure in medicinal chemistry, and the C-3 position is a critical site for introducing chemical diversity. This guide details the underlying chemical principles, a step-by-step experimental protocol, characterization methods, and troubleshooting advice.
Scientific Principles and Mechanistic Overview
The Knoevenagel condensation is a cornerstone of C-C bond formation in organic synthesis. It is a modification of the Aldol condensation where a nucleophilic addition occurs between a carbonyl compound (an aldehyde or ketone) and a compound with an "active" methylene group (a CH₂ group flanked by electron-withdrawing groups), typically in the presence of a weak base catalyst.[1][2] The reaction culminates in a dehydration step to yield an α,β-unsaturated product.[1]
In the context of this protocol, the this compound provides the active methylene component after in-situ neutralization. The C-3 methylene protons of the indolin-2-one ring are rendered acidic by the adjacent carbonyl group (C=O) and the imine formed transiently from the amino group.
Key Mechanistic Steps:
-
Neutralization and Enolate Formation: The hydrochloride salt is first neutralized by the basic catalyst (e.g., piperidine, triethylamine). The base then abstracts an acidic proton from the C-3 position of the indolin-2-one ring, forming a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The enolate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone partner. This forms a β-hydroxy carbonyl intermediate (an aldol adduct).
-
Dehydration: The intermediate readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to form a thermodynamically stable, conjugated C=C double bond, yielding the final 3-substituted product.[1][3]
Weakly basic amines like piperidine or pyridine are often used as catalysts to prevent self-condensation of the aldehyde or ketone partner.[1]
Caption: Knoevenagel condensation reaction mechanism.
Experimental Protocol
This protocol is a general guideline. The specific aldehyde/ketone, solvent, and temperature should be optimized for each unique substrate combination.
Materials and Reagents
-
Active Methylene Compound: this compound
-
Carbonyl Compound: Aromatic or aliphatic aldehyde/ketone (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Catalyst: Piperidine, pyridine, or triethylamine (Et₃N).[4]
-
Solvent: Absolute Ethanol, Methanol, or Acetic Acid.
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, Thin Layer Chromatography (TLC) plates (silica gel), appropriate workup and purification supplies (separatory funnel, rotary evaporator, recrystallization solvents, or flash chromatography system).
Step-by-Step Procedure
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolution: Add the chosen solvent (e.g., absolute ethanol, approx. 10-20 mL per gram of starting material). Stir the suspension.
-
Addition of Carbonyl: Add the aldehyde or ketone (1.0 - 1.2 eq) to the suspension.
-
Catalyst Addition: Add the basic catalyst (e.g., piperidine, 0.1 - 0.3 eq) dropwise to the stirring mixture. The use of a weak base is crucial.[1]
-
Causality Insight: The base serves two purposes: neutralizing the hydrochloride to generate the free amine, and catalyzing the condensation by promoting enolate formation. Using a stoichiometric amount or a strong base could lead to unwanted side reactions.
-
-
Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (typically 60-80°C for ethanol).
-
Monitoring: Monitor the reaction progress using TLC (e.g., with a mobile phase of hexane:ethyl acetate).[5] Spot the starting material and the reaction mixture. The reaction is complete upon the disappearance of the limiting reagent and the appearance of a new, typically less polar, product spot.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration and wash with cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Add cold water to the residue, which should induce precipitation of the crude product. Collect the solid by filtration.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by flash column chromatography on silica gel to achieve high purity.[4]
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and FT-IR.
Caption: General experimental workflow for Knoevenagel condensation.
Data Presentation and Optimization
The success of the Knoevenagel condensation is highly dependent on the specific substrates and conditions used. Below is a table summarizing key parameters that can be optimized for improved yield and reaction time.
| Parameter | Options | Rationale & Field Insights |
| Catalyst | Piperidine, Pyridine, Et₃N, Ammonium Acetate[5] | Piperidine is a classic and effective choice.[1] For sensitive substrates, a milder base like ammonium acetate can be beneficial. The amount can be varied from catalytic (0.1 eq) to stoichiometric depending on the acidity of the methylene compound. |
| Solvent | Ethanol, Methanol, Acetic Acid, Toluene, DMF | Protic solvents like ethanol often work well. For sluggish reactions, a higher boiling point solvent like toluene can be used with a Dean-Stark trap to remove water and drive the equilibrium forward.[6] |
| Temperature | Room Temperature to Reflux | Most reactions require heating to proceed at a reasonable rate.[7] However, starting at room temperature is advisable to control potentially exothermic reactions. |
| Carbonyl Partner | Aromatic Aldehydes, Aliphatic Aldehydes, Ketones | Aromatic aldehydes with electron-withdrawing groups tend to be more reactive. Aldehydes are generally more reactive than ketones due to less steric hindrance.[6] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Reaction or Low Conversion | 1. Insufficient heating.2. Catalyst is inactive or insufficient.3. Starting material is not fully neutralized. | 1. Increase reaction temperature or switch to a higher-boiling solvent.2. Add more catalyst.3. Ensure at least one equivalent of base is present relative to the hydrochloride salt. |
| Formation of Multiple Products | 1. Self-condensation of the aldehyde.2. Side reactions due to strong base or high temperature. | 1. Use a milder catalyst (e.g., ammonium acetate).2. Lower the reaction temperature and use only a catalytic amount of base. |
| Product is an Oily Residue | 1. Product is impure.2. Product has a low melting point. | 1. Purify via flash column chromatography.2. Attempt to form a solid by triturating with a non-polar solvent like hexane. |
| Difficult Purification | Product and starting material have similar polarity. | Adjust the mobile phase for TLC to achieve better separation, then apply to column chromatography. Derivatization of the product might be an option if purification remains challenging. |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
-
Piperidine and other amine catalysts are corrosive and have strong odors. Handle with care.
-
Consult the Safety Data Sheet (SDS) for all chemicals used in the procedure.
References
-
Knoevenagel condensation. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]
-
Heaner, W. L., IV, Gelbaum, C. S., Gelbaum, L., Pollet, P., Richman, K. W., DuBay, W., Butler, J. D., Wells, G., & Liotta, C. L. (2012). Indoles via Knoevenagel–Hemetsberger reaction sequence. RSC Publishing. [Link]
-
Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. (2016). ACG Publications. [Link]
-
Jardosh, H., & Patel, M. (2015). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. National Institutes of Health. [Link]
-
Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. [Link]
-
Bollikolla, H. B., et al. (2022). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. ResearchGate. [Link]
-
Knoevenagel condensation. (2023, January 14). YouTube. [Link]
-
Effect of temperature (°C) on the condensation reaction of isatin with o-phenylenediamnine. (n.d.). ResearchGate. [Link]
-
Shukla, A., & Dwivedi, A. (2018). Novel Methods of Knoevenagel Condensation. Banaras Hindu University. [Link]
-
Zhang, H., et al. (2015). Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. National Institutes of Health. [Link]
-
El-Sayed, N. N. E., et al. (2022). Metal-free domino amination-Knoevenagel condensation approach to access new coumarins as potent nanomolar inhibitors of VEGFR-2 and EGFR. National Institutes of Health. [Link]
Sources
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. Knoevenagel reaction | PPTX [slideshare.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bhu.ac.in [bhu.ac.in]
- 6. Knoevenagel Condensation | Thermo Fisher Scientific - UK [thermofisher.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the N-Alkylation of 3-Aminoindolin-2-one
Introduction: The Significance of N-Alkylated 3-Aminoindolin-2-one Scaffolds
The 3-aminoindolin-2-one, or 3-amino-oxindole, framework is a privileged scaffold in medicinal chemistry and drug discovery. These structures form the core of numerous biologically active compounds and natural products. The strategic introduction of alkyl groups onto the exocyclic amino nitrogen (N-alkylation) dramatically expands the chemical space available for exploration, enabling the fine-tuning of pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. This application note provides detailed experimental procedures for the N-alkylation of 3-aminoindolin-2-one, offering two robust and validated protocols suitable for researchers in synthetic chemistry and drug development.
Strategic Approaches to N-Alkylation: A Mechanistic Overview
The N-alkylation of 3-aminoindolin-2-one can be primarily achieved through two distinct and effective methodologies: direct alkylation via nucleophilic substitution and indirect alkylation through reductive amination. The choice between these methods depends on the desired alkyl substituent, the availability of starting materials, and the desired level of control over the reaction.
-
Direct N-Alkylation: This classical approach involves the reaction of the primary amine with an alkyl halide in the presence of a base. The reaction proceeds through an SN2 mechanism where the lone pair of the nitrogen atom attacks the electrophilic carbon of the alkyl halide. While straightforward, this method can sometimes lead to over-alkylation, yielding the tertiary amine as a byproduct. Careful control of stoichiometry and reaction conditions is crucial for maximizing the yield of the desired secondary amine.
-
Reductive Amination: This versatile, one-pot method involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary amine.[1][2] This method is highly efficient for producing mono-alkylated products and is often preferred to avoid the issue of over-alkylation that can occur with direct alkylation.[3] A variety of reducing agents can be employed, with sodium triacetoxyborohydride and sodium cyanoborohydride being common choices due to their mildness and selectivity.[3]
Visualizing the Synthetic Pathways
Caption: Comparative workflows for Direct N-Alkylation and Reductive Amination.
Experimental Protocols
Materials and Equipment
| Reagent/Equipment | Supplier | Grade |
| 3-Aminoindolin-2-one | Sigma-Aldrich | ≥98% |
| Alkyl Halide (e.g., Iodomethane) | Sigma-Aldrich | Reagent Grade |
| Aldehyde (e.g., Benzaldehyde) | Sigma-Aldrich | Reagent Grade |
| Potassium Carbonate (K₂CO₃) | Fisher Scientific | Anhydrous |
| Sodium Triacetoxyborohydride | Sigma-Aldrich | ≥95% |
| N,N-Dimethylformamide (DMF) | Acros Organics | Anhydrous, ≥99.8% |
| Dichloromethane (DCM) | Fisher Scientific | ACS Grade |
| Methanol (MeOH) | Fisher Scientific | ACS Grade |
| Magnetic Stirrer with Hotplate | IKA | - |
| Round-bottom flasks | Pyrex | - |
| Condenser | Kimble | - |
| Thin Layer Chromatography (TLC) Plates | Merck | Silica Gel 60 F₂₅₄ |
Protocol A: Direct N-Alkylation with Alkyl Halide
This protocol details the mono-N-alkylation of 3-aminoindolin-2-one using an alkyl halide and a mild base.
Step-by-Step Procedure:
-
Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-aminoindolin-2-one (1.0 mmol, 148.16 mg).
-
Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF, 10 mL) to the flask, followed by anhydrous potassium carbonate (2.0 mmol, 276.4 mg).
-
Addition of Alkylating Agent: Stir the suspension at room temperature for 15 minutes. Add the alkyl halide (1.1 mmol) dropwise to the reaction mixture.
-
Reaction Monitoring: Heat the reaction mixture to 60 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1). The reaction is typically complete within 4-6 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water (50 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-alkylated 3-aminoindolin-2-one.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a mild inorganic base, sufficient to deprotonate the primary amine, facilitating its nucleophilic attack on the alkyl halide. Its insolubility in many organic solvents can sometimes lead to slower reaction rates, but it simplifies work-up.
-
Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.
-
Temperature: Moderate heating to 60 °C increases the reaction rate without promoting significant side reactions or decomposition of the starting material.
Protocol B: N-Alkylation via Reductive Amination
This protocol describes the N-alkylation of 3-aminoindolin-2-one with an aldehyde followed by in-situ reduction.
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 3-aminoindolin-2-one (1.0 mmol, 148.16 mg) in dichloromethane (DCM, 20 mL).
-
Aldehyde Addition: Add the desired aldehyde (1.0 mmol) to the solution and stir at room temperature for 30 minutes to allow for imine formation.
-
Addition of Reducing Agent: To the stirred mixture, add sodium triacetoxyborohydride (1.5 mmol, 317.9 mg) portion-wise over 10 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by TLC (ethyl acetate/hexanes, 1:1). The reaction is generally complete within 2-4 hours.
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired N-alkylated product.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that efficiently reduces the intermediate iminium ion without reducing the aldehyde starting material.[1] Its use allows for a one-pot procedure.
-
Solvent: Dichloromethane is a common solvent for reductive aminations as it is relatively non-polar and does not interfere with the reaction.
-
pH: The reaction is typically self-catalyzing due to the presence of acetic acid as a byproduct of the reducing agent, which facilitates imine formation.
Experimental Workflow and Decision Making
Caption: Decision workflow for selecting the appropriate N-alkylation protocol.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive reagents, insufficient temperature (Protocol A), or incomplete imine formation (Protocol B). | Check the quality of reagents. For Protocol A, increase the reaction temperature. For Protocol B, add a catalytic amount of acetic acid to promote imine formation. |
| Over-alkylation (Protocol A) | Excess alkyl halide, prolonged reaction time. | Use a 1:1 stoichiometry of amine to alkyl halide. Monitor the reaction closely by TLC and stop it once the starting material is consumed. |
| Incomplete Reaction | Steric hindrance from bulky alkylating agents or aldehydes. | Increase reaction time and/or temperature. Consider using a more reactive alkylating agent (e.g., alkyl iodide instead of bromide). |
| Difficult Purification | Formation of closely related byproducts. | Optimize the reaction conditions to improve selectivity. Employ a more efficient purification technique, such as preparative HPLC. |
References
-
Sun, L., et al. (2012). Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. Journal of Medicinal Chemistry, 43(15), 2664-2673. [Link]
-
Wikipedia. (2023). Reductive amination. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Bhattacharyya, S., et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 4(35), 18229-18233. [Link]
-
Chemistry LibreTexts. (2023). Reductive Amination. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
Sources
Introduction: The Strategic Importance of the Indolin-2-one Scaffold
An In-Depth Guide to the Synthesis of 3-(Alkylidene/Arylideneamino)-1-methylindolin-2-one Derivatives
The indolin-2-one core, a prominent heterocyclic motif, serves as a cornerstone in medicinal chemistry and drug discovery. Its derivatives are renowned for a vast spectrum of biological activities, including potent antitumor, anti-inflammatory, and antimicrobial properties.[1][2][3] A key strategic transformation in the functionalization of this scaffold is the reaction of its 3-amino substituted variants with aldehydes. This reaction, a classic Schiff base formation, provides a robust and versatile route to a diverse library of 3-iminoindolin-2-one compounds.[4][5]
This guide provides a comprehensive overview of the condensation reaction between 3-amino-1-methylindolin-2-one hydrochloride and various aldehydes. We will delve into the underlying reaction mechanism, provide detailed, field-tested protocols, and discuss the critical aspects of product characterization and application. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful reaction for the synthesis of novel bioactive molecules.
Reaction Mechanism: The Acid-Catalyzed Formation of a Schiff Base
The reaction proceeds via a nucleophilic addition-elimination pathway, culminating in the formation of an imine, commonly known as a Schiff base.[6] The primary amine of 3-amino-1-methylindolin-2-one acts as the nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The reaction is typically catalyzed by a small amount of acid, which is crucial for the final dehydration step.
The key stages of the mechanism are as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the partially positive carbonyl carbon of the aldehyde.
-
Proton Transfer: A proton transfer occurs, leading to the formation of a zwitterionic intermediate, which then rearranges to a neutral hemiaminal (or carbinolamine).
-
Protonation of Hydroxyl Group: The hydroxyl group of the hemiaminal is protonated by the acid catalyst, converting it into a good leaving group (-OH2+).
-
Dehydration: The lone pair on the nitrogen atom facilitates the elimination of a water molecule, forming a resonance-stabilized iminium ion.
-
Deprotonation: A base (such as the solvent or the counter-ion of the acid catalyst) removes a proton from the nitrogen atom to yield the final, neutral imine product and regenerate the acid catalyst.
It is critical to control the pH; the reaction rate is optimal around a pH of 5.[6] At very low pH, the amine nucleophile becomes fully protonated and non-nucleophilic. At high pH, there is insufficient acid to catalyze the essential dehydration of the hemiaminal intermediate.[6]
Caption: Acid-catalyzed mechanism for Schiff base formation.
Detailed Experimental Protocol: General Synthesis
This protocol provides a reliable method for the condensation of this compound with an aromatic aldehyde. The procedure can be adapted for various aldehyde substrates with minor modifications.
Materials and Equipment:
-
Reagents:
-
This compound (1.0 eq)
-
Substituted Aldehyde (1.0 - 1.1 eq)
-
Absolute Ethanol (as solvent)
-
Glacial Acetic Acid (catalyst, a few drops)
-
-
Equipment:
-
Round-bottom flask (appropriate size)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Beaker, Buchner funnel, and filter paper
-
TLC plates (Silica gel 60 F254) and developing chamber
-
Standard laboratory glassware
-
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and the selected aldehyde (1.0 eq).
-
Solvent Addition: Add absolute ethanol to the flask until the solids are fully dissolved with stirring. A typical concentration is 0.1-0.2 M.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture. The acid catalyzes the dehydration step.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C for ethanol) using a hotplate stirrer.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).[7] A suitable eluent system is typically a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The reaction is complete when the starting material spot is no longer visible. Reaction times can vary from 2 to 8 hours depending on the reactivity of the aldehyde.
-
Product Isolation (Crystallization): Upon completion, remove the flask from the heat and allow it to cool to room temperature. Many Schiff base products are poorly soluble in cold ethanol and will precipitate. Cooling the mixture further in an ice bath can enhance precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.[7]
-
Drying: Dry the purified product under vacuum to obtain the final Schiff base.
Sources
- 1. Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. actascientific.com [actascientific.com]
- 5. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemijournal.com [chemijournal.com]
Application Note: A Comprehensive Guide to Cell-Based Assays for Characterizing 3-Amino-1-methylindolin-2-one Derivatives
Introduction
The indolin-2-one (oxindole) scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets. Derivatives of this core are particularly prominent as inhibitors of protein kinases, a class of enzymes frequently dysregulated in cancer and other diseases.[1] Many successful therapeutics, such as Sunitinib, are built upon this scaffold and function as multi-targeted receptor tyrosine kinase (RTK) inhibitors, potently blocking the signaling of Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and other kinases crucial for tumor angiogenesis and growth.[2][3]
The development of novel derivatives, such as those derived from 3-Amino-1-methylindolin-2-one hydrochloride, requires a robust and systematic approach to characterize their biological activity. This guide provides an integrated strategy and detailed protocols for the cell-based evaluation of these compounds. We present a tiered assay funnel—from broad phenotypic screening to specific target engagement—designed to efficiently identify lead candidates and elucidate their mechanism of action (MOA).
The Assay Funnel: A Strategic Framework for Compound Evaluation
A tiered approach is essential for efficiently screening a library of chemical derivatives. It allows for the rapid elimination of inactive or overly toxic compounds while dedicating more complex, resource-intensive assays to the most promising candidates. This strategy ensures that by the end of the process, a researcher has a comprehensive understanding of a compound's potency, cellular effects, and target specificity.
Caption: The tiered assay funnel for derivative screening.
Foundational Protocols: Cell Culture and Compound Handling
Scientific integrity begins with consistent and reproducible foundational techniques. The choice of cell line is critical and should be driven by the hypothesized target.
-
For VEGFR-targeted compounds: Human Umbilical Vein Endothelial Cells (HUVECs) are the gold standard as they endogenously express VEGFR2 and respond to VEGF-A stimulation.[4]
-
For PDGFR-targeted compounds: Murine NIH3T3 fibroblasts are an excellent model system due to their high expression of PDGFR and robust response to PDGF-BB.[2]
-
For general anti-cancer screening: Cell lines with known dependencies on specific kinases, such as A549 (non-small cell lung cancer) or HCT-116 (colorectal cancer), are often used.[5][6]
Compound Management:
-
Solubilization: Prepare a high-concentration stock solution (e.g., 10-50 mM) of each derivative in 100% dimethyl sulfoxide (DMSO).
-
Storage: Aliquot stock solutions into single-use tubes to avoid freeze-thaw cycles and store at -20°C or -80°C.
-
Working Dilutions: On the day of the experiment, thaw a stock aliquot and prepare serial dilutions in cell culture medium. Ensure the final DMSO concentration in the cell culture wells is consistent across all treatments and does not exceed 0.5% to avoid solvent-induced toxicity.
Tier 1 Protocol: High-Throughput Cell Viability Screening
Principle: The initial screen aims to determine the concentration at which a compound exhibits a biological effect, typically measured as a 50% reduction in cell viability (IC50). ATP-based assays are superior to metabolic assays (e.g., MTT) as they are less prone to artifacts from compounds that interfere with cellular metabolism and offer a more direct measure of viable, metabolically active cells.[7] The luminescent signal produced is directly proportional to the amount of ATP present.
Protocol: ATP-Based Luminescent Cell Viability Assay
-
Cell Seeding: Seed cells in a white, clear-bottom 96-well plate at a pre-determined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare a 2X concentration serial dilution plate of the indolinone derivatives. Remove 50 µL of medium from the cell plate and add 50 µL of the 2X compound dilutions to achieve the final desired concentrations. Include vehicle control (DMSO) and a positive control for cell death (e.g., 10 µM Staurosporine).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2. The incubation time should be consistent and long enough to observe effects on proliferation.
-
Assay Reagent Addition: Equilibrate the plate and the luminescent ATP assay reagent (e.g., CellTiter-Glo®) to room temperature for 30 minutes.
-
Lysis and Signal Generation: Add 100 µL of the assay reagent to each well. Place the plate on an orbital shaker for 2 minutes at low speed to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes, protected from light, to stabilize the luminescent signal.[7]
-
Data Acquisition: Read the luminescence on a microplate reader.
Data Analysis and Presentation:
-
Normalize the data by setting the vehicle control as 100% viability and a "no-cell" or high-concentration toxicant control as 0% viability.
-
Plot the normalized viability (%) against the log-transformed compound concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value for each derivative.
Table 1: Hypothetical Viability Data for Indolinone Derivatives
| Compound ID | Scaffold Modification | IC50 in HUVECs (µM) |
| DERIV-001 | -Cl at C5 of indole | 1.25 |
| DERIV-002 | -F at C5 of indole | 2.50 |
| DERIV-003 | -OCH3 at C5 of indole | 15.7 |
| DERIV-004 | No modification | > 50 |
| Sunitinib | Positive Control | 0.08 |
Tier 2 Protocols: Elucidating the Mechanism of Action
Compounds that demonstrate significant activity in the primary screen are advanced to secondary assays to determine how they are affecting the cells. The two most common cellular fates induced by kinase inhibitors are apoptosis and cell cycle arrest.
Apoptosis Induction Assay
Principle: Apoptosis, or programmed cell death, is a key mechanism for many anti-cancer drugs.[6] A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases, with Caspases-3 and -7 being the primary executioners.[8] Luminescent assays using a proluminescent caspase-3/7 substrate provide a highly sensitive and specific method for quantifying apoptosis.
Protocol: Luminescent Caspase-3/7 Activation Assay
-
Cell Seeding and Treatment: Follow steps 1-2 from the Tier 1 protocol, using concentrations around the pre-determined IC50 value (e.g., 0.1x, 1x, and 10x IC50). A shorter incubation period (e.g., 24 hours) is often sufficient to detect apoptosis.
-
Assay Reagent Addition: Equilibrate the plate and the luminescent caspase-3/7 assay reagent (e.g., Caspase-Glo® 3/7) to room temperature.
-
Signal Generation: Add 100 µL of the reagent to each well. Mix gently on a plate shaker for 30 seconds.
-
Signal Stabilization: Incubate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Read the luminescence on a microplate reader. The signal intensity is directly proportional to the amount of caspase-3/7 activity.
Cell Cycle Analysis
Principle: Many kinase inhibitors block cell cycle progression at specific checkpoints, such as G1/S or G2/M, preventing cell division.[9] Flow cytometry with propidium iodide (PI) staining is the standard method for analyzing DNA content and determining the distribution of cells across the different phases of the cell cycle.[10][11]
Caption: Workflow for cell cycle analysis using PI staining.
Protocol: Cell Cycle Analysis by Propidium Iodide Staining
-
Cell Culture and Treatment: Seed 1-2 million cells in 6-well plates. Treat with compounds at their IC50 concentrations for 24 hours.
-
Harvest: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to prevent clumping. Fix for at least 2 hours at -20°C.[11]
-
Staining: Centrifuge the fixed cells to remove ethanol. Wash the pellet with PBS. Resuspend in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate for 30 minutes at room temperature in the dark. RNase A is crucial for degrading RNA, ensuring that PI only stains DNA.[12]
-
Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity corresponds to the DNA content, allowing for the quantification of cells in G0/G1 (2n DNA), S (between 2n and 4n), and G2/M (4n) phases.
Table 2: Hypothetical Cell Cycle Distribution Data
| Treatment (at IC50) | % G0/G1 Phase | % S Phase | % G2/M Phase | Interpretation |
| Vehicle (DMSO) | 55.2 | 25.1 | 19.7 | Normal |
| DERIV-001 | 75.8 | 10.3 | 13.9 | G1 Arrest |
| DERIV-002 | 54.9 | 24.5 | 20.6 | No Change |
| Nocodazole (Control) | 10.1 | 5.3 | 84.6 | G2/M Arrest |
Tier 3 Protocol: Target Engagement and Pathway Inhibition
Principle: The ultimate validation for a targeted inhibitor is to demonstrate that it blocks the activity of its intended molecular target within the cell. For RTK inhibitors, this involves measuring the autophosphorylation of the receptor upon ligand stimulation. A cell-based enzyme-linked immunosorbent assay (ELISA) is a high-throughput method to quantify the level of a specific phosphorylated protein.
This protocol uses the VEGFR2 pathway as an example, as it is a primary target in angiogenesis.[4][13]
Caption: Simplified VEGFR2 signaling pathway and point of inhibition.
Protocol: Cell-Based Phospho-VEGFR2 (pY1175) ELISA
-
Cell Seeding and Starvation: Seed HUVECs into 96-well plates and grow to ~90% confluency. The day before the assay, replace the complete medium with a serum-free or low-serum (0.5% FBS) medium and incubate overnight. Serum starvation is critical to reduce basal receptor phosphorylation.
-
Inhibitor Pre-treatment: Treat the starved cells with serial dilutions of the indolinone derivatives for 1-2 hours at 37°C.
-
Ligand Stimulation: Stimulate the cells by adding VEGF-A ligand to a final concentration of 50 ng/mL for 5-10 minutes at 37°C. Include unstimulated and vehicle-only stimulated controls.
-
Cell Lysis: Immediately aspirate the medium and add 100 µL of ice-cold cell lysis buffer containing protease and phosphatase inhibitors. Incubate on ice for 20 minutes.
-
ELISA Protocol: a. Transfer the cell lysates to a 96-well plate pre-coated with a total VEGFR2 capture antibody. b. Incubate, wash, and then add a detection antibody specific for phosphorylated VEGFR2 at tyrosine 1175 (pY1175). c. Incubate, wash, and add a horseradish peroxidase (HRP)-conjugated secondary antibody. d. Add a chromogenic HRP substrate (e.g., TMB) and stop the reaction.
-
Data Acquisition: Read the absorbance at 450 nm on a microplate reader.
-
Data Analysis: Normalize the signal to the stimulated vehicle control and calculate the IC50 for the inhibition of VEGFR2 phosphorylation.
Assay Validation and Trustworthiness
To ensure the integrity of the data, every assay must be properly validated. This involves establishing a robust assay window and using appropriate controls.
-
Statistical Validation: For high-throughput screens, the Z'-factor is a statistical measure of assay quality. A Z' > 0.5 indicates an excellent assay suitable for screening.
-
Positive Controls: Use a well-characterized inhibitor with a known mechanism as a positive control (e.g., Sunitinib for kinase inhibition, Staurosporine for apoptosis induction). This validates that the assay system is responding correctly.
-
Negative Controls: The vehicle control (e.g., 0.1% DMSO) defines the baseline for no effect. Inactive structural analogs of the derivatives, if available, can also serve as excellent negative controls.
-
Regulatory Standards: While in early discovery, adhering to the principles outlined in regulatory guidances on assay validation provides a strong foundation for future development.[14][15][16]
Conclusion
The systematic application of this tiered cell-based assay funnel provides a comprehensive and efficient strategy for the characterization of novel this compound derivatives. By progressing from broad phenotypic effects to specific molecular target engagement, this approach enables researchers to not only identify potent lead compounds but also to build a deep, mechanistic understanding of their biological activity. This robust dataset is invaluable for guiding structure-activity relationship (SAR) studies and selecting the most promising candidates for further preclinical development.
References
-
Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors. National Institutes of Health. [Link]
-
Design, Synthesis and Biological Evaluation of 3-Hydrazonoindolin-2-one Derivatives as Novel HIV-1 RNase H Inhibitors. Lirias. [Link]
-
This compound. Lead Sciences. [Link]
-
Synthesis and biological evaluation of 3-substituted-indolin-2-one derivatives containing chloropyrrole moieties. PubMed. [Link]
-
Apoptosis – what assay should I use?. BMG Labtech. [Link]
-
The Fibroblast Growth Factor signaling pathway. PubMed Central. [Link]
-
Comprehensive Dissection of PDGF-PDGFR Signaling Pathways in PDGFR Genetically Defined Cells. PubMed Central. [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
Novel [(3-indolylmethylene)hydrazono]indolin-2-ones as apoptotic anti-proliferative agents: design, synthesis and in vitro biological evaluation. PubMed Central. [Link]
-
Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
-
PDGFR-beta Cellular Phosphorylation Assay Service. Reaction Biology. [Link]
-
3-amino-1-methyl-1,3-dihydro-2H-indol-2-one. PubChem. [Link]
-
Fgf Signaling Pathway Explained: Step-by-Step Process & Key Concepts. Assay Genie. [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. [Link]
-
A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. ACS Publications. [Link]
-
Apoptosis Marker Assays for HTS - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Assay Genie. [Link]
-
Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. MDPI. [Link]
-
Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center. [Link]
-
Assay Validation Guidelines. Ofni Systems. [Link]
-
VEGFA-VEGFR2 signaling. PubChem. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
Platelet-Derived Growth Factor (PDGF) Signaling Transduction. Sino Biological. [Link]
-
Assaying cell cycle status using flow cytometry. PubMed Central. [Link]
-
The Role of Assay Development and Validation in Drug Discovery. PeploBio. [Link]
-
PDGFR dimer-specific activation, trafficking and downstream signaling dynamics. bioRxiv. [Link]
-
Human Fibroblast Growth Factor Receptors 1 & 2 Assay for Paracrine FGF Signaling (FGFR1/2). Indigo Biosciences. [Link]
-
Apoptosis Analysis by Flow Cytometry. Bio-Rad Antibodies. [Link]
-
Kinase assays. BMG LABTECH. [Link]
-
Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. Bio-Rad. [Link]
-
Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Analysis of the PDGFr downstream signaling pathway. (A) PDGFr/PI-3K... ResearchGate. [Link]
-
Signaling by FGFR. Reactome Pathway Database. [Link]
-
A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. MDPI. [Link]
-
Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. Dispendix. [Link]
-
Immunogenicity Testing of Therapeutic Protein Products —Developing and Validating Assays for Anti-Drug Antibody Detection. FDA. [Link]
-
Draft Guidance for Industry on Assay Development for Immunogenicity Testing of Therapeutic Proteins; Availability. Federal Register. [Link]
Sources
- 1. Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. sinobiological.com [sinobiological.com]
- 4. assaygenie.com [assaygenie.com]
- 5. Synthesis and biological evaluation of 3-substituted-indolin-2-one derivatives containing chloropyrrole moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel [(3-indolylmethylene)hydrazono]indolin-2-ones as apoptotic anti-proliferative agents: design, synthesis and in vitro biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - DE [thermofisher.com]
- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cancer.wisc.edu [cancer.wisc.edu]
- 13. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
- 14. Assay Validation Guidelines | Ofni Systems [ofnisystems.com]
- 15. The Role of Assay Development and Validation in Drug Discovery [peplobio.com]
- 16. dispendix.com [dispendix.com]
Application Notes and Protocols for the In Vitro Evaluation of 3-Amino-1-methylindolin-2-one Hydrochloride Analogs
Introduction: Unveiling the Therapeutic Potential of Indolin-2-one Scaffolds
The indolin-2-one core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including antitumor, anti-inflammatory, and antiviral properties.[1] Notably, substituted indolin-2-ones have emerged as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways.[2] Dysregulation of these pathways is a hallmark of numerous diseases, particularly cancer, making kinase inhibitors a cornerstone of modern targeted therapies.[3][4]
This guide provides a comprehensive framework for the in vitro evaluation of novel 3-Amino-1-methylindolin-2-one hydrochloride analogs. As a Senior Application Scientist, the following protocols are designed not merely as a sequence of steps, but as a logical, self-validating workflow to rigorously characterize the biological activity of these compounds. We will progress from broad cellular effects to specific molecular interactions, enabling researchers to build a robust data package for promising drug candidates.
Logical Workflow for In Vitro Evaluation
A systematic approach is crucial for the efficient and effective evaluation of novel compounds. The following workflow is proposed to comprehensively assess the biological effects of this compound analogs.
Caption: Proposed workflow for the in vitro evaluation of novel compounds.
Part 1: Primary Screening - Assessing General Cytotoxicity
The initial step is to determine the cytotoxic potential of the analogs across various cell lines. This provides a broad overview of their anti-proliferative activity and helps in selecting relevant concentrations for subsequent, more detailed assays. The MTT and XTT assays are reliable, colorimetric methods for this purpose.[5]
Principle of Tetrazolium-Based Assays
These assays measure the metabolic activity of cells, which is an indicator of cell viability.[6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product, or the XTT salt to a water-soluble orange formazan.[5][7] The amount of formazan produced is directly proportional to the number of living cells.[5] The XTT assay is often preferred as it produces a water-soluble product, eliminating a solubilization step and potentially reducing variability.[7]
Protocol: MTT/XTT Cytotoxicity Assay
Materials:
-
96-well cell culture plates
-
Selected cancer cell lines (e.g., A549, HCT116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound analogs (dissolved in DMSO)
-
MTT or XTT reagent
-
Solubilization buffer (for MTT assay, e.g., DMSO or acidified isopropanol)[8]
-
Phosphate Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the compounds or vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 48-72 hours. The incubation time should be optimized based on the cell line's doubling time.
-
Addition of Reagent:
-
MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
XTT: Add 50 µL of the activated XTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Measurement:
-
MTT: After incubation, carefully remove the medium and add 100 µL of solubilization buffer to each well. Mix thoroughly to dissolve the formazan crystals.
-
XTT: Mix the contents of the wells gently.
-
-
Read Absorbance: Measure the absorbance at 570 nm for MTT and 450 nm for XTT using a microplate reader.
Data Analysis and Interpretation
The percentage of cell viability is calculated relative to the vehicle-treated control cells. A dose-response curve is then plotted to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
| Parameter | Description | Example Value |
| Cell Line | Cancer cell line used for the assay | A549 (Non-small cell lung cancer) |
| Compound | Analog being tested | Analog X |
| IC50 (µM) | Concentration for 50% inhibition of cell viability | 5.2 |
| Time Point | Duration of compound exposure | 72 hours |
Part 2: Secondary Assays - Delving into the Mode of Cell Death and Proliferation
Once cytotoxic compounds are identified, the next logical step is to understand how they are affecting the cells. Are they halting the cell cycle, inducing programmed cell death (apoptosis), or causing necrosis? Flow cytometry is a powerful technique to answer these questions.[9]
Cell Cycle Analysis using Propidium Iodide (PI) Staining
Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the distribution of DNA content in a population of cells, we can determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[10] Compounds that interfere with cell cycle progression will cause an accumulation of cells in a specific phase.
Protocol: Cell Cycle Analysis
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Harvest and Fixation: Harvest both adherent and floating cells. Wash with cold PBS and fix the cells in ice-cold 70% ethanol while vortexing gently.[11] Cells can be stored at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.[12] RNase A is crucial to prevent the staining of double-stranded RNA.[12]
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples using a flow cytometer. A histogram of cell count versus fluorescence intensity will reveal the cell cycle distribution.[10]
Caption: Workflow for cell cycle analysis by flow cytometry.
Apoptosis Assay using Annexin V and PI Staining
Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[13] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC).[14] Propidium iodide is used as a counterstain to identify necrotic or late apoptotic cells, as it can only enter cells with compromised membranes.[14] This dual-staining method allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.
Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cells as described for the cell cycle analysis.
-
Harvesting: Harvest all cells (adherent and floating) and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
Data Interpretation:
| Annexin V Staining | PI Staining | Cell Population |
| Negative | Negative | Live cells |
| Positive | Negative | Early apoptotic cells |
| Positive | Positive | Late apoptotic/necrotic cells |
| Negative | Positive | Necrotic cells |
Part 3: Unraveling the Mechanism of Action
After establishing the cellular effects, the focus shifts to identifying the molecular targets of the analogs. Given that many indolin-2-one derivatives are kinase inhibitors, it is logical to investigate this possibility.
In Vitro Kinase Inhibition Assays
Principle: These assays directly measure the ability of a compound to inhibit the activity of a specific kinase.[15] This is typically done by incubating the purified kinase with its substrate and ATP, in the presence and absence of the inhibitor.[16] The amount of phosphorylated substrate is then quantified using various methods, such as radiometric assays or fluorescence-based assays.[4]
Protocol: General Kinase Inhibition Assay
-
Reaction Setup: In a suitable assay plate, combine the purified kinase, its specific substrate, and the test compound at various concentrations.
-
Initiate Reaction: Add ATP to initiate the kinase reaction. The concentration of ATP should ideally be close to its Michaelis-Menten constant (Km) for the specific kinase to ensure accurate determination of inhibitory potency.[17]
-
Incubation: Incubate at the optimal temperature for the kinase (usually 30°C or 37°C).
-
Detection: Stop the reaction and quantify the amount of product formed. This can be done using methods like:
-
ELISA-based: Using an antibody that specifically recognizes the phosphorylated substrate.
-
Fluorescence/Luminescence: Using assays that measure ATP consumption.[15]
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Cellular Target Engagement Assays
Principle: While in vitro kinase assays are essential, it is crucial to confirm that the compound can bind to its target within the complex environment of a living cell.[4] Cellular thermal shift assays (CETSA) or probe-based competition assays can be employed for this purpose.[18][19]
Part 4: Investigating Downstream Signaling Pathways
If the analogs are confirmed to be kinase inhibitors, the final step is to determine their effect on the downstream signaling pathways regulated by the target kinase. Western blotting is the gold-standard technique for this analysis.[20]
Western Blotting for Signaling Pathway Analysis
Principle: Western blotting allows for the detection of specific proteins in a complex mixture, such as a cell lysate.[21] By using antibodies that recognize both the total protein and its phosphorylated form, we can assess the activation state of key signaling molecules.[22] A potent kinase inhibitor should decrease the phosphorylation of its downstream targets.
Protocol: Western Blot Analysis
-
Cell Lysis: Treat cells with the test compound for a specific duration. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[21]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a membrane (e.g., PVDF or nitrocellulose).[20]
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody that recognizes the target protein (e.g., phospho-Akt).
-
Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Reprobing: The membrane can be stripped of the first set of antibodies and reprobed with an antibody against the total protein (e.g., total Akt) to confirm equal loading and assess the overall protein levels.
Sources
- 1. preprints.org [preprints.org]
- 2. Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 8. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cancer.wisc.edu [cancer.wisc.edu]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reactionbiology.com [reactionbiology.com]
- 18. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Western blot protocol | Abcam [abcam.com]
- 21. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - JP [thermofisher.com]
Troubleshooting & Optimization
Purification of 3-Amino-1-methylindolin-2-one hydrochloride by recrystallization
An In-Depth Technical Guide to the Purification of 3-Amino-1-methylindolin-2-one Hydrochloride by Recrystallization
From the Senior Application Scientist's Desk
Welcome to our dedicated technical support center. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. The purity of this compound is paramount for reproducible downstream applications and for meeting stringent quality standards. Recrystallization is a powerful and efficient technique for its purification.
This document moves beyond a simple protocol. It delves into the rationale behind procedural choices, offers solutions to common experimental hurdles, and provides a framework for developing a robust and validated purification process. Our goal is to empower you with the knowledge to not only execute this purification but to understand and troubleshoot it effectively.
Compound Profile: this compound
3-Amino-1-methylindolin-2-one is a valuable building block in synthetic chemistry. However, the free amine is known to be unstable, susceptible to oxidation and degradation.[1][2] The hydrochloride salt is therefore the preferred form, offering enhanced stability and better handling characteristics.[2] However, even as a salt, impurities from the synthesis—such as starting materials, byproducts, or degradation products—can be present.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁ClN₂O | [3] |
| Molecular Weight | 198.65 g/mol | [3] |
| Appearance | Typically an off-white to light-colored solid | General Knowledge |
| Key Characteristic | The hydrochloride salt is used to enhance the stability of the otherwise unstable free base.[2] | [2] |
| Hygroscopicity | Can be hygroscopic, absorbing moisture from the air.[2] | [2] |
Core Methodology: Recrystallization Workflow
Recrystallization is a purification technique based on differential solubility. The principle is straightforward: a compound is dissolved in a hot solvent in which it is highly soluble, and upon cooling, the compound's solubility decreases, leading to the formation of pure crystals while impurities remain in the solvent (mother liquor).[4]
Visualizing the Workflow
Caption: General workflow for purification by recrystallization.
Detailed Experimental Protocol
This protocol provides a starting point. Optimization may be required based on the specific impurity profile of your crude material.
1. Solvent Selection: The Critical First Step
The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at room temperature or below.[4][5] For a polar amine hydrochloride like this one, polar protic solvents are often a good starting point.
| Solvent System | Rationale & Considerations |
| Isopropanol (IPA) | Often a good balance of polarity. May require a larger volume. |
| Ethanol / Water | A polar mixture. The compound is likely soluble in hot water, and ethanol can act as the "poorer" solvent to aid crystallization. |
| Methanol | Highly polar, may be too good a solvent, leading to lower recovery. Can be used in a solvent/anti-solvent system. |
| Acetonitrile / Water | A common system for recrystallizing hydrochloride salts.[6] |
| Methanol / Diethyl Ether | A classic solvent/anti-solvent system. The compound dissolves in methanol, and ether is added to induce precipitation. |
Procedure:
-
Place a small amount (e.g., 20-30 mg) of the crude material into several test tubes.
-
Add a small volume (e.g., 0.5 mL) of a candidate solvent to each tube at room temperature. Observe solubility. A good solvent will not dissolve the compound well at this stage.[4]
-
Heat the test tubes that showed poor room-temperature solubility in a water bath. Add the solvent dropwise until the solid just dissolves.
-
Remove the tubes from the heat and allow them to cool slowly to room temperature, then in an ice bath.
-
The best solvent is one that dissolves the compound when hot and provides a good yield of crystals upon cooling.
2. Dissolution
-
Place the crude this compound into an Erlenmeyer flask (the sloped sides reduce solvent evaporation).
-
Add the chosen solvent and heat the mixture to boiling (using a hot plate and a stir bar).
-
Continue to add small portions of the hot solvent until all the solid has just dissolved. Causality: Using the minimum amount of hot solvent is crucial for maximizing the yield, as any excess solvent will retain some of the desired product in solution upon cooling.[4][7]
3. Hot Filtration (Optional)
-
If you observe insoluble impurities (e.g., dust, particulates) in the hot solution, a hot filtration is necessary.
-
Pre-heat a funnel (with fluted filter paper) by pouring hot solvent through it.
-
Quickly pour the hot solution containing your compound through the pre-heated funnel into a clean, pre-heated flask. Causality: Pre-heating the apparatus prevents premature crystallization of the product on the funnel or filter paper, which would decrease the final yield.
4. Crystallization
-
Cover the flask containing the clear solution with a watch glass and let it cool slowly to room temperature. Causality: Slow cooling is essential for the formation of large, well-defined crystals. Rapid cooling tends to trap impurities within the crystal lattice and produces smaller, less pure crystals.[4]
-
Once the flask has reached room temperature, you can place it in an ice-water bath to maximize crystal formation.
5. Isolation and Washing
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent. Causality: The wash step removes any residual mother liquor (containing dissolved impurities) adhering to the crystal surfaces. Using ice-cold solvent minimizes the loss of the purified product, which has some solubility even in the cold solvent.
6. Drying
-
Dry the purified crystals thoroughly to remove any residual solvent. This can be done by leaving them in the Büchner funnel under vacuum for a period or by transferring them to a desiccator.
Troubleshooting Guide (Q&A Format)
Q: My compound is not dissolving, even after adding a lot of hot solvent.
A: This can happen for a few reasons:
-
Insufficient Solvent: You may simply need more solvent. Continue adding it in small portions until the compound dissolves.
-
Incorrect Solvent Choice: The chosen solvent may not be suitable. Re-evaluate your solvent screen. The compound might require a more polar solvent system.
-
Insoluble Impurities: It's possible that the bulk of your material has dissolved, but you are seeing highly insoluble impurities. If this is the case, perform a hot filtration to remove them.
Q: I've cooled the solution, but no crystals have formed.
A: This is a common issue related to supersaturation, where the compound remains dissolved even though its solubility limit has been exceeded.[8]
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask below the solvent level with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[8]
-
Seeding: If you have a pure crystal of the compound, add a tiny amount to the solution. This "seed" crystal acts as a template for other crystals to grow upon.[8]
-
Reduce Solvent Volume: You may have used too much solvent. Evaporate some of the solvent using a gentle stream of air or by carefully heating, then attempt to cool and crystallize again.[8]
-
Add an Anti-Solvent: If you are using a single solvent system, you can try adding a small amount of a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes cloudy, then gently heat until it is clear again before cooling.
-
Q: My compound "oiled out" instead of forming crystals.
A: Oiling out occurs when the compound comes out of solution at a temperature above its melting point, or if the solution is too concentrated.[8]
-
Solution: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the concentration and then allow it to cool much more slowly. Placing the flask in a beaker of hot water and allowing the entire assembly to cool can provide the necessary slow cooling rate.[8]
Q: My final product is colored, but it should be white.
A: This indicates the presence of colored impurities that may have co-crystallized with your product.
-
Decolorization: Before the hot filtration step, you can add a small amount of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities. Let the solution boil for a few minutes, then perform a hot filtration to remove the charcoal and the adsorbed impurities. Be aware that charcoal can also adsorb some of your desired product, potentially reducing the yield.
Q: My recovery yield is very low.
A: Several factors can contribute to low yield:
-
Excess Solvent: Using too much solvent is the most common cause.
-
Premature Crystallization: The product may have crystallized on the filter paper during hot filtration. Ensure your apparatus is properly pre-heated.
-
Inappropriate Solvent: The compound may be too soluble in the cold solvent. Re-evaluate your solvent choice or consider a mixed-solvent system.
-
Washing with Too Much Solvent: Using an excessive amount of cold solvent to wash the crystals can dissolve a significant portion of your product.
Troubleshooting Decision Tree
Caption: A decision tree for common recrystallization issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions for this procedure? A1: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Be cautious when heating flammable organic solvents; never heat them in an open container near a flame. Use a heating mantle or a steam bath.
Q2: How pure can I expect my product to be after one recrystallization? A2: A single, well-executed recrystallization can significantly improve purity, often to >98-99%, depending on the nature and amount of the initial impurities. Purity should be assessed by an appropriate analytical method, such as HPLC or melting point analysis. A sharp melting point range close to the literature value indicates high purity.
Q3: Can I reuse the mother liquor to get more product? A3: Yes, it is possible to recover a second crop of crystals from the mother liquor. This is typically done by evaporating a portion of the solvent to concentrate the solution and then cooling again. However, be aware that this second crop will likely be less pure than the first, as the concentration of impurities is higher in the remaining mother liquor.
References
- US4564677A - Preparation of N-amino compounds - Google Patents. Google Patents.
- A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. (2023). MDPI.
- CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents. Google Patents.
- 3-Aminoindole Hydrochloride: A Technical Guide to Solubility and Stability for Researchers.Benchchem.
- 3-amino-1-methyl-1,3-dihydro-2H-indol-2-one.PubChem.
- (R)-3-Amino-1-methylpiperidin-2-one hydrochloride.Biosynth.
- Reagents & Solvents: Solvents for Recrystallization.University of Rochester Department of Chemistry.
- How to recrystallization amine compound and it is not soluble in common organic solvents.ResearchGate.
- Tips & Tricks: Recrystallization.University of Rochester Department of Chemistry.
- Finding the best solvent for recrystallisation student sheet.Royal Society of Chemistry.
- Recrystallization Guide: Process, Procedure, Solvents.Mettler Toledo.
- Problems with Recrystallisations.University of York, Department of Chemistry.
- Solvent selection for recrystallization: An undergraduate organic experiment.Journal of Chemical Education.
- Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. (2022). MDPI.
- 3.3C: Determining Which Solvent to Use.Chemistry LibreTexts.
- Recrystallisation Help.Reddit.
- CZ280649B6 - Process for preparing 9-amino-1,2,3,4-tetrahydroacridine - Google Patents. Google Patents.
- Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate.ACS Omega.
- 3-(2-aminoethyl)-2,3-dihydro-1H-indol-2-one hydrochloride.PubChem.
- (S)-3-Amino-1-chloro-5-methylhexan-2-one hydrochloride.MedchemExpress.com.
- This compound.Lead Sciences.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound - Lead Sciences [lead-sciences.com]
- 4. edu.rsc.org [edu.rsc.org]
- 5. mt.com [mt.com]
- 6. CZ280649B6 - Process for preparing 9-amino-1,2,3,4-tetrahydroacridine - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Technical Support Center: Scaling the Synthesis of 3-Amino-1-methylindolin-2-one Hydrochloride
Welcome to the technical support center for the synthesis of 3-Amino-1-methylindolin-2-one hydrochloride. This guide is designed for researchers, chemists, and process development professionals who are looking to scale up this valuable synthetic intermediate. We will move beyond simple procedural steps to explore the underlying chemistry, troubleshoot common scale-up challenges, and provide actionable insights to ensure a robust, reliable, and efficient synthesis.
I. Synthetic Overview & Core Strategy
The synthesis of this compound is typically approached as a multi-step process starting from isatin. The overall strategy involves the sequential N-methylation of the isatin core, conversion of the 3-keto group to an oxime, and subsequent reduction to the amine, which is immediately stabilized as the hydrochloride salt. Each step presents unique challenges, particularly during scale-up, that require careful control of reaction parameters.
The chosen pathway is designed for robustness and scalability, prioritizing the use of readily available reagents and straightforward purifications. The critical challenge in this synthesis is managing the stability of the 3-aminoindolin-2-one free base, which is prone to oxidative degradation.[1][2] The final step of forming the hydrochloride salt is therefore not just a matter of formulation but a crucial stabilizing transformation.
Caption: Overall workflow for the synthesis of 3-Amino-1-methylindolin-2-one HCl.
II. Detailed Experimental Protocol
This protocol provides a baseline procedure. On a larger scale, adjustments to reaction times, temperatures, and reagent addition rates will be necessary.
Step 1: Synthesis of 1-Methylisatin
-
To a stirred suspension of isatin (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous DMF, add methyl iodide (1.2 eq) dropwise at room temperature.
-
Heat the mixture to 60-70 °C and monitor the reaction by TLC until the starting isatin is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the resulting orange-red precipitate, wash thoroughly with water, and dry under vacuum to yield 1-methylisatin.[3]
Step 2: Synthesis of 1-Methylisatin-3-oxime
-
Suspend 1-methylisatin (1.0 eq) in a mixture of ethanol and water (e.g., 9:1 v/v).
-
Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) to the suspension.
-
Heat the mixture to reflux (approx. 80 °C) with vigorous stirring. The solid should dissolve to form a clear solution, followed by the precipitation of the oxime. Monitor by TLC (typically 1-2 hours).
-
Cool the mixture in an ice bath, filter the precipitate, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum. This reaction generally produces a mixture of (E) and (Z) isomers, which typically does not require separation for the subsequent reduction step.[4]
Step 3: Reduction of 1-Methylisatin-3-oxime to 3-Amino-1-methylindolin-2-one
-
Charge a hydrogenation vessel with 1-methylisatin-3-oxime (1.0 eq) and 10% Palladium on Carbon (5-10 mol% Pd).
-
Add methanol as the solvent and purge the vessel thoroughly with nitrogen or argon.
-
Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and stir vigorously at room temperature.
-
Monitor the reaction by TLC or HPLC for the disappearance of the oxime. The reduction can be exothermic, so temperature control may be required on a larger scale.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol. Crucially, the resulting filtrate containing the unstable free amine should be used immediately in the next step.
Step 4: Formation of this compound
-
Cool the methanolic filtrate from Step 3 in an ice bath.
-
Slowly add a solution of hydrochloric acid in isopropanol (e.g., 5-6 M) dropwise with stirring until the pH of the solution is acidic (pH 1-2).
-
The hydrochloride salt will precipitate. Stir the slurry in the cold for an additional 1-2 hours to maximize crystallization.
-
Filter the white to off-white solid, wash with cold isopropanol or diethyl ether, and dry under vacuum at a temperature not exceeding 40-50 °C. Store the final product in a tightly sealed container, protected from light and moisture.[5]
III. Troubleshooting Guide (Q&A)
This section addresses specific issues that may arise during the synthesis and scale-up.
Caption: Decision workflow for troubleshooting low yield in the reduction step.
Q1: My N-methylation of isatin (Step 1) is incomplete, even after several hours. What's wrong?
A1: This is a common issue. The primary causes are often related to reagent quality or reaction conditions.
-
Causality: The reaction is a nucleophilic substitution (SN2) where the deprotonated isatin nitrogen attacks methyl iodide. For this to happen efficiently, the isatin must be fully deprotonated, and the reagents must be active.
-
Troubleshooting Steps:
-
Moisture: Ensure your DMF is anhydrous and that the potassium carbonate is dry. Water will compete with the isatin for deprotonation and can hydrolyze the methyl iodide.
-
Base Strength & Solubility: Potassium carbonate is a good choice, but its effectiveness depends on its surface area. Ensure it is finely powdered. On a larger scale, mechanical stirring must be efficient enough to maintain a good suspension.
-
Reagent Purity: Verify the purity of your methyl iodide. It can degrade over time, releasing iodine which can impart color and cause side reactions. Use a fresh, stabilized bottle if possible.
-
Q2: The reduction of the oxime (Step 3) is very slow or stalls completely. Why?
A2: Catalytic hydrogenation can be sensitive to several factors.
-
Causality: The palladium catalyst provides a surface for the adsorption of both hydrogen and the oxime, facilitating the reductive cleavage of the N-O bond and addition of hydrogen. Anything that interferes with this surface activity will inhibit the reaction.
-
Troubleshooting Steps:
-
Catalyst Poisoning: The most common cause is catalyst poisoning. Sulfur- or nitrogen-containing impurities from previous steps can irreversibly bind to the palladium surface. Ensure your 1-methylisatin-3-oxime is well-purified.
-
Catalyst Activity: Catalysts can lose activity over time. Use a fresh batch of Pd/C. For difficult reductions, a higher catalyst loading (up to 10 mol % Pd) or a different catalyst (e.g., Platinum on Carbon) might be necessary.
-
Mass Transfer Limitations: On a larger scale, ensuring good mixing of the solid catalyst, liquid solvent, and hydrogen gas is critical. Increase the stirring speed or consider a reactor designed for multiphase reactions. Low hydrogen pressure can also be a limiting factor; consider increasing the pressure within safe limits of your equipment.[6]
-
Q3: My final product, the hydrochloride salt, is pink or brown instead of white. What causes this discoloration?
A3: This indicates the presence of impurities, most likely from the degradation of the free amine intermediate.
-
Causality: The 3-aminoindolin-2-one free base is an electron-rich aromatic amine and is highly susceptible to oxidation, which forms colored dimeric or polymeric impurities.[1][2] This oxidation is accelerated by air (oxygen) and light.
-
Troubleshooting Steps:
-
Minimize Exposure to Air: The time between filtering off the hydrogenation catalyst and forming the hydrochloride salt is critical. Keep this period as short as possible. Handle the filtrate under an inert atmosphere (nitrogen or argon).
-
Immediate Salt Formation: Do not attempt to isolate the free base. Proceed directly from the filtered methanol solution to the precipitation of the hydrochloride salt.
-
Purification: If the final product is still colored, a recrystallization from a suitable solvent like methanol or ethanol/water may be required. Adding a small amount of activated carbon during recrystallization can help remove colored impurities.
-
IV. Frequently Asked Questions (FAQs)
Q: Why is the hydrochloride salt necessary? Why not use the free base? A: The free base, 3-amino-1-methylindolin-2-one, is notoriously unstable. Its electron-rich nature makes it prone to rapid oxidative dimerization and decomposition, especially when exposed to air and light.[1][2] Converting it to the hydrochloride salt protonates the basic amino group. This withdraws electron density, significantly enhancing the compound's stability and shelf-life, making it suitable for storage and use in further downstream applications.
Q: What are the key safety considerations for this synthesis? A:
-
Methyl Iodide (Step 1): This is a toxic and volatile reagent. Handle it only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).
-
Catalytic Hydrogenation (Step 3): Hydrogen gas is highly flammable and can form explosive mixtures with air. The palladium on carbon catalyst is pyrophoric, especially after use when it is dry and saturated with hydrogen. Never allow the used catalyst to dry in the air. Quench it carefully under a blanket of water or inert solvent immediately after filtration. Ensure your hydrogenation equipment is properly rated and maintained.
-
Hydrochloric Acid (Step 4): Concentrated HCl solutions are corrosive. Handle with care.
Q: Can I use a different reducing agent instead of catalytic hydrogenation? A: Yes, other reducing agents can be used, but they come with different challenges. For example, tin(II) chloride (SnCl₂) in HCl is a classic method for reducing aromatic nitro groups and can be adapted for oximes. However, this method generates tin-based waste streams, which can be problematic for disposal on a large scale. Sodium dithionite or other chemical reductants might also be effective, but catalytic hydrogenation is often preferred for its cleanliness (the only byproduct is water, and the catalyst is easily filtered off) and efficiency.
Q: How can I monitor the progress of these reactions effectively? A: Thin Layer Chromatography (TLC) is an excellent tool for all steps. Use a suitable mobile phase (e.g., ethyl acetate/hexanes mixtures) to achieve good separation between the starting material, intermediates, and the product. For the final reduction step, High-Performance Liquid Chromatography (HPLC) is more quantitative and can provide a more accurate assessment of reaction completion and the formation of any byproducts.
V. Data Summary
The following table provides typical parameters and expected outcomes for this synthesis. Values can vary based on scale and specific laboratory conditions.
| Step | Parameter | Typical Value / Observation |
| 1. N-Methylation | Yield | 90-98% |
| Purity (crude) | >95% | |
| TLC (Rf of 1-Me-Isatin) | Higher than Isatin (less polar) | |
| 2. Oximation | Yield | 85-95% |
| Appearance | Yellow to orange crystalline solid | |
| Key Challenge | Ensuring complete reaction | |
| 3. Reduction | Reaction Time | 4-12 hours |
| Catalyst Loading | 5-10 mol% Pd on 10% Pd/C | |
| Key Challenge | Catalyst poisoning; product instability | |
| 4. Salt Formation | Yield (from oxime) | 75-85% |
| Appearance | White to off-white crystalline solid | |
| Purity (final) | >98% (by HPLC) |
VI. References
-
A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. (2023). MDPI. [Link]
-
US Patent 4564677A, Preparation of N-amino compounds. Google Patents.
-
Deepika P. (2026). Int. J. of Pharm. Sci., 4(1), 2865-2878. International Journal of Pharmaceutical Sciences. [Link]
-
1-Methylisatin | C9H7NO2. PubChem, National Institutes of Health. [Link]
-
3-amino-1-methyl-1,3-dihydro-2H-indol-2-one. PubChem, National Institutes of Health. [Link]
-
Oxime synthesis by condensation or oxidation. Organic Chemistry Portal. [Link]
-
Synthesis of N‐methyl isatin, N‐methylenesulfonylmethyl isatin, N‐methylenethiomethyl isatin... (2025). ResearchGate. [Link]
-
Heberling S., et al. (2006). Oxygen-insensitive Enzymatic Reduction of Oximes to Imines. PubMed. [Link]
-
Isatin. Organic Syntheses Procedure. [Link]
-
Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction. (2021). PMC, National Institutes of Health. [Link]
-
US Patent 3429920A, Preparation of oxime. Google Patents.
-
Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301. (2019). PMC, National Institutes of Health. [Link]
-
Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. (2021). PMC, National Institutes of Health. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Oxime synthesis by condensation or oxidation [organic-chemistry.org]
- 5. US4564677A - Preparation of N-amino compounds - Google Patents [patents.google.com]
- 6. Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Indolin-2-one Synthesis
Introduction
Welcome to the technical support center for indolin-2-one (oxindole) synthesis. The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1][2] Its synthesis, typically achieved via intramolecular cyclization, is critically dependent on the choice of catalyst. A suboptimal catalyst can lead to low yields, undesired side reactions, or complete reaction failure.
This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection. It provides direct answers to common questions and offers systematic troubleshooting advice to resolve specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary classes of catalysts used for indolin-2-one synthesis?
A1: The majority of modern methods for synthesizing indolin-2-ones rely on transition metal catalysts or organocatalysts.
-
Palladium Catalysts: These are the most versatile and widely used catalysts, particularly for intramolecular α-arylation of amides (a variation of the Buchwald-Hartwig amination) and Heck-type cyclizations.[3][4][5] They offer high functional group tolerance and efficiency.[6]
-
Copper Catalysts: Often used in conjunction with palladium or as a primary catalyst in certain C-N bond-forming reactions. They can be a more economical choice, though sometimes requiring harsher conditions.
-
Rhodium, Nickel, and Gold Catalysts: These are employed for specific transformations, such as domino reactions or cyclizations involving unique functional groups like ynamides.[4]
-
Organocatalysts: Chiral amines, squaramides, and phosphines are frequently used for asymmetric syntheses, especially for constructing complex spirooxindoles where controlling stereochemistry at the C3 position is crucial.[7][8][9][10]
Q2: I am planning an intramolecular α-arylation to form an oxindole. How do I choose the right Palladium catalyst and ligand?
A2: This is a critical decision that significantly impacts reaction success. The choice depends on the nature of your aryl halide and the steric environment around the α-carbon.
The Catalyst System = Palladium Precursor + Ligand
-
Palladium Precursor: Pd(OAc)₂ and Pd₂(dba)₃ are the most common and effective choices. They are stable to air and are reduced in situ to the active Pd(0) species.
-
Ligand: The ligand is arguably the most important component. It stabilizes the palladium center, influences its reactivity, and dictates the rate of the key catalytic steps (oxidative addition and reductive elimination).[11]
-
For Aryl Bromides/Iodides: Bulky, electron-rich phosphine ligands are the standard. PCy₃ (tricyclohexylphosphine) is a robust, general-purpose ligand that often gives fast reaction rates.[3][5] Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos) are also excellent choices, known for their high activity.
-
For Aryl Chlorides: Activating aryl chlorides is more challenging due to the strength of the C-Cl bond. This requires highly active catalyst systems. Sterically hindered N-heterocyclic carbene (NHC) ligands are often superior for these substrates.[3][5]
-
For Asymmetric Synthesis: If you are creating a chiral center, you must use a chiral ligand. While many chiral phosphine ligands give poor enantioselectivity in this specific reaction, specialized optically active NHC ligands have shown significant promise.[5]
-
Q3: When should I consider an organocatalytic approach instead of a metal-catalyzed one?
A3: Organocatalysis is the preferred method when your primary goal is the enantioselective synthesis of complex, substituted indolin-2-ones, particularly spirooxindoles.[2][9]
-
Key Advantages:
-
High Enantioselectivity: Organocatalysts excel at creating stereocenters with high precision.[7][8]
-
Milder Conditions: Reactions are often run at or below room temperature, preserving sensitive functional groups.[9]
-
Metal-Free Products: Avoids potential contamination of the final product with residual transition metals, which is a significant concern in pharmaceutical development.
-
-
Common Strategies: Organocatalytic routes often involve cascade or domino reactions, where multiple bonds are formed in a single pot, rapidly building molecular complexity from simple starting materials like isatins or methyleneindolinones.[8][9][10]
Troubleshooting Guide
A failed or low-yielding reaction can be frustrating. This section provides a logical, step-by-step approach to diagnosing and solving common problems in catalyst-driven indolin-2-one synthesis.
Problem 1: Low or No Product Yield
Your reaction has run for the specified time, but TLC/LCMS analysis shows mostly unreacted starting material or only trace amounts of the desired indolin-2-one.
Initial Diagnostic Questions & Workflow
Detailed Analysis
-
Q: My starting material is not consumed. What's wrong with the catalyst?
-
A: Catalyst deactivation is the most likely culprit. For palladium catalysis, the active Pd(0) species is sensitive to oxygen. Inadequate degassing of your solvent and reaction vessel allows oxygen to oxidize Pd(0) to inactive Pd(II) oxides, halting the catalytic cycle.
-
Actionable Solutions:
-
Ensure Rigorous Inert Conditions: Use a robust inert gas (Argon is preferred over Nitrogen). Degas your solvent thoroughly using a "freeze-pump-thaw" technique (3 cycles) or by bubbling with argon for at least 30 minutes.
-
Verify Reagent Quality: The palladium precursor, and especially the phosphine ligand, can degrade over time. Phosphine ligands are prone to oxidation. Use freshly purchased reagents or purify them before use.
-
Increase Catalyst Loading: As a diagnostic step, try increasing the catalyst and ligand loading (e.g., from 2 mol% to 5 mol%). If the reaction proceeds, it points to a catalyst activity issue.
-
-
-
Q: My starting material is gone, but I have a complex mixture of products and no desired indolin-2-one. What happened?
-
A: This suggests that side reactions are occurring faster than the desired intramolecular cyclization. [12] This can happen if the reaction conditions are too harsh or if there are alternative reactive pathways available.
-
Actionable Solutions:
-
Lower the Temperature: High temperatures can promote undesired pathways. Try running the reaction 10-20 °C lower.
-
Change the Base: The choice of base is critical. For Pd-catalyzed α-arylations, a strong, non-nucleophilic base like NaOtBu or K₂CO₃ is often required. If you are using a base that is too weak, deprotonation of the amide may be too slow, allowing other reactions to occur. Conversely, a base that is too strong might cause substrate decomposition.[13]
-
Check for Intermolecular Reactions: If your substrate concentration is too high, intermolecular reactions can compete with the desired intramolecular cyclization. Try running the reaction at a higher dilution.
-
-
Problem 2: Significant Side Product Formation
You observe one or more major side products alongside your desired indolin-2-one. Identifying these can help diagnose the issue.
| Observed Side Product | Likely Cause | Catalyst-Related Solution |
| Homo-coupled Alkyne (Dimer) | In Sonogashira/cyclization cascades, this indicates that alkyne coupling is occurring without subsequent cyclization. Often due to inefficient C-N bond formation. | Use of additives like moist ZnCl₂ can suppress homo-coupling in some systems.[14] |
| Dehalogenated Starting Material | The aryl halide is reduced to an arene. This can happen if a proton source is available to quench an intermediate after oxidative addition. | Ensure anhydrous conditions. Use a non-protic solvent and ensure the base is dry. |
| Ring-Opened or Rearranged Products | The indolin-2-one core is unstable under the reaction conditions. | This is often a result of conditions that are too acidic or basic. Re-screen bases or consider a milder catalyst system that operates at a lower temperature.[6] |
Problem 3: Poor Enantioselectivity in Asymmetric Synthesis
You are using a chiral catalyst to generate a stereocenter at the C3-position, but the product is racemic or has low enantiomeric excess (e.e.).
-
Q: Why is my asymmetric reaction not selective?
-
A: The energy difference between the two transition states leading to the R and S enantiomers is too small. This can be due to several factors:
-
Incorrect Catalyst/Substrate Match: The chiral environment of the catalyst may not effectively differentiate between the two prochiral faces of the substrate.
-
Temperature: Higher temperatures can overcome the small energy barriers, leading to a loss of selectivity. Asymmetric reactions should generally be run at or below room temperature if possible.
-
Background Uncatalyzed Reaction: A non-selective background reaction may be competing with the desired catalytic pathway.
-
Product Racemization: The product itself may be racemizing under the reaction conditions, especially if the C3 proton is acidic and a base is present.[4]
-
-
Actionable Solutions:
-
Screen a Panel of Chiral Ligands/Catalysts: This is the most critical step. For organocatalyzed reactions, subtle changes to the catalyst backbone (e.g., quinine-derived squaramide vs. thiourea) can have a dramatic impact on selectivity.[7]
-
Lower the Reaction Temperature: Try running the reaction at 0 °C or even -20 °C.
-
Vary the Solvent: The polarity and coordinating ability of the solvent can influence the organization of the transition state.
-
Check for Product Racemization: Take the purified, enantioenriched product and re-subject it to the reaction conditions (without the starting materials). If the e.e. drops, product racemization is occurring. In this case, milder conditions or a shorter reaction time are necessary.
-
-
Representative Experimental Protocol
This protocol describes a general procedure for a palladium-catalyzed intramolecular α-arylation to form a 3,3-disubstituted indolin-2-one, a common and powerful method.[3][5]
Materials:
-
α-(2-bromophenyl)acetamide substrate (1.0 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv)
-
Tricyclohexylphosphine [PCy₃] (0.04 equiv)
-
Sodium tert-butoxide [NaOtBu] (1.4 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ and PCy₃.
-
Reagent Addition: In the air, add the α-(2-bromophenyl)acetamide substrate and sodium tert-butoxide.
-
Inerting: Seal the flask with a septum, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LCMS. The reaction is typically complete within 12-24 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired indolin-2-one product.
References
-
Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920. [Link]
-
Shaikh, I. A., et al. (2022). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. Molecules, 27(19), 6687. [Link]
-
Kim, J., et al. (2025). One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. Organic Chemistry Frontiers. [Link]
-
Lee, S., & Hartwig, J. F. (2001). Improved Catalysts for the Palladium-Catalyzed Synthesis of Oxindoles by Amide α-Arylation. Rate Acceleration, Use of Aryl Chloride Substrates, and a New Carbene Ligand for Asymmetric Transformations. The Journal of Organic Chemistry, 66(10), 3402-3415. [Link]
-
Wang, C., et al. (2015). Organocatalytic Asymmetric Synthesis of Spirooxindole Embedded Oxazolidines. The Journal of Organic Chemistry, 80(1), 512-520. [Link]
-
Kumar, A., et al. (2025). Recent advances in the synthesis of indoles and their applications. Organic & Biomolecular Chemistry. [Link]
-
Zhu, J., et al. (2015). An Intramolecular Cascade Cyclization of 2-Aryl Indoles: Efficient Methods for the Construction of 2,3-Functionalized Indolines and 3-Indolinones. Molecules, 20(12), 22168-22186. [Link]
-
Ashenhurst, J. (2011). Common Blind Spot: Intramolecular Reactions. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Oxindole synthesis. Organic Chemistry Portal. [Link]
-
Abdel-Aziz, A. A.-M., & Kuniyil, R. (2024). Organocatalyzed enantioselective synthesis of spirooxindole scaffolds. ResearchGate. [Link]
-
Martins, M. A. P., et al. (2021). Palladium-Catalysed Synthesis and Transformation of Quinolones. Catalysts, 11(11), 1320. [Link]
-
Lee, S., & Hartwig, J. F. (2001). Improved catalysts for the palladium-catalyzed synthesis of oxindoles by amide alpha-arylation. Rate acceleration, use of aryl chloride substrates, and a new carbene ligand for asymmetric transformations. The Journal of Organic Chemistry, 66(10), 3402-3415. [Link]
-
MDPI. (2023). Intramolecular Cyclization. Encyclopedia. [Link]
-
White Rose eTheses Online. (n.d.). Synthesis and Reactions of Novel Oxindoles. White Rose eTheses Online. [Link]
-
Singh, G. S., & Singh, P. (2018). Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review. Organic Chemistry: Current Research. [Link]
-
Jiang, B., et al. (2014). Organocatalytic Asymmetric Assembly Reactions: Synthesis of Spirooxindoles via Organocascade Strategies. ACS Catalysis, 4(4), 1077-1090. [Link]
-
Beilstein Journal of Organic Chemistry. (2025). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C–H activation. Beilstein Journal of Organic Chemistry. [Link]
-
Bennasar, M.-L., et al. (2004). Intramolecular Reactions of 2‐Indolylacyl Radicals: Cyclization upon Aromatic Rings. ChemInform, 35(44). [Link]
-
Cravotto, G., et al. (2017). Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. Molecules, 22(10), 1693. [Link]
-
Lee, C.-Y., et al. (2017). Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. Molecules, 22(12), 2217. [Link]
-
Ghorab, M. M., et al. (2025). Efficient synthesis of new oxindol -based heterocyclic entities via indolin-2-one derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
National Library of Medicine. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. PubMed Central. [Link]
-
Sciforum. (2023). Synthesis and Diversification of Chiral Spirooxindoles via Organocatalytic Cascade Reactions. Sciforum. [Link]
-
Royal Society of Chemistry. (n.d.). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers. [Link]
-
Thomas, J., et al. (2021). Transition metal-catalyzed synthesis of spirooxindoles. RSC Advances, 11(13), 7486-7505. [Link]
Sources
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Transition metal-catalyzed synthesis of spirooxindoles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00139F [pubs.rsc.org]
- 3. Improved Catalysts for the Palladium-Catalyzed Synthesis of Oxindoles by Amide α-Arylation. Rate Acceleration, Use of Aryl Chloride Substrates, and a New Carbene Ligand for Asymmetric Transformations [organic-chemistry.org]
- 4. Oxindole synthesis [organic-chemistry.org]
- 5. Improved catalysts for the palladium-catalyzed synthesis of oxindoles by amide alpha-arylation. Rate acceleration, use of aryl chloride substrates, and a new carbene ligand for asymmetric transformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sciforum.net [sciforum.net]
- 11. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts [mdpi.com]
Validation & Comparative
The Indolin-2-one Scaffold: A Comparative Guide to a Privileged Kinase Inhibitor Motif
Executive Summary
The indolin-2-one core represents a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous potent and selective kinase inhibitors. While specific experimental data for 3-Amino-1-methylindolin-2-one hydrochloride as a kinase inhibitor is not extensively documented in publicly available literature, this guide will explore the broader class of 3-substituted indolin-2-one derivatives. We will objectively compare their performance and mechanistic principles against other established multi-kinase inhibitors, supported by experimental data and detailed protocols. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the landscape of ATP-competitive kinase inhibitors.
Introduction: The Indolin-2-one Core in Kinase Inhibition
Kinases are central regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The development of small-molecule kinase inhibitors has revolutionized targeted therapy. The indolin-2-one structure has emerged as a particularly successful pharmacophore for developing ATP-competitive inhibitors.[2] Its rigid, planar structure provides an excellent foundation for introducing various substituents that can form key interactions within the ATP-binding pocket of diverse kinases.[3][4]
Many successful inhibitors targeting critical angiogenic and oncogenic pathways, such as those mediated by Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and c-Kit, are built upon this scaffold.[5][6] These inhibitors function by blocking the transfer of a phosphate group from ATP to a substrate protein, thereby interrupting the signaling cascade that drives cell proliferation, survival, and angiogenesis.[7]
This guide will focus on representative, well-characterized 3-substituted indolin-2-one derivatives and compare their kinase inhibition profiles with leading multi-kinase inhibitors like Sunitinib, Sorafenib, Axitinib, and Pazopanib.
Mechanism of Action: Competitive ATP Inhibition
Indolin-2-one derivatives, like most small-molecule kinase inhibitors, act as Type I or Type II ATP-competitive inhibitors. They occupy the ATP-binding site in the kinase domain, preventing the natural substrate, ATP, from binding. This is achieved through specific hydrogen bonds with the "hinge region" of the kinase and van der Waals interactions with hydrophobic pockets.[7] The specific substitutions on the indolin-2-one core dictate the inhibitor's potency and selectivity for different kinases.[3]
Figure 1: ATP-Competitive Mechanism of Indolin-2-one Kinase Inhibitors.
Comparative Analysis of Kinase Inhibition Profiles
The efficacy of a kinase inhibitor is defined by its potency (measured by IC50 values) and its selectivity across the kinome. Below is a comparison of a representative indolin-2-one inhibitor, Nintedanib, against other prominent multi-targeted tyrosine kinase inhibitors.
Table 1: Comparative IC50 Values (nM) for Key Angiogenic Kinases
| Kinase Target | Nintedanib (Indolin-2-one) | Sunitinib | Sorafenib | Axitinib | Pazopanib |
| VEGFR-1 | 300-1,000[8] | 80 (VEGFR-2)[9] | 26[10] | 1.2 | 10[11] |
| VEGFR-2 | 21-34[12] | 2[9] | 90[13] | 0.2 | 30[11] |
| VEGFR-3 | 13-25[12] | - | 20[10] | 0.1-0.3 | 47[11] |
| PDGFRα | 59[12] | 2 (PDGFRβ)[9] | 57 (PDGFRβ)[13] | - | 71[11] |
| PDGFRβ | 65[12] | 2[9] | 57[13] | - | 84[11] |
| FGFR1 | 69[12] | - | - | - | - |
| c-Kit | - | - | 68[13] | - | 74[11] |
Analysis of Performance:
-
Nintedanib , a potent indolin-2-one derivative, demonstrates strong, low nanomolar inhibition of the primary angiogenic receptors: VEGFR, PDGFR, and FGFR.[12] This "triple angiokinase" profile is a key feature of its design.[14]
-
Axitinib shows exceptional potency and selectivity for VEGFRs, with sub-nanomolar IC50 values, making it one of the most potent VEGFR inhibitors.
-
Sunitinib , which also contains an indolin-2-one core, is a powerful inhibitor of VEGFR and PDGFR.[9] Its broad activity profile has made it a benchmark in the field.
-
Sorafenib and Pazopanib are also multi-targeted inhibitors with potent activity against VEGFRs and PDGFRs, among other kinases.[10][11]
The choice of inhibitor depends on the specific therapeutic goal. For targeted anti-angiogenic therapy, the high potency of Axitinib against VEGFRs is advantageous. For cancers driven by multiple signaling pathways, the broader profiles of Nintedanib, Sunitinib, or Pazopanib may be more effective.
Structure-Activity Relationship (SAR) of 3-Substituted Indolin-2-ones
The versatility of the indolin-2-one scaffold stems from the ability to modify its substitution pattern to tune potency and selectivity. Key SAR insights include:
-
N-1 Position : An unsubstituted proton at the N-1 position of the indolin-2-one ring is often crucial for forming a hydrogen bond with the kinase hinge region and is essential for potent inhibitory activity against VEGFR and PDGF receptors.[4]
-
C-3 Substitution : The group substituted at the C-3 position is a primary determinant of selectivity.
-
C-6 Position : Modifications at the C-6 position, such as with a methoxycarbonyl group, have been shown to produce a favorable selectivity profile for VEGFR, PDGFR, and FGFR, as seen in the development of Nintedanib.[5][14]
Experimental Protocols for Inhibitor Characterization
To ensure trustworthiness and reproducibility, the characterization of any novel kinase inhibitor must follow rigorous, self-validating protocols.
Biochemical Kinase Inhibition Assay (Example: HTRF® Kinase Assay)
This assay quantifies the enzymatic activity of a purified kinase to determine the direct inhibitory effect of a compound.
Figure 2: Workflow for a Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay.
Detailed Methodology:
-
Compound Plating : Serially dilute the test inhibitor in DMSO. Dispense 50 nL of each concentration into a low-volume 384-well assay plate.
-
Kinase/Substrate Addition : Prepare a solution of purified recombinant kinase (e.g., VEGFR-2) and a biotinylated substrate peptide in kinase reaction buffer. Add 5 µL to each well.
-
Pre-incubation : Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation : Add 5 µL of ATP solution (at a concentration near the Km for the specific kinase) to all wells to start the phosphorylation reaction.
-
Kinase Reaction : Incubate for 60 minutes at room temperature. The extent of the reaction is kept within the linear range (typically <20% substrate turnover).
-
Detection : Add 10 µL of HTRF detection buffer containing a Europium (Eu3+) cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665. The streptavidin binds the biotinylated peptide, and the antibody binds only if the peptide has been phosphorylated by the kinase.
-
Signal Development : Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition : Read the plate on a compatible reader, measuring fluorescence emission at 665 nm (acceptor) and 620 nm (donor).
-
Analysis : The ratio of the two emission signals is calculated. The percent inhibition is determined relative to high (no inhibitor) and low (no kinase) controls. IC50 values are calculated by fitting the dose-response curve using a four-parameter logistic model.
Cell-Based Receptor Autophosphorylation Assay
This assay validates that the inhibitor can penetrate the cell membrane and block kinase activity in a physiological context.
Detailed Methodology:
-
Cell Culture : Culture cells expressing the target receptor (e.g., Human Umbilical Vein Endothelial Cells - HUVECs for VEGFR-2) in appropriate media until they reach 80-90% confluency.
-
Serum Starvation : Replace the growth medium with a low-serum or serum-free medium for 12-24 hours. This reduces basal receptor phosphorylation, providing a clean baseline.
-
Inhibitor Treatment : Treat the starved cells with various concentrations of the indolin-2-one inhibitor or vehicle control (DMSO) for 1-2 hours.
-
Ligand Stimulation : Stimulate the cells with the appropriate ligand (e.g., VEGF-A for VEGFR-2) at a predetermined concentration (e.g., 50 ng/mL) for a short period (e.g., 5-10 minutes) to induce maximal receptor autophosphorylation.
-
Cell Lysis : Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.
-
Protein Quantification : Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading for electrophoresis.
-
Western Blotting :
-
Separate 20-30 µg of protein per sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target receptor (e.g., anti-pVEGFR2 Tyr1175).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis : To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total form of the receptor (e.g., anti-VEGFR2). Densitometry is used to quantify the band intensities. The ratio of phosphorylated protein to total protein is calculated and normalized to the stimulated control to determine the extent of inhibition.
Conclusion
The 3-substituted indolin-2-one scaffold is a cornerstone of modern kinase inhibitor design, providing a robust and tunable platform for targeting key oncogenic drivers. While This compound itself is not a well-characterized inhibitor, the broader class to which it belongs has yielded highly successful drugs like Nintedanib and Sunitinib. Through careful structure-activity relationship studies and rigorous experimental validation, novel indolin-2-one derivatives can be optimized for enhanced potency and selectivity. The comparative data and detailed protocols provided in this guide offer a framework for researchers to evaluate new chemical entities within this class against established benchmarks in the field, ultimately advancing the development of next-generation targeted therapies.
References
-
Hilberg, F., Roth, G. J., Krssak, M., et al. (2009). Design, Synthesis, and Evaluation of Indolinones as Triple Angiokinase Inhibitors and the Discovery of a Highly Specific 6-Methoxycarbonyl-Substituted Indolinone (BIBF 1120). Journal of Medicinal Chemistry, 52(12), 3754-3773. [Link]
-
Krystal, G. W., Honsawek, S., Kiewlich, D., et al. (2001). Indolinone Tyrosine Kinase Inhibitors Block Kit Activation and Growth of Small Cell Lung Cancer Cells. Cancer Research, 61(9), 3660-3668. [Link]
-
Metwaly, A. M., El-Naggar, M., El-Gaber, M. K. A., et al. (2024). Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. RSC Medicinal Chemistry. [Link]
-
Zhao, Y., Li, C., Jiang, W., et al. (2017). Discovery of Indolinone-Based Multikinase Inhibitors as Potential Therapeutics for Idiopathic Pulmonary Fibrosis. ACS Medicinal Chemistry Letters, 8(9), 942-947. [Link]
-
Khan, I., Saeed, K., & Akhtar, T. (2025). Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via VEGFR-2, EGFR, and c-MET Inhibition. Journal of Medicinal Chemistry. [Link]
-
Krystal, G. W., Honsawek, S., Kiewlich, D., et al. (2001). Indolinone tyrosine kinase inhibitors block Kit activation and growth of small cell lung cancer cells. PubMed. [Link]
-
Fan, C., Zhang, Y., Liu, Y., et al. (2014). Synthesis and in vivo SAR study of indolin-2-one-based multi-targeted inhibitors as potential anticancer agents. European Journal of Medicinal Chemistry, 84, 113-124. [Link]
-
Sun, L., Tran, N., Tang, F., et al. (1998). Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. Journal of Medicinal Chemistry, 41(14), 2588-2603. [Link]
- Richeldi, L., du Bois, R. M., Raghu, G., et al. (2014). Efficacy and safety of nintedanib in idiopathic pulmonary fibrosis. New England Journal of Medicine, 370(22), 2071-2082. Note: Specific IC50 values are often found in supplementary materials or related pharmacology papers.
-
Prakash, C., Theivendren, P., & Raja, S. (2012). Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. Pharmacology & Pharmacy, 3, 62-71. [Link]
-
Nintedanib. (n.d.). In Wikipedia. Retrieved January 26, 2026. [Link]
- Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.
-
Sun, L., Tran, N., Liang, C., et al. (1998). Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases. Journal of Medicinal Chemistry, 41(14), 2588-2603. [Link]
- Llovet, J. M., Ricci, S., Mazzaferro, V., et al. (2008). Sorafenib in advanced hepatocellular carcinoma. New England Journal of Medicine, 359(4), 378-390. Note: Specific IC50 values are from preclinical pharmacology papers, such as those cited in reviews.
-
Abd El-Gaber, M. K., Abdel-Rahman, H. M., El-Gohary, N. S., et al. (2022). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. Pharmaceuticals, 15(11), 1416. [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [scirp.org]
- 3. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of Indolinone-Based Multikinase Inhibitors as Potential Therapeutics for Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and in vivo SAR study of indolin-2-one-based multi-targeted inhibitors as potential anticancer agents [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nintedanib - Wikipedia [en.wikipedia.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. oncology-central.com [oncology-central.com]
- 11. Pazopanib | Cell Signaling Technology [cellsignal.com]
- 12. Nintedanib: A Review in Fibrotic Interstitial Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sorafenib | Cell Signaling Technology [cellsignal.com]
- 14. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Structure-Activity Relationship of 3-Substituted Indolin-2-One Analogs as Kinase Inhibitors
This guide provides an in-depth comparison of 3-substituted indolin-2-one analogs, focusing on their structure-activity relationships (SAR) as potent kinase inhibitors. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of designing and evaluating this important class of therapeutic agents. We will delve into the key structural modifications that influence potency and selectivity, provide detailed experimental protocols for their evaluation, and explore the major signaling pathways they modulate.
The Indolin-2-One Scaffold: A Privileged Structure in Kinase Inhibition
The indolin-2-one core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous kinase inhibitors, including the FDA-approved drug Sunitinib.[1] This scaffold's versatility allows for substitutions at various positions, with the C-3 position being particularly critical for modulating biological activity and target selectivity.[2] Modifications at this position directly influence the compound's interaction with the ATP-binding pocket of various kinases, leading to a diverse range of pharmacological profiles.[3]
Our focus here is on the diverse substitutions at the C-3 position and their impact on the inhibition of key receptor tyrosine kinases (RTKs) implicated in cancer and inflammatory diseases.
Comparative Analysis of 3-Substituted Indolin-2-One Analogs
The potency and selectivity of 3-substituted indolin-2-one analogs are highly dependent on the nature of the substituent at the C-3 position. Below, we compare the activity of various analogs against key kinase targets.
Targeting VEGFR-2: A Key Regulator of Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[2] Consequently, it is a major target for anti-cancer drug development.
Structure-Activity Relationship Insights:
-
Pyrrole and Heterocyclic Substituents: The presence of a pyrrole ring at the C-3 position is a common feature of potent VEGFR-2 inhibitors.[4] Further substitution on the pyrrole ring can fine-tune activity. For instance, the presence of a chlorine atom on the pyrrole ring has been shown to be crucial for reducing cardiotoxicity while maintaining potent anti-tumor activity.[4]
-
Urea Moiety: The incorporation of a urea or phenylurea group can enhance anti-proliferative properties.[5]
-
Configuration: The Z-configuration of the exocyclic double bond at the C-3 position is generally favored for potent inhibition of VEGFR and FGFR.[6]
Table 1: Comparative Inhibitory Activity (IC50) of 3-Substituted Indolin-2-one Analogs against VEGFR-2
| Compound ID | C-3 Substituent | VEGFR-2 IC50 (nM) | Reference |
| Sunitinib | N-(2-(diethylamino)ethyl)-5-((Z)-(5-fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide | 139 | [7] |
| 14g | (Z)-4-chloro-5-((5-fluoro-2-oxoindolin-3-ylidene)methyl)-N-(2-(ethylamino)ethyl)-2-methyl-1H-pyrrole-3-carboxamide | 5.0 ± 1.1 | [4] |
| 17a | (Z)-N-(4-chlorophenyl)-2-((5-fluoro-2-oxoindolin-3-ylidene)methyl)-5-methyl-1H-pyrrole-3-carboxamide | 78 | [7] |
| 10g | (Z)-N-(4-bromophenyl)-2-((5-fluoro-2-oxoindolin-3-ylidene)methyl)-5-methyl-1H-pyrrole-3-carboxamide | 87 | [7] |
| BIBF 1120 (Nintedanib) | methyl (Z)-N-(4-(N-methyl-2-(4-methylpiperazin-1-yl)acetamido)phenyl)-N'-phenyl-3-((2-oxoindolin-3-ylidene)methyl)urea | 36 ± 36 | [8] |
| 12h | (E)-3-((1H-indol-3-yl)methylene)-5-(4-methyl-1H-imidazol-1-yl)indolin-2-one | 5581 (antiproliferative IC50 against HCT116) | [5] |
Note: IC50 values are presented as reported in the respective literature and may have been determined under slightly different assay conditions.
Selectivity Profiling: Targeting a Spectrum of Kinases
While potent inhibition of a primary target like VEGFR-2 is crucial, the selectivity profile of a compound across the kinome is equally important for its therapeutic window and potential side effects. 3-substituted indolin-2-ones have been shown to exhibit varying degrees of selectivity for other RTKs such as Platelet-Derived Growth Factor Receptor (PDGFR), Epidermal Growth Factor Receptor (EGFR), and c-Src.[9][10]
Structure-Activity Relationship Insights for Selectivity:
-
Five-Membered Heteroaryl Rings: Analogs with a 3-[(five-membered heteroaryl ring)methylidenyl] substituent are often highly specific for the VEGF (Flk-1) RTK.[9]
-
Bulky Benzylidene Groups: The presence of bulky groups on a 3-(substituted benzylidenyl) moiety tends to confer selectivity towards EGF and Her-2 RTKs.[9]
-
Extended Side Chains: Compounds with an extended side chain at the C-3 position can exhibit high potency and selectivity for both PDGF and VEGF (Flk-1) RTKs.[9]
Key Signaling Pathways Modulated by 3-Substituted Indolin-2-One Analogs
These compounds exert their therapeutic effects by interfering with critical intracellular signaling cascades that control cell proliferation, survival, and inflammation.
The VEGFR Signaling Pathway in Angiogenesis
VEGF binding to its receptor, VEGFR-2, on endothelial cells triggers a signaling cascade that promotes cell proliferation, migration, and the formation of new blood vessels.[11] Key downstream effectors include the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K/Akt pathway.[12] By inhibiting VEGFR-2, these analogs effectively cut off the blood supply to tumors.
Caption: VEGFR-2 signaling pathway and its inhibition.
The PI3K/Akt Signaling Pathway in Cell Survival
The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and growth.[2] Its dysregulation is a common feature in many cancers.[13] Akt, a serine/threonine kinase, is activated downstream of PI3K and phosphorylates numerous substrates to promote cell survival and inhibit apoptosis.
Caption: PI3K/Akt signaling pathway and its upstream inhibition.
The NF-κB Signaling Pathway in Inflammation
The NF-κB pathway is a key orchestrator of the inflammatory response.[14] Upon activation by inflammatory stimuli, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation and the release of the NF-κB dimer.[15] NF-κB then translocates to the nucleus to induce the expression of pro-inflammatory genes.[16]
Caption: NF-κB signaling pathway and its inhibition.
Experimental Protocols for the Evaluation of 3-Substituted Indolin-2-One Analogs
The following protocols provide a framework for the in vitro evaluation of novel 3-substituted indolin-2-one analogs.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This biochemical assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[17] It is a versatile assay applicable to a wide range of kinases.[18]
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity.[19]
Step-by-Step Protocol:
-
Kinase Reaction Setup (384-well plate):
-
To each well, add 5 µL of the kinase solution in kinase buffer.
-
Add 2.5 µL of the test compound (3-substituted indolin-2-one analog) at various concentrations or vehicle control (e.g., DMSO).
-
Initiate the reaction by adding 2.5 µL of a solution containing the substrate and ATP. The final ATP concentration should ideally be at the Km for the specific kinase to accurately determine IC50 values.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[20]
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop.[20]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Cellular Phosphorylation Assay (Western Blotting)
This cell-based assay determines the ability of a compound to inhibit the phosphorylation of a target kinase or its downstream substrates within a cellular context.
Principle: Cells are treated with the test compound and then stimulated to activate the signaling pathway of interest. Cell lysates are then prepared, and the phosphorylation status of specific proteins is analyzed by western blotting using phospho-specific antibodies.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HUVECs for VEGFR-2 studies) in appropriate growth medium and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of the 3-substituted indolin-2-one analog or vehicle control for 1-2 hours.
-
Stimulate the cells with the appropriate growth factor (e.g., VEGF) for a short period (e.g., 10-15 minutes) to induce phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples and denature them by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[21]
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-VEGFR-2) overnight at 4°C with gentle agitation.[22] The antibody should be diluted in the blocking buffer according to the manufacturer's recommendation.[22]
-
Wash the membrane three times for 5 minutes each with TBST.[21]
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Wash the membrane again three times for 5 minutes each with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the target protein or a housekeeping protein like GAPDH or β-actin.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.
-
Caption: General workflow for Western Blotting.
Conclusion and Future Directions
The 3-substituted indolin-2-one scaffold remains a highly attractive starting point for the development of novel kinase inhibitors. The structure-activity relationships discussed in this guide highlight the critical role of the C-3 substituent in determining both the potency and selectivity of these analogs. By understanding these relationships and employing robust experimental methodologies, researchers can rationally design and optimize new compounds with improved therapeutic profiles.
Future efforts in this field will likely focus on:
-
Developing more selective inhibitors: Fine-tuning the C-3 substituent to achieve higher selectivity for specific kinases, thereby reducing off-target effects.
-
Exploring novel C-3 substituents: The synthesis and evaluation of new and diverse C-3 moieties to expand the chemical space and identify novel pharmacological profiles.
-
Targeting resistance mechanisms: Designing next-generation inhibitors that are active against known resistance mutations in clinically relevant kinases.
-
Multi-target inhibitors: The rational design of compounds that inhibit multiple key kinases in a disease pathway, potentially leading to synergistic therapeutic effects.
By integrating the principles of medicinal chemistry, molecular biology, and pharmacology, the full therapeutic potential of 3-substituted indolin-2-one analogs can continue to be unlocked.
References
-
Sun, L., et al. (1998). Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. Journal of Medicinal Chemistry, 41(14), 2588-2603. [Link]
-
Sun, L., et al. (1998). Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. PubMed, 41(14), 2588-2603. [Link]
-
Prakash, C., et al. (2012). Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. Pharmacology & Pharmacy, 3, 62-71. [Link]
-
Abdel-Maksoud, M. S., et al. (2024). Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. RSC Medicinal Chemistry, 15(3), 633-682. [Link]
-
Li, H. H., et al. (2007). Design, synthesis, antitumor evaluations and molecular modeling studies of novel 3,5-substituted indolin-2-one derivatives. Acta Pharmacologica Sinica, 28(1), 140-150. [Link]
-
Wang, M., et al. (2014). Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. Molecules, 19(9), 13346-13360. [Link]
-
Hassan, A., et al. (2022). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. Molecules, 27(21), 7205. [Link]
-
Hassan, A., et al. (2022). The structure–activity relationship of 3‐substituted indolin‐2‐ones possessing chloropyrrole moiety. ResearchGate. [Link]
-
Hassan, A., et al. (2022). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. ResearchGate. [Link]
-
Hilberg, F., et al. (2008). Design, Synthesis, and Evaluation of Indolinones as Triple Angiokinase Inhibitors and the Discovery of a Highly Specific 6-Methoxycarbonyl-Substituted Indolinone (BIBF 1120). Journal of Medicinal Chemistry, 51(23), 7473-7486. [Link]
-
Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]
-
El-Damasy, D. A., et al. (2023). Design and synthesis of antiproliferative 2-oxoindolin-3-ylidenes incorporating urea function with potential VEGFR-2 inhibitory properties. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163618. [Link]
-
Micale, N., et al. (2022). Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2382-2394. [Link]
-
Wikipedia. (2024). NF-κB. [Link]
-
Simeonov, A., et al. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. [Link]
-
ResearchGate. (n.d.). Visualization of the PI3K-AKT signaling pathway. [Link]
-
BMG LABTECH. (2020). Kinase assays. [Link]
-
Boster Biological Technology. (n.d.). Western Blot Protocol: Step-by-Step Guide. [Link]
-
Kandasamy, S., et al. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Journal of Cell Communication and Signaling, 10(4), 343-354. [Link]
-
Prakash, C., et al. (2012). Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. ResearchGate. [Link]
-
Al-Ostath, A., et al. (2023). An overview on 2-indolinone derivatives as anticancer agents. Current Chemistry Letters, 12(3), 627-646. [Link]
-
ResearchGate. (n.d.). ADP-Glo™ Kinase Assay. [Link]
-
ResearchGate. (n.d.). Schematic drawing of the PI3K/Akt signaling pathway. [Link]
-
Bio-Rad. (n.d.). General Protocol for Western Blotting. [Link]
-
Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8783. [Link]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. [Link]
-
Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. [Link]
-
Jones, A. M., et al. (2018). A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors. SLAS Discovery, 23(8), 776-786. [Link]
-
Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]
-
Antibodies.com. (n.d.). Western Blot: The Complete Guide. [Link]
-
PubChem. (n.d.). VEGFA-VEGFR2 signaling. [Link]
-
Creative Diagnostics. (n.d.). PI3K-Akt Signaling Pathway. [Link]
-
Molecular Devices. (n.d.). FP & TR-FRET Kinase Assays with Automated Liquid Handling. [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
-
Bio-Rad. (n.d.). Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. [Link]
-
Cusabio. (n.d.). PI3K-Akt signaling pathway. [Link]
-
Wang, Y., et al. (2023). Design and synthesis of (E)-3-benzylideneindolin-2-one derivatives as potential allosteric inhibitors of Aurora A kinase. RSC Medicinal Chemistry, 14(10), 1957-1965. [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? [Link]
-
Hassan, A. A., et al. (2022). Synthesis of bis-thiohydantoin derivatives as an antiproliferative agents targeting EGFR inhibitory pathway. HELDA - University of Helsinki. [Link]
Sources
- 1. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [scirp.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. growingscience.com [growingscience.com]
- 4. Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of antiproliferative 2-oxoindolin-3-ylidenes incorporating urea function with potential VEGFR-2 inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.amegroups.cn [cdn.amegroups.cn]
- 7. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. commerce.bio-rad.com [commerce.bio-rad.com]
- 13. moleculardevices.com [moleculardevices.com]
- 14. mdpi.com [mdpi.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. content.protocols.io [content.protocols.io]
- 17. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 18. bmglabtech.com [bmglabtech.com]
- 19. researchgate.net [researchgate.net]
- 20. promega.com [promega.com]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 22. bio-rad.com [bio-rad.com]
A Comparative Guide to the Efficacy of 3-Amino-1-methylindolin-2-one Hydrochloride Derivatives Against Cancer Cell Lines
Introduction: The Privileged Scaffold of Indolin-2-one in Oncology
In the landscape of modern oncology, the quest for targeted therapies has led to the identification of specific molecular scaffolds that serve as foundational blueprints for potent anticancer agents. The indolin-2-one core is one such "privileged structure," renowned for its versatility in interacting with various biological targets, particularly protein kinases.[1][2] This scaffold is the backbone of several clinically successful kinase inhibitors, including Sunitinib (Sutent®) and Toceranib (Palladia®), which have revolutionized the treatment of diseases like renal cell carcinoma and gastrointestinal stromal tumors.[1][3] These agents primarily function by inhibiting receptor tyrosine kinases (RTKs) that are crucial for tumor angiogenesis and cell proliferation, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[3][4]
This guide focuses on a specific, promising subclass: 3-Amino-1-methylindolin-2-one hydrochloride derivatives . We will provide a comparative analysis of their efficacy against various cancer cell lines, delve into their mechanisms of action, and present the experimental data and protocols necessary for their evaluation. This document is intended for researchers and drug development professionals seeking to understand and leverage the therapeutic potential of this chemical series.
Core Mechanism of Action: Inhibition of Pro-Cancer Signaling Pathways
The primary anticancer mechanism of indolin-2-one derivatives is their ability to act as competitive inhibitors at the ATP-binding site of protein kinases.[4][5] Overactive kinases are a hallmark of many cancers, driving uncontrolled cell growth, survival, and the formation of new blood vessels (angiogenesis) that supply the tumor.[4][6] By occupying the ATP-binding pocket, these small molecules prevent the phosphorylation of downstream substrates, effectively shutting down these aberrant signaling cascades.
Key kinase families targeted by indolin-2-one derivatives include:
-
VEGFRs & PDGFRs: Essential for angiogenesis. Their inhibition starves the tumor of vital nutrients and oxygen.[3][4]
-
Aurora Kinases: Critical regulators of mitosis (cell division).[5] Inhibition leads to errors in chromosome segregation, cell cycle arrest, and ultimately, apoptosis.[5][7]
-
Cyclin-Dependent Kinases (CDKs): The master regulators of the cell cycle.[8] Their inhibition can halt cell proliferation at various checkpoints.[6]
The diagram below illustrates the general principle of Receptor Tyrosine Kinase (RTK) inhibition by these compounds.
Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling by an indolin-2-one derivative.
Comparative Efficacy: A Survey of Cytotoxic Activity
The true measure of a potential anticancer agent lies in its ability to selectively kill cancer cells at low concentrations. The half-maximal inhibitory concentration (IC₅₀) is the standard metric for this activity. A lower IC₅₀ value indicates higher potency.
The following table summarizes the reported in vitro cytotoxic activity of various indolin-2-one derivatives against a panel of human cancer cell lines. This data is synthesized from multiple studies to provide a comparative overview. For context, the activity of Sunitinib, an FDA-approved drug from this class, is included where available.
| Compound ID | Derivative Class / Key Feature | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Sunitinib | Reference Drug | HepG2 (Liver) | 2.23 | [9] |
| Sunitinib | Reference Drug | MCF-7 (Breast) | 4.77 | [9] |
| Compound 9 | Quinazoline Hybrid | HepG2 (Liver) | 2.53 | [6] |
| Compound 20 | Quinazoline Hybrid | MCF-7 (Breast) | 7.54 | [6] |
| Compound 1c | Indirubin Dissection | HCT-116 (Colon) | < 1 (Submicromolar) | [1] |
| Compound 1h | Indirubin Dissection | HCT-116 (Colon) | < 1 (Submicromolar) | [1] |
| Compound 2c | Indirubin Dissection | MDA-MB-231 (Breast, TNBC) | Potent Inhibitor | [1] |
| Compound 5h | Thiazolidinone Moiety | HT-29 (Colon) | 0.016 | [10] |
| Compound 5h | Thiazolidinone Moiety | H460 (Lung) | 0.0037 | [10] |
| Compound 17a | VEGFR-2 Scaffold | HepG2 (Liver) | 1.13 | [9] |
| Compound 17a | VEGFR-2 Scaffold | MCF-7 (Breast) | 0.74 | [9] |
| Compound 6j | Benzyl Sulfoxide | HeLa, HepG2, MCF-7, etc. | Average < 40 | [11] |
| LM08 | Chloroquinoline Hybrid | A2780 (Ovarian) | Potent & Selective | [12] |
Expert Analysis of Efficacy Data:
-
High Potency: Several synthesized derivatives demonstrate exceptional potency, with some compounds like 5h exhibiting IC₅₀ values in the nanomolar range (0.0037 µM), significantly more potent than the reference drug Sunitinib in the tested cell lines.[10]
-
Cell Line Specificity: The data reveals that the efficacy of these derivatives can be highly dependent on the cancer cell type. For instance, compound LM08 shows selective and potent activity against the A2780 ovarian cancer cell line.[12] This highlights the importance of screening against diverse cancer panels to identify the optimal therapeutic niche for a given compound.
-
Superiority over Reference Compounds: In several cases, novel derivatives outperform Sunitinib in specific cell lines. Compound 17a , for example, shows an IC₅₀ of 0.74 µM against MCF-7 cells, whereas Sunitinib's IC₅₀ is 4.77 µM in the same study.[9] This underscores the value of continued chemical modification of the indolin-2-one scaffold to enhance potency.
-
Targeting Resistant Cancers: The potent activity of compounds like 2c against the triple-negative breast cancer (TNBC) cell line MDA-MB-231 is particularly noteworthy, as TNBC is notoriously difficult to treat with conventional therapies.[1]
Mechanistic Insights: Cell Cycle Arrest and Apoptosis Induction
Potent cytotoxicity is often the result of a compound's ability to interfere with fundamental cellular processes. For indolin-2-one derivatives, this typically involves halting the cell division cycle and triggering programmed cell death (apoptosis).
Cell Cycle Arrest
Cancer is fundamentally a disease of uncontrolled cell division.[8] Small molecule inhibitors can arrest the cell cycle at specific checkpoints (e.g., G1/S or G2/M), preventing the cell from replicating its DNA and dividing.[13] This provides a window for DNA repair mechanisms to engage or, if the damage is too severe, for apoptosis to be initiated.
Studies on indolin-2-one derivatives have shown that they can cause a significant accumulation of cells in the G2/M phase of the cell cycle.[1][14] For example, compound 17a was shown to induce cell cycle arrest at the S phase in HepG2 cells.[9] This effect is a direct consequence of inhibiting kinases like Aurora B, which are essential for mitotic progression.[5]
Induction of Apoptosis
Apoptosis is a clean and orderly process of cell suicide that is a crucial defense against cancer.[15] Many successful anticancer drugs work by inducing apoptosis in tumor cells.[14] Indolin-2-one derivatives have been shown to be potent inducers of apoptosis.
The pro-apoptotic activity is often confirmed by observing:
-
Increased Caspase Activity: Caspases are the executioner proteins of apoptosis. Compound 17a was found to increase the expression of caspase-3 and caspase-9 by 6.9-fold and 3.7-fold, respectively.[9]
-
Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic proteins (like Bax) and anti-apoptotic proteins (like Bcl-2) determines a cell's fate. Effective compounds shift this balance toward death. Compound 17a increased pro-apoptotic Bax expression while decreasing anti-apoptotic Bcl-2 levels.[9]
-
Annexin V Staining: In early apoptosis, a lipid called phosphatidylserine flips to the outer cell membrane. Annexin V is a protein that binds to this lipid and can be labeled with a fluorescent tag (like FITC) to identify apoptotic cells via flow cytometry.[14]
Experimental Protocols and Workflows
Reproducible and verifiable data is the cornerstone of drug discovery. The following are standardized, step-by-step protocols for key assays used to evaluate the efficacy of these compounds.
General Experimental Workflow
The evaluation of a novel compound typically follows a logical progression from initial cytotoxicity screening to more detailed mechanistic studies.
Caption: General workflow for in vitro evaluation of novel anticancer compounds.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability.[10][16] Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in growth medium to achieve the desired final concentrations (e.g., from 0.01 µM to 100 µM).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium only (negative control) and medium with DMSO (vehicle control). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Causality: This protocol uses a DNA-staining dye, such as Propidium Iodide (PI), to quantify the amount of DNA in each cell.[17] Since cells in the G2 and M phases have twice the DNA content of cells in the G1 phase, flow cytometry can distinguish between cell cycle phases and quantify the proportion of cells in each, revealing any drug-induced cell cycle arrest.[18]
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated or vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells (to include apoptotic cells). Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A to prevent staining of double-stranded RNA).
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample. The PI fluorescence will be proportional to the DNA content.
-
Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Conclusion and Future Directions
The evidence strongly supports the continued investigation of this compound derivatives as a fertile ground for the discovery of novel anticancer agents. The scaffold allows for extensive chemical modification, leading to derivatives with nanomolar potency and promising selectivity against diverse and often aggressive cancer cell lines.[10] The primary mechanism of action through kinase inhibition is well-understood and targets clinically validated pathways in oncology.[4][6]
Future research should focus on:
-
In Vivo Efficacy: Promising candidates identified in vitro must be evaluated in animal models of cancer to assess their bioavailability, safety profile, and tumor-reducing capabilities.
-
Kinase Selectivity Profiling: Broad-panel kinase screening should be performed to understand the selectivity of the most potent compounds. High selectivity can lead to fewer off-target side effects, a critical attribute for any clinical candidate.
-
Pharmacokinetic Optimization: Structure-activity relationship (SAR) studies should be expanded to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to ensure they are suitable for clinical development.
By building upon the foundational data presented here, the research community can continue to refine this privileged scaffold and develop the next generation of targeted therapies for cancer.
References
-
Al-Suwaidan, I. A., et al. (2024). Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. MDPI. [Link]
-
El-Gaby, M. S. A., et al. (2024). An overview on 2-indolinone derivatives as anticancer agents. Growing Science. [Link]
-
Lee, A., et al. (2018). Pyrrole indolin-2-one Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Cancer Treatment and Diagnosis. [Link]
-
Liao, Y., et al. (2016). Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds. European Journal of Medicinal Chemistry. [Link]
-
de Oliveira, A. F., et al. (2018). Indolin-2-one Derivatives: Theoretical Studies Aimed at Finding More Potent Aurora B Kinase Inhibitors. Current Computer-Aided Drug Design. [Link]
-
Wang, S., et al. (2012). Synthesis and anticancer activity of Indolin-2-one derivatives bearing the 4-thiazolidinone moiety. Archiv der Pharmazie. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-amino-1-methyl-1,3-dihydro-2H-indol-2-one. PubChem Compound Database. [Link]
-
Gouda, M. A., et al. (2022). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. MDPI. [Link]
-
Abdelgawad, M. A., et al. (2020). Novel [(3-indolylmethylene)hydrazono]indolin-2-ones as apoptotic anti-proliferative agents: design, synthesis and in vitro biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Tang, L., et al. (2017). Design, Synthesis and Preliminary Biological Evaluation of Novel Benzyl Sulfoxide 2-Indolinone Derivatives as Anticancer Agents. Molecules. [Link]
-
Rompivilla, N., et al. (2016). Novel synthetic chalcones induce apoptosis in the A549 non-small cell lung cancer cells harboring a KRAS mutation. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Otto, T., & Sicinski, P. (2017). Cell cycle regulation and anticancer drug discovery. Science Signaling. [Link]
-
Patel, K., et al. (2015). Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. Pharmacology & Pharmacy. [Link]
-
Jakimowicz, P., et al. (2015). In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. Acta Poloniae Pharmaceutica. [Link]
-
El-Gaby, M. S. A., et al. (2024). An overview on 2-indolinone derivatives as anticancer agents. Current Chemistry Letters. [Link]
-
T-Y, Liu, et al. (2022). Small-Molecule Mitotic Inhibitors as Anticancer Agents: Discovery, Classification, Mechanisms of Action, and Clinical Trials. MDPI. [Link]
-
Sun, L., et al. (2012). Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. Molecules. [Link]
-
Letelier, P., et al. (2023). Apoptotic Induction in Human Cancer Cell Lines by Antimicrobial Compounds from Antarctic Streptomyces fildesensis (INACH3013). MDPI. [Link]
-
P, Anoop Kumar, et al. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. [Link]
-
Al-Ostoot, F. H. (2021). Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer. White Rose Research Online. [Link]
-
Esmail, A. M., et al. (2023). Apoptosis induction in cancer cell lines and anti-inflammatory and anti-pathogenic properties of proteinaceous metabolites secreted from potential probiotic Enterococcus faecalis KUMS-T48. BMC Microbiology. [Link]
-
Kumar, A., et al. (2021). Development of imidazolone based angiotensin II receptor type I inhibitor small molecule as a chemotherapeutic agent for cell cycle inhibition. Journal of Biomolecular Structure and Dynamics. [Link]
-
Johnson, S. A., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Physiology. [Link]
-
Le, T., et al. (2021). Data Driven Cell Cycle Model to Quantify the Efficacy of Cancer Therapeutics Targeting Specific Cell-Cycle Phases From Flow Cytometry Results. Frontiers in Applied Mathematics and Statistics. [Link]
-
Al-Issa, S. A., et al. (2024). Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. ACS Omega. [Link]
-
Hanson, K. J., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]
-
Pieters, L., & Vlietinck, A. (2019). In-vitro Models in Anticancer Screening. ResearchGate. [Link]
-
Mahlalela, M. C., et al. (2019). Novel 3-((2-chloroquinolin-3-yl)methylene)indolin-2-one derivatives produce anticancer efficacy in ovarian cancer in vitro. BMC Research Notes. [Link]
-
Brown, J. M., & Wouters, B. G. (1999). Apoptosis as a Novel Target for Cancer Chemoprevention. Journal of the National Cancer Institute. [Link]
-
Pozzan, T., & Pozzan, T. (2018). Evaluation of cell cycle inhibitors by flow cytometry. Auctores Publishing. [Link]
Sources
- 1. Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. growingscience.com [growingscience.com]
- 3. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [scirp.org]
- 4. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. mdpi.com [mdpi.com]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Cell cycle regulation and anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and anticancer activity of Indolin-2-one derivatives bearing the 4-thiazolidinone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Preliminary Biological Evaluation of Novel Benzyl Sulfoxide 2-Indolinone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel 3-((2-chloroquinolin-3-yl)methylene)indolin-2-one derivatives produce anticancer efficacy in ovarian cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Novel [(3-indolylmethylene)hydrazono]indolin-2-ones as apoptotic anti-proliferative agents: design, synthesis and in vitro biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. ijprajournal.com [ijprajournal.com]
- 17. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 18. Frontiers | Data Driven Cell Cycle Model to Quantify the Efficacy of Cancer Therapeutics Targeting Specific Cell-Cycle Phases From Flow Cytometry Results [frontiersin.org]
A Senior Application Scientist's Guide to the Synthesis of 3-Aminoindoles: A Comparative Analysis
For the dedicated researcher, scientist, and drug development professional, the indole scaffold represents a cornerstone of modern medicinal chemistry. Its prevalence in a vast array of natural products and pharmaceuticals underscores its significance. Among its many derivatives, the 3-aminoindole moiety is a particularly valuable pharmacophore, exhibiting a wide spectrum of biological activities. However, the synthesis of this seemingly simple structure is fraught with challenges, primarily due to the electron-rich nature of the indole ring and the lability of the C3-amino group, which can be sensitive to oxidation.[1][2]
This guide provides an in-depth, comparative analysis of the principal synthetic strategies for accessing 3-aminoindoles. Moving beyond a mere recitation of protocols, we will delve into the mechanistic underpinnings, substrate scope, and practical limitations of each method, offering field-proven insights to inform your synthetic planning.
The Landscape of 3-Aminoindole Synthesis
The approaches to constructing the 3-aminoindole core can be broadly categorized into two main strategies:
-
Annulation Methods: Building the indole ring from acyclic precursors where the C3-amino functionality is incorporated from the outset.
-
Post-Functionalization of a Pre-formed Indole Ring: Introducing the amino group at the C3 position of an existing indole scaffold.
This guide will explore prominent examples from both categories, evaluating their respective strengths and weaknesses.
Annulation Strategies: Building the Indole Core
These methods construct the bicyclic indole system from simpler, non-indolic starting materials.
Copper-Catalyzed Three-Component Coupling Reaction
A highly efficient and convergent approach involves the copper-catalyzed three-component coupling of a 2-aminobenzaldehyde, a secondary amine, and a terminal alkyne.[3][4] This cascade reaction proceeds through a propargylamine intermediate, which undergoes an intramolecular cyclization to form a 3-aminoindoline. Subsequent base-mediated isomerization yields the desired 3-aminoindole.[3][4]
Mechanism and Causality:
The elegance of this method lies in its domino nature. The initial copper-catalyzed coupling forms the key propargylamine. A π-philic metal catalyst, often copper itself, then activates the alkyne for an intramolecular 5-exo-dig cyclization, a favored pathway according to Baldwin's rules. The choice of a base in the final step is crucial for the efficient isomerization of the thermodynamically less stable indoline to the aromatic indole.
Experimental Protocol: General Procedure for Copper-Catalyzed Three-Component Synthesis of 3-Aminoindoles [3]
-
To a reaction vial, add the N-protected 2-aminobenzaldehyde (1.0 equiv), the secondary amine (1.0 equiv), the terminal alkyne (1.5 equiv), CuI (5 mol%), and Cu(OTf)₂ (5 mol%).
-
Add DMAP (1.0 equiv) and acetonitrile as the solvent.
-
Seal the vial and heat the reaction mixture at 80 °C until the starting aldehyde is consumed, as monitored by TLC.
-
Cool the reaction to room temperature and filter the mixture through a pad of Celite®, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure to yield the crude 3-aminoindoline.
-
Dissolve the crude 3-aminoindoline in a suitable solvent (e.g., THF) and add a base such as DBU (1.5 equiv).
-
Stir the mixture at room temperature until the isomerization to the 3-aminoindole is complete (monitored by TLC).
-
Quench the reaction, extract the product, and purify by column chromatography on silica gel.
Performance Analysis:
| Feature | Performance |
| Yields | Good to excellent |
| Substrate Scope | Broad tolerance for various amines, alkynes, and benzaldehydes.[3] |
| Functional Group Tolerance | Tolerates a range of functional groups including halides, ethers, and alkyl groups.[3] |
| Scalability | Reported on a laboratory scale. |
| Advantages | High convergency, operational simplicity, and access to densely substituted indoles. |
| Limitations | Requires N-protection of the starting 2-aminobenzaldehyde. The final step is a separate isomerization. |
Synthesis from 2-Nitrochalcones
A transition-metal-free approach utilizes readily available 2-nitrochalcones as starting materials, reacting them with ammonia or primary amines. This method proceeds via a tandem reaction, forming two C-N bonds and constructing the indole ring in a single step.
Mechanism and Causality:
This reaction is believed to proceed through a Michael addition of the amine to the chalcone, followed by an intramolecular cyclization of the resulting enolate onto the nitro group. Subsequent reduction and dehydration steps lead to the formation of the 3-aminoindole. The use of a Hantzsch ester as a mild reducing agent is often employed. This method is advantageous for its operational simplicity and avoidance of transition metals.
Experimental Protocol: Synthesis of 3-Aminoindoles from 2-Nitrochalcones
-
In a reaction vessel, dissolve the 2-nitrochalcone (1.0 equiv) in ethanol.
-
Add aqueous ammonia or the primary amine (2.0 equiv), K₂CO₃ (0.5 equiv), and Hantzsch ester (0.5 equiv).
-
Heat the mixture at 90 °C for 1 hour.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Performance Analysis:
| Feature | Performance |
| Yields | Generally good. |
| Substrate Scope | Tolerates a variety of substituents on the chalcone backbone and accepts different primary amines. |
| Functional Group Tolerance | Good tolerance for various functional groups. |
| Scalability | Has been demonstrated on a multi-gram scale. |
| Advantages | Transition-metal-free, uses readily available starting materials, and is a one-pot procedure. |
| Limitations | Requires the synthesis of the 2-nitrochalcone precursors. |
Post-Functionalization of the Indole Ring
These methods begin with a pre-formed indole scaffold and introduce the amino group at the C3 position.
Two-Step Synthesis via Post-Functionalization with Nitrostyrene
This novel and cost-effective method involves the reaction of an indole with a nitrostyrene in the presence of phosphorous acid to form a 4'-phenyl-4'H-spiro[indole-3,5'-isoxazole].[1][2] This intermediate is then converted to the 3-aminoindole by reaction with hydrazine hydrate under microwave irradiation.[1][2]
Mechanism and Causality:
The initial reaction is a formal [4+1] cycloaddition where the indole acts as the four-atom component and the nitrostyrene provides the one-atom component. The second step is a cascade reaction initiated by the nucleophilic attack of hydrazine on the spirocyclic intermediate, leading to ring opening and subsequent extrusion of a phenylacetonitrile molecule to afford the 3-aminoindole.[1] The use of microwave heating significantly accelerates the final transformation.[1]
Experimental Protocol: Two-Step Synthesis of 2-Aryl-3-aminoindoles [1]
Step 1: Synthesis of the Spiro Intermediate
-
To a solution of the 2-arylindole (1.0 equiv) and nitrostyrene (1.1 equiv) in a suitable solvent, add phosphorous acid (1.2 equiv).
-
Stir the reaction mixture at room temperature until the indole is consumed.
-
Isolate the resulting 4'-phenyl-4'H-spiro[indole-3,5'-isoxazole] by filtration or extraction.
Step 2: Conversion to the 3-Aminoindole
-
Place the spiro intermediate (1.0 equiv) and hydrazine hydrate (excess) in a microwave vial.
-
Seal the vial and heat in a microwave reactor at 200 °C for 15 minutes.
-
After cooling, concentrate the reaction mixture in vacuo and purify the residue by column chromatography.
Performance Analysis:
| Feature | Performance |
| Yields | Good to excellent over the two steps.[1] |
| Substrate Scope | A range of 2-arylindoles and nitrostyrenes are tolerated. |
| Functional Group Tolerance | Good tolerance for various substituents on the aromatic rings.[1] |
| Scalability | Feasible on a laboratory scale. |
| Advantages | Utilizes inexpensive and readily available starting materials, provides access to unprotected 3-aminoindoles.[1] |
| Limitations | A two-step process, with the final step requiring microwave conditions. |
Direct C3-Amination of Indoles
The direct introduction of an amino group onto the C3 position of an indole is a highly atom-economical approach. Several methods have been developed, often employing transition-metal catalysts or strong oxidants. A notable example is the iridium-catalyzed C-H amination using organic azides as the nitrogen source, although this is more commonly directed to other positions on the indoline ring.[5][6] Direct C3 amination often faces challenges with regioselectivity and the need for N-protection of the indole.
Recent advances have focused on milder conditions. For instance, the direct C3-amination of indoles with organic azides can be achieved, sometimes even under metal-free conditions, proceeding through imino carbene intermediates.[7]
Mechanism and Causality:
The mechanisms for direct C-H amination are diverse and highly dependent on the catalytic system. Transition-metal-catalyzed versions often involve C-H activation followed by reaction with an amino source. Metal-free methods might proceed through radical pathways or via highly reactive intermediates like nitrenes or imino carbenes. The inherent nucleophilicity of the C3 position of indole makes it susceptible to attack by electrophilic aminating agents.
Experimental Protocol: (Conceptual) General Procedure for Direct C3-Amination
-
To a solution of the N-protected indole (1.0 equiv) in a suitable solvent, add the aminating agent (e.g., an organic azide or a hydroxylamine derivative, 1.2 equiv).
-
Add the catalyst (e.g., a transition metal complex) and any necessary additives (e.g., an oxidant or a base).
-
Stir the reaction at the appropriate temperature (ranging from room temperature to elevated temperatures) until the starting material is consumed.
-
Work up the reaction mixture according to the specific protocol (e.g., quenching, extraction).
-
Purify the product by column chromatography.
Performance Analysis:
| Feature | Performance |
| Yields | Highly variable depending on the specific method and substrates. |
| Substrate Scope | Often limited by the electronic and steric properties of the indole and the aminating agent. |
| Functional Group Tolerance | Can be sensitive to oxidizable or reactive functional groups. |
| Scalability | Often developed on a small scale. |
| Advantages | High atom economy, direct functionalization of a readily available starting material. |
| Limitations | Challenges with regioselectivity (C2 vs. C3), potential for over-reaction, and often requires N-protection. |
Classical Methods: A Note on Fischer and Bischler-Möhlau Syntheses
While the Fischer and Bischler-Möhlau indole syntheses are pillars of indole chemistry, their application for the direct synthesis of 3-aminoindoles is not widely reported.[8][9][10]
-
The Fischer Indole Synthesis would require an α-amino ketone or aldehyde as a starting material.[8] These precursors can be unstable and challenging to prepare, limiting the utility of this method for accessing 3-aminoindoles directly.
-
The Bischler-Möhlau Indole Synthesis involves the reaction of an α-halo- or α-hydroxyketone with an excess of an aniline.[11] To generate a 3-aminoindole, the aniline would need to contain the amino group at the appropriate position, which complicates the synthesis.
While these classical methods are powerful for other indole substitution patterns, modern catalytic and multicomponent reactions have largely superseded them for the specific synthesis of 3-aminoindoles.
Visualizing the Synthetic Pathways
To better illustrate the flow of these synthetic strategies, the following diagrams outline the key transformations.
Caption: Overview of Annulation vs. Post-Functionalization Strategies.
Comparative Summary and Outlook
The choice of synthetic method for a 3-aminoindole target will ultimately depend on the desired substitution pattern, available starting materials, and required scale.
| Method | Key Advantages | Key Disadvantages | Best Suited For |
| Cu-Catalyzed 3-Component | High convergency, broad scope, good yields. | Requires N-protection, two distinct reaction stages. | Rapid generation of diverse and complex 3-aminoindoles. |
| From 2-Nitrochalcones | Transition-metal-free, one-pot, scalable. | Requires synthesis of chalcone precursors. | Straightforward synthesis of 2-aryl-3-aminoindoles. |
| Via Nitrostyrene | Uses inexpensive starting materials, access to unprotected products. | Two-step process, requires microwave irradiation. | Cost-effective synthesis of 2-aryl-3-aminoindoles. |
| Direct C3-Amination | High atom economy, direct functionalization. | Regioselectivity challenges, often requires N-protection. | Late-stage functionalization when other methods are not feasible. |
The field of 3-aminoindole synthesis continues to evolve, with a clear trend towards the development of more efficient, sustainable, and atom-economical methods. Direct C-H amination strategies, in particular, hold great promise for streamlining synthetic routes, although challenges in controlling regioselectivity and functional group tolerance remain. Multicomponent reactions also continue to be a powerful tool for the rapid assembly of molecular complexity from simple building blocks. For researchers and drug development professionals, a thorough understanding of the nuances of each synthetic approach is paramount to the successful and efficient realization of their molecular targets.
References
-
Chernyak, D., Chernyak, N., & Gevorgyan, V. (2010). Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction. Advanced Synthesis & Catalysis, 352(6), 961-966. [Link]
-
Aksenov, N. A., Arutiunov, N. A., Kustov, I. A., Mironov, V. V., Aksenov, D. A., Mironov, D. S., ... & Aksenov, A. V. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Molecules, 28(9), 3657. [Link]
-
Chernyak, D., Chernyak, N., & Gevorgyan, V. (2010). Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction. Advanced Synthesis & Catalysis, 352(6), 961–966. [Link]
-
Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2007). Stereoselective synthesis of 3-amino-2-oxindoles from isatin imines. Organic Letters, 9(18), 3503–3505. [Link]
-
Kim, J. Y., & Chang, S. (2014). Iridium(III)-Catalyzed Direct C-7 Amination of Indolines with Organic Azides. Organic Letters, 16(19), 5028–5031. [Link]
-
Kim, D. W., & Cho, C. G. (2023). Synthesis of Indoles from o-Haloanilines. The Journal of Organic Chemistry, 88(14), 9834–9841. [Link]
-
Gribble, G. W. (2016). Bischler Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery (pp. 249-270). John Wiley & Sons, Ltd. [Link]
-
Kim, D. W., & Cho, C. G. (2023). Synthesis of Indoles from o-Haloanilines. The Journal of Organic Chemistry, 88(14), 9834–9841. [Link]
-
Kim, J. Y., & Chang, S. (2014). Iridium(III)-Catalyzed Direct C-7 Amination of Indolines with Organic Azides. Organic Letters, 16(19), 5028–5031. [Link]
-
Žáková, K., Králová, P., & Soural, M. (2024). Synthesis of 2-Amino-3-arylindoles and their Fused Analogues via Intramolecular C-Arylation. Advanced Synthesis & Catalysis, 366(11), 2519-2526. [Link]
-
Cacchi, S., & Fabrizi, G. (2018). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Molecules, 23(12), 3147. [Link]
-
Asadpour, M., Jarrahpour, A., & Piltan, M. (2019). Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities. Research in Pharmaceutical Sciences, 14(6), 551–562. [Link]
-
Gribble, G. W. (2016). Bischler Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery (pp. 249-270). John Wiley & Sons, Ltd. [Link]
-
Lee, S. H., & Kim, S. (2015). C3-Heteroarylation of Indoles via Cu(II)-Catalyzed Aminocupration and Subsequent Nucleophilic Addition of o-Alkynylanilines. The Journal of Organic Chemistry, 80(21), 10664–10672. [Link]
-
Companyó, X., & Rios, R. (2016). Synthesis of chiral 3-substituted 3-amino-2-oxindoles through enantioselective catalytic nucleophilic additions to isatin imines. Beilstein Journal of Organic Chemistry, 12, 2666–2693. [Link]
-
Aksenov, N. A., Arutiunov, N. A., Kustov, I. A., Mironov, V. V., Aksenov, D. A., Mironov, D. S., ... & Aksenov, A. V. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Molecules, 28(9), 3657. [Link]
-
Nemoto, T., & Cho, C. G. (2016). Intramolecular Fischer Indole Synthesis for the Direct Synthesis of 3,4-Fused Tricyclic Indole and Application to the Total Synthesis of (−)-Aurantioclavine. Organic Letters, 18(19), 4936–4939. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 26, 2026, from [Link]
-
Save My Exams. (2024). Analysis of Synthetic Routes (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved January 26, 2026, from [Link]
-
Al-dujaili, A. H. (2022). Contemporary Developments in the Transition-Metal Catalyzed Synthesis of Indoles. A Review. Polycyclic Aromatic Compounds, 42(6), 3123-3148. [Link]
-
All about chemistry. (2024). Fischer Indole Synthesis. Retrieved January 26, 2026, from [Link]
-
Ghorai, M. K., & Kumar, A. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54226-54258. [Link]
-
Barrow, A. S., & Gevorgyan, V. (2016). Azide–alkyne cycloadditions with an electronically activated alkyne: indole formation via 1-aryl-1,2,3-triazole-derived imino carbenes. Chemical Communications, 52(86), 12795-12798. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved January 26, 2026, from [Link]
-
Named Concepts in Chemistry. (n.d.). Bischler-Möhlau Indole Synthesis. Retrieved January 26, 2026, from [Link]
-
Bar, S., & Gandon, V. (2022). π-Bond Directed C-2 Amination of Indoles: Catalysis Development, Mechanistic Investigation, and Substrate Scope. ChemRxiv. [Link]
-
Hesp, K. C., & Toste, F. D. (2011). Simplified catalytic cycle for the synthesis of 3-aminoindole and -pyrroles. ResearchGate. [Link]
-
Knowledge Plus Understanding. (2020, December 2). Bischler synthesis of indole explained [Video]. YouTube. [Link]
-
Khan, M. A., & Kumar, S. (2024). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances, 14(1), 1-24. [Link]
-
LibreTexts. (2022, September 25). 26.4: Synthesis of Amino Acids. In Chemistry LibreTexts. Retrieved from [Link]
Sources
- 1. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pr.ibs.re.kr [pr.ibs.re.kr]
- 7. Azide–alkyne cycloadditions with an electronically activated alkyne: indole formation via 1-aryl-1,2,3-triazole-derived imino carbenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Bischler-Möhlau Indole Synthesis [drugfuture.com]
A Head-to-Head Comparison of Synthetic Routes to the Indolin-2-one Core
The indolin-2-one (oxindole) scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and pharmaceuticals, including the anticancer agents nintedanib and sunitinib.[1] The biological significance of this scaffold has driven the development of a diverse array of synthetic strategies. This guide provides a head-to-head comparison of the most prominent methods for the synthesis of indolin-2-ones, offering insights into their mechanisms, substrate scope, and practical applications for researchers in drug discovery and process development.
Classical Approaches: The Stolle and Hinsberg Syntheses
The traditional methods for constructing the indolin-2-one core, while sometimes requiring harsh conditions, remain relevant for their simplicity and access to specific substitution patterns.
The Stolle Synthesis
The Stolle synthesis, first reported in 1914, is a two-step process involving the acylation of an aniline with an α-haloacyl chloride, followed by a Friedel-Crafts cyclization.
Mechanism:
The reaction begins with the N-acylation of an aniline with an α-haloacyl chloride to form an α-halo-N-arylamide intermediate. This intermediate then undergoes an intramolecular Friedel-Crafts reaction, typically promoted by a Lewis acid such as aluminum chloride (AlCl₃), to afford the indolin-2-one.[2]
Sources
- 1. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved catalysts for the palladium-catalyzed synthesis of oxindoles by amide a-arylation. Rate acceleration, use of aryl chloride substrates, and a new carbene ligand for asymmetric transformations | The Hartwig Group [hartwig.cchem.berkeley.edu]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of 3-Amino-1-methylindolin-2-one hydrochloride
As drug development professionals, our commitment to innovation is paralleled by our dedication to safety. This guide provides essential, immediate safety and logistical information for handling 3-Amino-1-methylindolin-2-one hydrochloride, ensuring that every procedure is underpinned by a robust safety protocol. This document is designed to be a trusted resource, offering procedural guidance that is both technically sound and practically applicable in a laboratory setting.
Hazard Assessment and Risk Mitigation
Understanding the potential hazards of this compound is the first step in ensuring personal and environmental safety. While specific toxicological data for this compound is not extensively published, information from structurally similar compounds, such as 1-Amino-2-methylindoline HCl, indicates that it should be handled with care. The primary hazards associated with this class of compounds are:
-
Skin Irritation: May cause skin irritation upon contact.[1][2]
-
Respiratory Tract Irritation: May cause respiratory irritation if inhaled.[1][2]
Given these potential hazards, a comprehensive approach to personal protective equipment (PPE) is mandatory.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to minimizing exposure risk. The following table outlines the recommended PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Provides a barrier against skin contact. Double-gloving is a best practice when handling potentially hazardous compounds.[3] |
| Eye Protection | Chemical safety goggles | Protects eyes from splashes and airborne particles.[1] |
| Body Protection | Laboratory coat (fully buttoned) | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or with local exhaust ventilation. A respirator may be necessary for large quantities or if dust is generated. | Minimizes the risk of inhaling airborne particles.[2][4] |
Operational Plans: From Receipt to Disposal
A systematic approach to handling this compound at every stage is crucial for maintaining a safe laboratory environment.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]
-
Keep the container tightly closed when not in use.[1]
Handling and Use
-
Preparation : Before handling, ensure that the work area is clean and uncluttered. Have all necessary equipment and materials, including waste containers, readily accessible.
-
Weighing : Conduct weighing operations in a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Dissolving : When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Post-Handling : After handling, wash hands thoroughly with soap and water.[1][5] Decontaminate the work surface.
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
Exposure Response
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][5]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][5]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Spill Management
-
Evacuate : Clear the area of all personnel.
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : Use an absorbent material to contain the spill.
-
Clean-up : Wearing appropriate PPE, carefully clean up the spill. Avoid generating dust.
-
Dispose : Place all contaminated materials in a sealed container for hazardous waste disposal.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.
-
Chemical Waste : Dispose of the chemical waste in a designated, labeled hazardous waste container.
-
Contaminated Materials : All disposable PPE (gloves, etc.) and any materials used for cleaning up spills should be considered hazardous waste and disposed of accordingly.
-
Consult : Follow your institution's and local regulations for hazardous waste disposal.[2]
Visualizing Safety: Procedural Flowcharts
To further clarify the operational procedures, the following diagrams illustrate the key workflows for handling this compound.
Caption: PPE Donning Sequence
Caption: Waste Disposal Workflow
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence.
References
-
Provista. (2022). Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
Capot Chemical. (2026). MSDS of 6-amino-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-one. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
